Thiol-PEG3-Boc
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O5S/c1-13(2,3)18-12(14)4-5-15-6-7-16-8-9-17-10-11-19/h19H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMCOVSNILLDKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001131888 | |
| Record name | Propanoic acid, 3-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001131888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446282-39-8 | |
| Record name | Propanoic acid, 3-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446282-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001131888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Thiol-PEG3-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Thiol-PEG3-Boc, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality that leverages the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] this compound serves as a versatile building block in the construction of these molecules, offering a thiol moiety for conjugation to a target protein ligand and a Boc-protected functional group that can be deprotected for subsequent reactions. This guide details two primary synthetic pathways, provides step-by-step experimental protocols, and outlines robust purification techniques.
Synthetic Pathways Overview
The synthesis of this compound typically commences from the commercially available starting material, Boc-NH-PEG3-OH . From this precursor, two principal routes are commonly employed to introduce the thiol functionality:
-
Two-Step Synthesis via a Tosylate Intermediate: This classic and reliable method involves the activation of the terminal hydroxyl group as a tosylate, which is a good leaving group. Subsequent nucleophilic substitution with a thiolating agent, such as potassium thioacetate, followed by hydrolysis, yields the desired thiol.
-
One-Step Mitsunobu Reaction: This efficient one-pot reaction allows for the direct conversion of the alcohol to a thioester using a phosphine reagent, an azodicarboxylate, and a thiol nucleophile like thioacetic acid.[3][4] Subsequent hydrolysis of the thioester reveals the final thiol product.
The following sections provide detailed experimental protocols for both synthetic strategies, along with purification and characterization guidelines.
Visualization of Synthetic Workflow
Caption: Overall workflow for the synthesis, purification, and characterization of this compound.
Experimental Protocols
Route 1: Two-Step Synthesis via a Tosylate Intermediate
This pathway is a robust and well-established method for converting alcohols to thiols.
Step 1: Synthesis of Boc-NH-PEG3-OTs (Tosylate Intermediate)
This step activates the terminal hydroxyl group of the starting material, making it susceptible to nucleophilic attack.
Caption: Reaction scheme for the tosylation of Boc-NH-PEG3-OH.
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-NH-PEG3-OH (1.0 eq.) in anhydrous pyridine.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding cold water. Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate. Wash the combined organic layers sequentially with dilute HCl to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Boc-NH-PEG3-OTs as a pure product.
Step 2: Synthesis of Boc-NH-PEG3-SAc (Thioacetate Intermediate)
The tosylate is displaced by a thioacetate nucleophile in this step.
Caption: Reaction scheme for the thioacetylation of Boc-NH-PEG3-OTs.
Methodology:
-
Reaction Setup: Dissolve Boc-NH-PEG3-OTs (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add potassium thioacetate (KSAc) (1.5-2.0 eq.) to the solution.
-
Reaction Progression: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting tosylate.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine to remove DMF and salts.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel using an ethyl acetate/hexanes solvent system to yield pure Boc-NH-PEG3-SAc.
Step 3: Synthesis of this compound (Final Product)
The final step involves the hydrolysis of the thioacetate to the free thiol.
Methodology:
-
Reaction Setup: Dissolve Boc-NH-PEG3-SAc (1.0 eq.) in methanol.
-
Reagent Addition: Add a solution of hydrochloric acid (HCl) in methanol (e.g., 1.25 M) or an aqueous solution of a base like sodium hydroxide.
-
Reaction Progression: Stir the reaction at room temperature for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Work-up and Purification: Neutralize the reaction mixture if a base was used. Remove the solvent under reduced pressure. The crude product can often be purified by flash column chromatography on silica gel to give the final this compound.
Route 2: One-Step Mitsunobu Reaction
This method provides a more direct conversion of the alcohol to the thioester.[3][5]
Step 1: Synthesis of Boc-NH-PEG3-SAc via Mitsunobu Reaction
Caption: Mitsunobu reaction for the synthesis of Boc-NH-PEG3-SAc.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve Boc-NH-PEG3-OH (1.0 eq.), triphenylphosphine (PPh3) (1.5 eq.), and thioacetic acid (1.2 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC.[3]
-
Work-up: Concentrate the reaction mixture under reduced pressure. The primary byproducts, triphenylphosphine oxide and the hydrazide, can be challenging to remove. Precipitation of these byproducts by adding a non-polar solvent like diethyl ether or hexanes can be effective.[6]
-
Purification: Further purification is achieved through flash column chromatography on silica gel.
Step 2: Hydrolysis to this compound
This step is identical to Step 3 in Route 1. Please refer to the protocol above.
Purification of the Final Product: this compound
The purification of PEGylated compounds can be challenging due to their physical properties.[7] Flash column chromatography is the most common method for obtaining high-purity this compound.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution is often most effective. A common starting point is a mixture of ethyl acetate and hexanes, with the polarity gradually increasing by raising the percentage of ethyl acetate. For more polar impurities, a solvent system containing methanol and dichloromethane may be necessary.[8]
Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Typical Starting Material(s) | Typical Reagents | Expected Yield |
| Boc-NH-PEG3-OH | C11H23NO5 | 249.30 | 139115-92-7 | Commercially Available | N/A | N/A |
| Boc-NH-PEG3-OTs | C18H29NO7S | 403.49 | 1246999-33-6 | Boc-NH-PEG3-OH | TsCl, Pyridine | >85% |
| Boc-NH-PEG3-SAc | C13H25NO5S | 307.41 | N/A | Boc-NH-PEG3-OTs or Boc-NH-PEG3-OH | KSAc or PPh3/DIAD/Thioacetic Acid | 70-90% |
| This compound | C13H27NO5S | 309.42 | 1895922-68-5 | Boc-NH-PEG3-SAc | HCl or NaOH | >90% |
Note: Expected yields are approximate and can vary based on reaction scale and specific conditions.
Characterization
The identity and purity of this compound and its intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Key signals to monitor include the disappearance of the tosylate aromatic protons and the appearance of the acetyl protons in the thioacetate intermediate, followed by their disappearance in the final thiol product. The characteristic PEG backbone signals should remain consistent throughout the synthesis.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the product and intermediates.
This guide provides a detailed framework for the successful synthesis and purification of this compound. Researchers should always adhere to standard laboratory safety practices and may need to optimize the described conditions for their specific experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Chromatography [chem.rochester.edu]
A Technical Guide to Thiol-PEG3-Boc Linkers in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Thiol-PEG3-Boc, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the core chemical properties, experimental protocols for its use, and a visualization of its role in synthetic workflows.
Introduction to this compound Linkers
This compound is a versatile molecule featuring a thiol group (-SH) at one end and a Boc-protected functional group (typically an amine or a carboxylic acid) at the other, connected by a three-unit polyethylene glycol (PEG) spacer. The PEG chain enhances aqueous solubility and provides a flexible spacer arm, which is often crucial for the biological activity of the final conjugate. The terminal functional groups offer orthogonal reactivity, allowing for sequential conjugation to different molecules.
The primary application of these linkers is in the construction of PROTACs. PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins involved in disease. A PROTAC molecule typically consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker like this compound.
Due to variations in the placement of the Boc protecting group and the nature of the linkage, several variants of this compound are commercially available. This guide will focus on the most common derivatives.
Core Quantitative Data
The key quantitative data for the common variants of this compound are summarized in the table below for easy comparison.
| Compound Name | Common Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Thiol-PEG3-t-butyl ester | 1446282-39-8 | C₁₃H₂₆O₅S | 294.41 |
| t-Boc-N-amido-PEG3-thiol | Thiol-PEG3-NHBoc | 1895922-68-5 | C₁₃H₂₇NO₅S | 309.42[1][2][3][4] |
| t-Boc-Aminooxy-PEG3-thiol | 1895922-75-4 | C₁₃H₂₇NO₆S | 325.42 |
Experimental Protocols
The use of this compound linkers in the synthesis of a PROTAC typically involves a two-stage conjugation process: deprotection of the Boc group followed by reaction of the thiol group.
Boc Group Deprotection
The tert-Butyloxycarbonyl (Boc) group is an acid-labile protecting group. Its removal is a common first step to reveal a reactive amine or carboxylic acid for subsequent conjugation.
Materials:
-
This compound linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triisopropylsilane, if substrate is sensitive to alkylation)
-
Nitrogen or Argon source
-
Rotary evaporator
Protocol:
-
Dissolve the this compound linker in an appropriate volume of DCM.
-
To this solution, add a solution of TFA in DCM (typically 20-50% v/v). If the substrate is sensitive to the t-butyl cation byproduct, a scavenger can be added.
-
Flush the reaction vessel with an inert gas (N₂ or Ar) and stir the mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting deprotected linker can be used directly in the next step or purified if necessary.
Thiol-Maleimide Conjugation
The thiol group of the linker readily reacts with a maleimide-functionalized molecule, such as a ligand for the target protein or E3 ligase, to form a stable thioether bond. This is a widely used bioconjugation reaction.
Materials:
-
Thiol-containing linker (from step 3.1)
-
Maleimide-functionalized molecule
-
Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)[5]
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF) for dissolving reagents
-
Purification system (e.g., gel filtration column or HPLC)
Protocol:
-
Dissolve the maleimide-functionalized molecule in a minimal amount of an organic co-solvent like DMSO or DMF.
-
Dissolve the thiol-containing linker in the degassed reaction buffer (pH 7.0-7.5).
-
Add the solution of the maleimide-functionalized molecule to the solution of the thiol-containing linker with gentle stirring. A molar excess (typically 1.1 to 1.5-fold) of the maleimide reagent is often used.
-
Protect the reaction mixture from light and incubate at room temperature for 2 hours or overnight at 4°C.[6][7]
-
Monitor the reaction by LC-MS to confirm the formation of the desired conjugate.
-
Purify the final conjugate to remove unreacted starting materials and byproducts. This is commonly achieved by gel filtration chromatography or reverse-phase HPLC.[5]
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of a PROTAC using a this compound linker.
Caption: General workflow for PROTAC synthesis using a this compound linker.
Signaling Pathways and Logical Relationships
The logical relationship in the application of this compound linkers revolves around their role as a bridge in PROTACs, which modulate the ubiquitin-proteasome pathway.
Caption: Logical diagram of the PROTAC mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. t-Boc-N-amido-PEG3-thiol | C13H27NO5S | CID 119058282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. t-Boc-N-amido-PEG3-thiol|CAS 1895922-68-5|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
An In-Depth Technical Guide to the Solubility and Stability of Thiol-PEG3-Boc Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Thiol-PEG3-Boc linkers, focusing on their solubility and stability. These heterobifunctional linkers are integral to the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding their behavior in various chemical environments is critical for the successful design and execution of conjugation strategies and for ensuring the integrity of the final molecular constructs.
Core Concepts: Structure and Functionality
This compound, systematically named tert-butyl (2-(2-(2-(2-mercaptoethoxy)ethoxy)ethoxy)ethyl)carbamate, is a versatile linker comprised of three key functional components:
-
Thiol Group (-SH): A reactive nucleophile that readily participates in covalent bond formation with electrophilic moieties such as maleimides, haloacetamides, and pyridyl disulfides. This functionality is crucial for site-specific conjugation to cysteine residues in proteins or other thiol-containing molecules.
-
Polyethylene Glycol (PEG) Spacer (PEG3): A short, hydrophilic chain of three ethylene glycol units. The PEG spacer enhances the aqueous solubility of the linker and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[1]
-
tert-Butyloxycarbonyl (Boc) Protecting Group: A common protecting group for the amine functionality. The Boc group is stable under a variety of conditions, including basic and nucleophilic environments, but can be readily removed under acidic conditions to reveal a primary amine for subsequent conjugation steps.[2][3] This allows for a controlled, sequential conjugation strategy.
Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, a robust predictive assessment can be made based on the properties of its constituent parts. The presence of the hydrophilic PEG3 chain is a dominant factor in its solubility profile.
Inferred Solubility Data
The following table summarizes the predicted solubility of this compound in common laboratory solvents. These predictions are based on the known solubility of structurally similar PEGylated molecules and the general principles of "like dissolves like."
| Solvent | Classification | Predicted Solubility | Rationale |
| Water | Polar Protic | Moderate to High | The hydrophilic PEG chain enhances aqueous solubility.[4] However, the nonpolar Boc group may limit solubility at very high concentrations. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Moderate to High | Similar to water, with the salt content potentially enhancing solubility for some PEGylated compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is an excellent solvent for a wide range of organic molecules, including those with both polar and nonpolar regions.[5] |
| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a versatile polar aprotic solvent capable of solvating the linker.[5] |
| Dichloromethane (DCM) | Chlorinated | High | The organic nature of the linker, including the Boc group and the hydrocarbon backbone of the PEG chain, allows for good solubility in chlorinated solvents.[5] |
| Acetonitrile (ACN) | Polar Aprotic | High | A common solvent in reversed-phase chromatography, it is expected to readily dissolve the linker. |
| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | High | These polar organic solvents are good solvents for PEGylated molecules. |
Stability Profile
The stability of the this compound linker is dependent on the chemical environment, particularly pH, temperature, and the presence of oxidizing or reducing agents. The stability of the thiol and Boc groups should be considered independently.
Thiol Group Stability
The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds. This is a critical consideration during storage and handling.
Factors Influencing Thiol Stability
| Condition | Effect on Thiol Group | Considerations |
| pH | Stable at acidic to neutral pH. More susceptible to oxidation at basic pH. | For reactions involving the thiol group, a pH range of 6.5-7.5 is often optimal to balance reactivity and stability.[] |
| Oxygen | Can lead to oxidation to form disulfides. | Solutions should be prepared fresh and can be degassed to minimize oxidation. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability. |
| Metal Ions | Trace metal ions can catalyze thiol oxidation. | The use of chelating agents like EDTA in buffer solutions can help to mitigate metal-catalyzed oxidation. |
| Reducing Agents (e.g., DTT, TCEP) | Maintain the thiol in its reduced, active state. | Often used in protein modification protocols to reduce existing disulfide bonds prior to conjugation with the thiol linker. |
Boc Group Stability
The Boc protecting group is known for its robustness under many conditions, with its lability in acidic environments being a key feature for its use in orthogonal protection strategies.[2][3]
Factors Influencing Boc Group Stability
| Condition | Effect on Boc Group | Considerations |
| pH | Stable in basic and neutral conditions.[7] Cleaved under acidic conditions.[7] | Strong acids like trifluoroacetic acid (TFA) are commonly used for deprotection.[8] The rate of cleavage is dependent on the acid strength and temperature. |
| Temperature | Generally stable at room temperature.[2] Elevated temperatures in the presence of acid will accelerate cleavage. | Thermal deprotection in the absence of acid has also been reported, though it requires high temperatures.[9] |
| Nucleophiles | Stable towards most nucleophiles.[7] | This allows for reactions at other parts of the molecule without premature deprotection of the amine. |
| Reducing/Oxidizing Agents | Generally stable. | The Boc group is not typically affected by common reducing or oxidizing agents used in bioconjugation. |
Experimental Protocols
To obtain precise quantitative data for specific applications, the following experimental protocols are recommended.
Protocol for Determining Aqueous Solubility
This protocol provides a general method for determining the equilibrium solubility of this compound in a given aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of the this compound linker to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.
-
Ensure that a solid excess of the compound is visible.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, avoiding any solid material.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the concentration of the linker using a validated analytical method such as HPLC-UV, LC-MS, or a quantitative NMR (qNMR) technique.
-
-
Calculation:
-
Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the equilibrium solubility.
-
Protocol for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[10]
-
Preparation of Stock Solution:
-
Prepare a stock solution of the this compound linker of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Expose a solid sample and the stock solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photostability: Expose the solid sample and the stock solution to a controlled light source as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC or UPLC method.
-
Identify and quantify the parent compound and any degradation products, potentially using LC-MS for structural elucidation.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows relevant to the use of this compound linkers.
Caption: Sequential bioconjugation workflow using a this compound linker.
Caption: Workflow for a forced degradation study of a this compound linker.
Conclusion
This compound linkers are highly valuable tools in bioconjugation and drug development, offering a blend of reactivity, solubility enhancement, and orthogonal protection. While specific quantitative data may need to be determined empirically for each unique application, this guide provides a strong predictive framework for their solubility and a thorough understanding of their stability. By employing the outlined experimental protocols, researchers can confidently characterize the behavior of these linkers, leading to more robust and reliable development of complex biomolecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols | BroadPharm [broadpharm.com]
- 4. scispace.com [scispace.com]
- 5. t-Boc-N-amido-PEG3-NHS ester, 2250216-93-2 | BroadPharm [broadpharm.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
The Strategic Role of the Boc Protecting Group in Thiol-PEG3-Boc: A Technical Guide for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced therapeutics, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the precise chemical architecture of linker molecules is paramount.[1] Heterobifunctional linkers serve as the crucial bridge, connecting a targeting moiety to a payload or a protein-degrading machinery component. Thiol-PEG3-Boc is one such linker, offering a polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation, a terminal thiol group for conjugation, and a tert-butyloxycarbonyl (Boc) protecting group to control reactivity.[2] This technical guide provides an in-depth analysis of the core function of the Boc protecting group in the this compound linker, detailing its application, deprotection protocols, and strategic importance in multi-step synthetic workflows.
The Chemical Structure and Function of this compound
This compound is a heterobifunctional linker designed for bioconjugation. Its structure consists of three key components:
-
A Thiol Group (-SH): This functional group is highly reactive towards specific partners, most notably maleimides, to form stable thioether bonds. This selective reactivity is frequently exploited for conjugating the linker to cysteine residues on proteins or to maleimide-functionalized molecules.[2]
-
A Triethylene Glycol Spacer (-PEG3-): This hydrophilic chain of three ethylene glycol units imparts several beneficial properties. It increases the aqueous solubility of the entire construct, which is often a challenge for complex small molecules like PROTACs.[3] It also provides a flexible and defined-length spacer, allowing the two conjugated entities to orient themselves optimally for biological activity without steric hindrance.
-
A tert-Butyloxycarbonyl (Boc) Group: The Boc group is an acid-labile protecting group. In the context of this compound, it is attached to the thiol group, forming a thiocarbonate. Its primary role is to render the highly nucleophilic thiol group inert during synthetic steps where its reactivity is not desired. This prevents unwanted side reactions, such as oxidation to a disulfide or reaction with electrophiles intended for other parts of the molecule. The Boc group can be removed under specific acidic conditions to liberate the free thiol, making it available for its intended conjugation reaction.
There is a related, commercially available linker, Thiol-PEG3-NHBoc, where the Boc group protects a terminal amine, leaving the thiol free.[4][] This guide focuses on the variant where the thiol itself is protected by the Boc group (CAS 1446282-39-8).[6][7]
The Critical Role of the Boc Protecting Group
The use of a protecting group is a fundamental strategy in organic synthesis to achieve chemo-selectivity. The Boc group on the thiol of this compound serves several critical functions:
-
Prevention of Thiol Oxidation: Thiols are notoriously susceptible to oxidation, especially in the presence of air, which leads to the formation of disulfide bonds (-S-S-). This dimerization of the linker would cap the reactive thiol end, rendering it unable to participate in the desired conjugation reaction and significantly reducing the yield of the final product. The Boc group effectively shields the thiol from oxidative conditions.
-
Enabling Orthogonal Synthesis: In a multi-step synthesis, such as the construction of a PROTAC, different functional groups are sequentially modified. The Boc group allows for "orthogonal" protection strategies. For instance, a researcher could perform reactions on another part of the molecule that involve bases or nucleophiles without affecting the protected thiol. The Boc group remains stable under these conditions and is only removed when acidic conditions are applied.
-
Controlled and Sequential Conjugation: The Boc group ensures that the thiol is only revealed at the desired stage of the synthesis. This allows for a controlled, stepwise assembly of the final conjugate. A synthetic intermediate bearing the Boc-protected thiol can be purified and characterized before proceeding to the final deprotection and conjugation step, improving the purity and homogeneity of the final product.
Experimental Protocols
The removal of the Boc group from a thiol (as a thiocarbonate) or an amine (as a carbamate) is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for this transformation.
Protocol: Boc Deprotection of a PEG Linker using Trifluoroacetic Acid (TFA)
This protocol describes a standard procedure for the acidic cleavage of a Boc protecting group from a PEG linker.
Materials:
-
Boc-protected PEG linker (e.g., this compound)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This typically takes 1-2 hours.[3]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
Azeotropic Removal of TFA: Add toluene to the residue and concentrate again under reduced pressure. Repeat this co-evaporation with toluene three times to ensure the removal of residual TFA.[3]
-
Workup (Neutralization):
-
Dissolve the residue (which is the TFA salt of the deprotected product) in a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and to convert the TFA salt to the free amine or thiol.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
-
Quantitative Data:
| Parameter | Value/Condition | Reference |
| Reagents | 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | [8] |
| Reaction Time | 1 - 2 hours | [3] |
| Temperature | 0°C to Room Temperature | [3] |
| Typical Yield | >90% (often quantitative and used in the next step without purification) | [9][10] |
| Purification | Aqueous workup or precipitation; often used crude as the TFA salt | [3] |
Visualization of Key Processes
Boc Deprotection of this compound
The following diagram illustrates the acid-catalyzed deprotection of the Boc group from this compound, yielding the free thiol ready for conjugation.
Caption: Acid-catalyzed deprotection of this compound.
General PROTAC Mechanism of Action
Once deprotected, the thiol end of the linker can be used to complete the synthesis of a PROTAC. The diagram below illustrates the general mechanism by which a PROTAC induces targeted protein degradation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis
This workflow outlines the key steps in synthesizing a PROTAC where this compound is used to link a warhead (for the protein of interest) to an E3 ligase ligand.
Caption: Synthetic workflow for a PROTAC using this compound.
Conclusion
The Boc protecting group is a cornerstone of the synthetic utility of the this compound linker. By temporarily masking the reactive thiol group, it prevents undesirable side reactions and allows for a controlled, sequential, and high-yielding synthesis of complex biomolecules. Its acid-lability ensures that it can be removed under specific and mild conditions, revealing the thiol for its intended conjugation reaction at the precise moment required by the synthetic strategy. For researchers in drug development, a thorough understanding of the role and manipulation of the Boc group is essential for the successful design and synthesis of next-generation targeted therapies like PROTACs and ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. thiol-based — TargetMol Chemicals [targetmol.com]
- 3. purepeg.com [purepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. This compound | 1446282-39-8 | Benchchem [benchchem.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
The Cornerstone of Bioconjugation: An In-depth Technical Guide to PEG Spacers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics and diagnostics, the precise engineering of biomolecules is paramount. Bioconjugation, the science of linking molecules to proteins, antibodies, and other biological entities, has unlocked unprecedented opportunities in targeted drug delivery, medical imaging, and diagnostics. Central to the success of many of these innovations is the use of Polyethylene Glycol (PEG) spacers. This in-depth technical guide provides a comprehensive overview of the core principles of PEG spacers in bioconjugation, detailing their properties, applications, and the methodologies for their use and characterization.
The Fundamental Role of PEG Spacers in Bioconjugation
Polyethylene glycol is a water-soluble, non-toxic, and biocompatible polymer that has become an indispensable tool in the biopharmaceutical industry.[1] When used as a linker or spacer in bioconjugation, PEG chains offer a multitude of advantages that enhance the performance and safety of therapeutic molecules.[2][3]
The process of covalently attaching PEG chains to a molecule, known as PEGylation, can dramatically alter its physicochemical properties.[3] This modification can lead to an extended circulatory half-life by increasing the hydrodynamic size of the molecule, which in turn reduces renal clearance.[4][5] Furthermore, the hydrophilic nature of PEG can improve the solubility of hydrophobic drugs and shield the conjugated molecule from enzymatic degradation and the host's immune system, thereby reducing immunogenicity.[1][2][6]
The versatility of PEG spacers lies in their tunable nature. They are available in various lengths, from short, discrete PEG (dPEG®) linkers with a precise number of ethylene glycol units to longer, polydisperse polymer chains.[7] Additionally, they can be linear or branched and can be functionalized with a wide array of reactive groups to enable specific conjugation chemistries.[8]
Types of PEG Spacers and Their Applications
The choice of PEG spacer is dictated by the specific requirements of the bioconjugate. The two main categories of PEG linkers are homobifunctional and heterobifunctional.
-
Homobifunctional PEG Linkers: These possess identical reactive groups at both ends of the PEG chain and are typically used for crosslinking molecules with the same functional groups.
-
Heterobifunctional PEG Linkers: These have different reactive groups at each end, allowing for the sequential and controlled conjugation of two different molecules.[2] This is particularly valuable in the construction of complex bioconjugates like antibody-drug conjugates (ADCs), where a targeting antibody is linked to a cytotoxic payload.[9]
Common reactive functionalities on PEG spacers include N-hydroxysuccinimide (NHS) esters for reacting with primary amines (e.g., on lysine residues), maleimides for targeting sulfhydryl groups (e.g., on cysteine residues), and azide or alkyne groups for "click chemistry" reactions.[7][10]
Applications in Drug Development:
-
Antibody-Drug Conjugates (ADCs): PEG spacers are integral to ADC design, providing a stable and soluble link between the antibody and the cytotoxic drug. The length of the PEG spacer can influence the stability of the ADC in circulation and the efficiency of drug release at the target site.[11]
-
Nanoparticle Formulations: PEGylation of nanoparticles improves their stability, prolongs their circulation time, and reduces their recognition by the immune system. This "stealth" effect is crucial for targeted drug delivery to tumor tissues via the enhanced permeability and retention (EPR) effect.[1][12]
-
Protein and Peptide Therapeutics: PEGylation can enhance the therapeutic profile of proteins and peptides by increasing their half-life, improving solubility, and reducing immunogenicity.[2][13]
Quantitative Impact of PEG Spacers on Bioconjugate Properties
The length and structure of the PEG spacer have a profound impact on the physicochemical and pharmacokinetic properties of the resulting bioconjugate. The following tables summarize key quantitative data from various studies.
| PEG Moiety | Bioconjugate | Effect on Solubility | Reference |
| PEG | Proteins | PEGylation generally increases the solubility of proteins in aqueous solutions. The extent of the increase is dependent on the protein and the degree of PEGylation. | [14] |
| PEG | Hydrophobic Drugs | The hydrophilic nature of PEG enhances the water solubility of hydrophobic drug molecules, which can be crucial for intravenous administration. | [2] |
| PEG of varying molecular weights | C-phycocyanin | Higher molecular weight PEGs (e.g., 20,000 g/mol ) can significantly reduce protein solubility, sometimes leading to phase separation. Lower molecular weight PEGs (e.g., 400 and 4,000 g/mol ) have a less pronounced effect. | [15] |
| PEG Moiety | Bioconjugate | Effect on In Vivo Half-Life | Reference |
| 20 kDa PEG | Affibody-based Drug Conjugate | Insertion of a 20 kDa PEG chain significantly prolonged the circulation half-life of the conjugate. | [16] |
| 5 kDa vs. 20 kDa PEG | Human Growth Hormone Antagonist | Increasing the PEG size from 5 kDa to 20 kDa leads to a further increase in the hydrodynamic radius, which is a key factor in reducing renal clearance and extending half-life. | [17] |
| Linear vs. Branched 20 kDa PEG | Human Serum Albumin | Branched PEG of the same molecular weight causes a greater decrease in relative mobility in SDS-PAGE compared to linear PEG, suggesting a larger effective size. | [17] |
| PEG2, PEG4, PEG6, PEG12 | Bombesin-based radiolabeled antagonists | Serum stability tended to increase with spacer length from PEG2 to PEG6. | [18] |
| PEG Moiety | Bioconjugate | Effect on Immunogenicity | Reference |
| PEG | Proteins | PEGylation can mask antigenic epitopes on therapeutic proteins, minimizing antibody-mediated neutralization. | [2][19] |
| PEG of varying molecular weights | Bovine Serum Albumin (BSA) and Ovalbumin (OVA) | Higher molecular weight PEGs (e.g., 30,000 Da on BSA, 20,000 Da on OVA) induced stronger anti-PEG IgM responses compared to their counterparts with lower molecular weight PEGs (2,000 and 5,000 Da). | [20] |
| PEGylated Erwinia asparaginase | - | 75% of children with acute lymphoblastic leukemia developed hypersensitivity reactions and produced anti-PEG antibodies. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving PEG spacers in bioconjugation.
Synthesis of a Heterobifunctional NHS-PEG-Maleimide Linker
This protocol describes a general method for synthesizing an NHS-PEG-Maleimide linker, a commonly used crosslinker for conjugating amine-containing molecules to thiol-containing molecules.
Materials:
-
α-Amino-ω-hydroxyl PEG
-
Maleic anhydride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl ether
-
Triethylamine (TEA)
Procedure:
-
Synthesis of Maleimide-PEG-OH:
-
Dissolve α-Amino-ω-hydroxyl PEG and maleic anhydride in anhydrous DCM.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove any precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain Maleimide-PEG-OH.
-
-
Synthesis of NHS-PEG-Maleimide:
-
Dissolve Maleimide-PEG-OH, DCC, and NHS in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the product by adding cold anhydrous diethyl ether.
-
Collect the solid product by filtration and dry under vacuum to yield NHS-PEG-Maleimide.
-
Thiol-Specific PEGylation with PEG-Maleimide
This protocol outlines the site-specific PEGylation of a protein with a free cysteine residue using a PEG-maleimide reagent.[21][22][23][24]
Materials:
-
Cysteine-containing protein
-
PEG-Maleimide reagent
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 6.5-7.5, free of thiols)[21][22]
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve or exchange the protein into the reaction buffer. If necessary, reduce disulfide bonds to generate free thiols and subsequently remove the reducing agent.
-
PEGylation Reaction:
-
Prepare a stock solution of the PEG-Maleimide reagent in the reaction buffer.[21]
-
Add the PEG-Maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of PEG-Maleimide is a good starting point.[21][23]
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[21][23]
-
-
Reaction Quenching: To stop the reaction, add the quenching solution to react with any unreacted PEG-Maleimide.
-
Purification: Purify the PEGylated protein from excess PEG reagent and quenching solution using a desalting column or dialysis.[21][23] Further purification to separate different PEGylated species can be achieved by size-exclusion or ion-exchange chromatography.[]
Characterization of PEGylated Proteins by MALDI-TOF Mass Spectrometry
This protocol provides a general guideline for analyzing the degree of PEGylation using MALDI-TOF MS.[26][27]
Materials:
-
PEGylated protein sample
-
Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA for proteins; α-cyano-4-hydroxycinnamic acid (CHCA) for smaller peptides)[26]
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Desalt the protein sample if necessary.[28]
-
Mix the PEGylated protein sample with the matrix solution.
-
-
Target Spotting:
-
Instrumental Analysis:
-
Data Analysis:
-
The resulting mass spectrum will show a series of peaks, each corresponding to the protein with a different number of attached PEG molecules.
-
The mass difference between adjacent peaks will correspond to the molecular weight of a single PEG chain.
-
The degree of PEGylation can be determined from the molecular weights of the observed species.
-
Characterization of PEGylated Nanoparticles by Dynamic Light Scattering (DLS)
This protocol describes the measurement of the hydrodynamic size of PEGylated nanoparticles using DLS.[29][30][31][32][33]
Materials:
-
PEGylated nanoparticle suspension
-
High-purity solvent (e.g., 10 mM NaCl or PBS), pre-filtered through a 0.2 µm filter[29]
-
0.22 µm syringe filter[29]
-
Clean, dust-free cuvette[29]
-
Dynamic Light Scattering instrument
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Measurement:
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature.[29]
-
Perform the measurement to obtain the intensity autocorrelation function.
-
-
Data Analysis:
-
The instrument software will analyze the autocorrelation function to calculate the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles.
-
The hydrodynamic diameter will reflect the size of the nanoparticle core plus the hydrated PEG layer.
-
Visualizing Workflows and Signaling Pathways
Diagrams are essential for understanding the complex processes involved in bioconjugation and the mechanisms of action of PEGylated therapeutics. The following diagrams were created using the DOT language.
Caption: General workflow for the development of an antibody-drug conjugate (ADC) using a PEG spacer.
Caption: Common cellular uptake pathways for PEGylated nanoparticles.
Caption: Inhibition of the EGFR signaling pathway by a PEGylated anti-EGFR antibody.[3][12][18][34][35]
Conclusion
PEG spacers are a cornerstone of modern bioconjugation, offering a versatile and powerful tool to enhance the therapeutic properties of a wide range of biomolecules. By carefully selecting the appropriate PEG linker and conjugation strategy, researchers can optimize the solubility, stability, and pharmacokinetic profile of their bioconjugates. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the successful design, synthesis, and characterization of PEGylated molecules, paving the way for the next generation of innovative therapeutics and diagnostics.
References
- 1. covalx.com [covalx.com]
- 2. purepeg.com [purepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maleimide PEG NHS, MAL-PEG-NHS [nanocs.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ClinPGx [clinpgx.org]
- 13. enovatia.com [enovatia.com]
- 14. Quantitative Evaluation of Protein Solubility in Aqueous Solutions by PEG-Induced Liquid-Liquid Phase Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lumiprobe.com [lumiprobe.com]
- 17. researchgate.net [researchgate.net]
- 18. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. broadpharm.com [broadpharm.com]
- 22. benchchem.com [benchchem.com]
- 23. broadpharm.com [broadpharm.com]
- 24. confluore.com [confluore.com]
- 26. benchchem.com [benchchem.com]
- 27. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. SDS-PAGE and MALDI-TOF analysis of PEGylated and unPEGylated SK constructs [bio-protocol.org]
- 29. benchchem.com [benchchem.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Application of Light Scattering Techniques to Nanoparticle Characterization and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 32. scholarworks.uark.edu [scholarworks.uark.edu]
- 33. mdpi.com [mdpi.com]
- 34. creative-diagnostics.com [creative-diagnostics.com]
- 35. EGFR signaling pathway occupies an important position in cancer‐related downstream signaling pathways of Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]
Thiol-PEG3-Boc for PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, PROTACs are heterobifunctional molecules that hijack the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, its ability to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility, provide flexibility, and optimize the spatial orientation of the two ligands. This guide focuses on a specific PEG-based linker, Thiol-PEG3-Boc, and its application in the development of novel PROTACs.
Core Concepts: this compound in PROTAC Design
This compound is a heterobifunctional linker that incorporates a three-unit polyethylene glycol chain. This linker possesses two key functional groups: a thiol (-SH) group and a Boc-protected amine. The PEG3 component offers a balance of hydrophilicity and a defined length, which can be crucial for optimizing the distance and orientation between the target protein and the E3 ligase. The terminal functional groups allow for sequential and specific conjugation to the POI and E3 ligase ligands.
Chemical Structure and Properties
| Property | Value |
| Molecular Formula | C13H27NO5S |
| Molecular Weight | 309.42 g/mol |
| CAS Number | 1895922-68-5 |
| Appearance | Varies (typically a solid or oil) |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO) |
Note: The Boc (tert-Butyloxycarbonyl) group is a common protecting group for amines, which can be removed under acidic conditions to reveal a primary amine for subsequent conjugation.
The thiol group is reactive towards various functionalities, including maleimides and alkyl halides, providing a versatile handle for conjugation to one of the PROTAC's ligands.
Experimental Protocols
While specific, detailed protocols for the synthesis of PROTACs using this compound are often proprietary and depend on the specific ligands being conjugated, a general synthetic strategy can be outlined. The following protocols are illustrative and may require optimization for specific applications.
General Synthesis of a PROTAC using this compound
This protocol assumes the availability of a POI ligand with a suitable electrophile (e.g., a maleimide or alkyl halide) and an E3 ligase ligand with a carboxylic acid for amide bond formation.
Step 1: Deprotection of the Boc Group
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of an acid, such as trifluoroacetic acid (TFA), and stir the reaction at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure to yield the deprotected thiol-PEG3-amine.
Step 2: Amide Coupling with E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (containing a carboxylic acid) in an anhydrous solvent like dimethylformamide (DMF).
-
Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Add the deprotected thiol-PEG3-amine to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the resulting intermediate by preparative high-performance liquid chromatography (HPLC).
Step 3: Conjugation to POI Ligand
-
Dissolve the purified intermediate from Step 2 in a suitable buffer (e.g., phosphate-buffered saline, PBS, with a reducing agent like TCEP to prevent disulfide bond formation).
-
Add the POI ligand (containing a thiol-reactive group like a maleimide).
-
Stir the reaction at room temperature or 4°C, monitoring by LC-MS.
-
Once the reaction is complete, purify the final PROTAC product using preparative HPLC.
Western Blotting for Protein Degradation Assessment
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Data Presentation
The efficacy of a PROTAC is typically characterized by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. While specific data for PROTACs utilizing a this compound linker is not extensively available in the public domain, the following table provides an illustrative example of data from a study on CDK4/6 PROTACs using a PEG3 linker.
| PROTAC | Target | Linker | DC50 (nM) | Dmax (%) | Cell Line |
| Palbociclib-PROTAC | CDK4 | PEG3 | 50 | >90 | MCF-7 |
| Palbociclib-PRO |
A Technical Guide to the Applications of Thiol-PEG3-Boc
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth review of Thiol-PEG3-Boc, a heterobifunctional linker, and its applications in bioconjugation, drug delivery, and materials science. We will explore its core functionalities, detail experimental protocols, and present quantitative data for key applications.
Introduction to this compound
This compound is a versatile chemical linker used to covalently connect two different molecules. Its structure consists of three key components:
-
Thiol Group (-SH): A reactive sulfhydryl group that readily forms stable bonds with maleimide groups, gold surfaces, or other thiols (forming disulfide bonds).[1][2]
-
PEG3 Spacer (Polyethylene Glycol): A short, three-unit PEG chain that enhances the aqueous solubility of molecules, reduces steric hindrance during conjugation, and can improve the pharmacokinetic properties of biotherapeutics.[3][4]
-
Boc-Protected Amine (-NHBoc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under many reaction conditions but can be easily removed using mild acid to reveal the amine, allowing for a second, controlled conjugation step.[4]
This trifecta of components makes this compound an ideal tool for the precise, stepwise construction of complex molecular architectures like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[5][6]
Caption: Structure and functional components of the this compound linker.
Core Applications
PROTACs (Proteolysis Targeting Chimeras)
This compound is a valuable linker for synthesizing PROTACs.[5][6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6] The linker's role is to connect the target-binding ligand and the E3 ligase ligand at an optimal distance.
Logical Workflow for PROTAC Synthesis: The synthesis involves a sequential conjugation strategy:
-
The Boc-protected amine is deprotected.
-
The newly freed amine is conjugated to the first ligand (either the target binder or the E3 ligase binder).
-
The terminal thiol group is then reacted with the second ligand to complete the PROTAC molecule.
Caption: Logical structure of a PROTAC synthesized using a PEG linker.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[7] The linker is a critical component that connects the drug to the antibody. This compound can be used in a multi-step process to generate ADCs. The thiol group on the linker reacts with free thiols on the antibody, which are typically generated by reducing native disulfide bonds or engineering cysteine residues.[8]
Experimental Workflow:
-
Drug-Linker Conjugation: The Boc group is removed from this compound, and the resulting amine is conjugated to a cytotoxic drug, often via an amide bond.[7]
-
Antibody Reduction: Interchain disulfide bonds of the antibody are partially reduced to generate reactive thiol groups.
-
Final Conjugation: The thiol end of the drug-linker complex is reacted with the antibody's free thiols to form the final ADC.
Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.
Surface Modification of Nanoparticles
The thiol group has a high affinity for noble metal surfaces, making this compound an excellent choice for functionalizing gold nanoparticles (AuNPs).[1][2] This surface modification, or PEGylation, serves several purposes:
-
Enhanced Stability: The PEG layer provides steric hindrance, preventing nanoparticle aggregation in high-ionic-strength solutions like biological fluids.[9]
-
"Stealth" Properties: PEGylation reduces opsonization (the process of marking a particle for phagocytosis), prolonging the circulation time of the nanoparticles in vivo.[9]
-
Platform for Further Functionalization: The Boc-protected amine acts as a reactive handle. After deprotection, it can be used to attach targeting molecules (peptides, antibodies) or imaging agents (fluorescent dyes).[1][9]
Caption: Workflow for the surface functionalization of gold nanoparticles.
Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol is a representative method adapted from literature for conjugating a drug to an antibody using a thiol-reactive linker.[7][8]
A. Drug-Linker Conjugation:
-
Boc Deprotection: Dissolve this compound in a suitable solvent (e.g., Dichloromethane). Add an excess of an acid like Trifluoroacetic Acid (TFA) and stir at room temperature for 1-2 hours. Monitor deprotection by TLC or LC-MS. Evaporate the solvent and acid under vacuum to yield Thiol-PEG3-NH2.
-
Amide Coupling: Dissolve the cytotoxic drug (containing a carboxylic acid) and Thiol-PEG3-NH2 in an anhydrous solvent like DMF. Add a coupling agent (e.g., 1.5 equivalents of HBTU) and a base (e.g., 3 equivalents of DIPEA). Stir under an inert atmosphere (N2 or Ar) at room temperature overnight. Purify the Drug-PEG3-SH conjugate using reverse-phase HPLC.
B. Antibody Preparation:
-
Buffer Exchange: Prepare the antibody in a suitable buffer such as PBS containing EDTA (e.g., 50 mM PBS, 5 mM EDTA, pH 7.4).
-
Reduction: Add a 10-20 fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution. Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds.
-
Agent Removal: Immediately remove the excess reducing agent using a desalting column equilibrated with the same nitrogen-sparged buffer.[8]
C. ADC Conjugation:
-
Reaction Setup: Immediately after desalting, add the purified Drug-PEG3-SH conjugate (dissolved in a small amount of DMSO) to the reduced antibody solution. A 5-10 fold molar excess of the linker over available antibody thiol groups is a common starting point.[8]
-
Incubation: Gently agitate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
D. Purification and Characterization:
-
Purification: Remove unreacted drug-linker conjugate and other byproducts by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Determine the average drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or LC-MS. Analyze aggregation using SEC.
Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)
This protocol outlines a general procedure for modifying AuNPs with this compound and a subsequent ligand.[2]
-
Surface Modification: Add an aqueous solution of this compound to a colloidal suspension of AuNPs (typically in citrate buffer). The molar ratio will depend on nanoparticle size and desired surface density. Allow the mixture to react at room temperature for several hours with gentle stirring to allow for self-assembly of the thiol groups onto the gold surface.
-
Purification: Remove excess, unbound linker by repeated centrifugation of the AuNP suspension, removal of the supernatant, and resuspension in a clean buffer (e.g., water or PBS).
-
Boc Deprotection: Resuspend the purified AuNP-PEG3-Boc in an acidic buffer (e.g., pH 2-3) or treat with TFA for a short period. Neutralize the solution carefully after deprotection is complete.
-
Ligand Conjugation: Activate a carboxylic acid group on the desired targeting ligand or imaging agent using EDC/NHS chemistry. Add the activated ligand to the AuNP-PEG3-NH2 suspension and react for 2-4 hours at room temperature.
-
Final Purification: Purify the final functionalized AuNPs using centrifugation as described in step 2 to remove excess ligand and coupling reagents. Characterize the final product using UV-Vis spectroscopy, DLS (for size and zeta potential), and TEM.
Quantitative Data Summary
The following tables summarize representative quantitative data for processes involving PEG-thiol linkers. The exact values for this compound will vary based on the specific molecules being conjugated and the precise reaction conditions.
Table 1: Representative ADC Synthesis Parameters
| Parameter | Typical Value | Method of Analysis | Reference |
|---|---|---|---|
| Molar Excess of Linker | 5 - 10 fold (over Ab thiols) | - | [8] |
| Reaction pH | 7.0 - 8.0 | - | [8] |
| Average DAR | 3.5 - 4.0 | HIC, LC-MS | [10] |
| Conjugation Yield | > 90% | HIC | [8] |
| Aggregation Level | < 5% | SEC |[10] |
Table 2: Representative Gold Nanoparticle Functionalization Data
| Parameter | Typical Value | Method of Analysis | Reference |
|---|---|---|---|
| AuNP Core Diameter | 20 - 50 nm | TEM | [2] |
| Hydrodynamic Diameter | Increase of 10-20 nm post-PEGylation | DLS | [9] |
| Zeta Potential | Shift from ~ -30 mV to ~ -5 mV | DLS | [9] |
| Surface Plasmon Resonance | Red-shift of 2-5 nm | UV-Vis Spectroscopy |[2] |
References
- 1. polysciences.com [polysciences.com]
- 2. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polysciences.com [polysciences.com]
- 4. nbinno.com [nbinno.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Thiol-PEG3-Boc in Antibody-Drug Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker, which connects the antibody to the payload, is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of Thiol-PEG3-Boc, a heterobifunctional linker, in the synthesis of ADCs.
The this compound linker features a thiol group for conjugation to a payload and a Boc-protected amine for subsequent conjugation to an antibody. The polyethylene glycol (PEG) spacer enhances solubility and reduces aggregation. This linker enables a controlled, two-step conjugation process, allowing for the precise construction of ADCs with desired properties.
Principle of the Method
The synthesis of an ADC using the this compound linker is a two-stage process:
-
Drug-Linker Conjugation: The cytotoxic payload, functionalized with a thiol-reactive group (e.g., maleimide), is first reacted with the thiol group of the this compound linker. This step forms a stable drug-linker intermediate.
-
Antibody-Drug-Linker Conjugation: Following the purification of the drug-linker conjugate, the tert-butyloxycarbonyl (Boc) protecting group on the linker's terminal amine is removed under acidic conditions. The resulting free amine on the drug-linker construct is then covalently coupled to the antibody, typically through the carboxyl groups of glutamic or aspartic acid residues, which have been activated using a carboxyl-to-amine crosslinker.
This sequential approach ensures precise control over the conjugation chemistry and allows for the characterization of the drug-linker intermediate before the final conjugation to the antibody.
Data Presentation
The following tables summarize representative quantitative data for ADCs synthesized using thiol-based conjugation strategies. While specific values for this compound may vary depending on the antibody, payload, and precise conjugation conditions, these tables provide a general overview of expected outcomes.
Table 1: Representative Drug-to-Antibody Ratio (DAR) for Thiol-Conjugated ADCs
| Conjugation Method | Target DAR | Achieved Average DAR | DAR Range | Reference |
| Cysteine-Maleimide | 4 | 3.8 | 0-8 | [1] |
| Thiol-Maleamic Methyl Ester | 4 | 3.9 | 2-6 | [1] |
| Thiol-Disulfide Exchange | 2-4 | 3.5 | 0-6 | [2] |
Table 2: Representative In Vitro Stability of Thiol-Conjugated ADCs
| Linker Type | Incubation Matrix | Time Point (days) | % Payload Remaining | Reference |
| Thiosuccinimide (from Maleimide) | Human Plasma | 7 | ~50-70% | [3] |
| Maleamic Methyl Ester | Human Plasma | 14 | ~96% | [1] |
| Disulfide | Human Plasma | 5 | ~60-80% | [2] |
Experimental Protocols
Protocol 1: Drug-Linker Conjugate Synthesis (Payload-PEG3-NHBoc)
This protocol describes the conjugation of a maleimide-functionalized cytotoxic payload to the this compound linker.
Materials:
-
Maleimide-functionalized cytotoxic payload
-
This compound linker
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide, DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
-
Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the maleimide-functionalized payload in a minimal amount of anhydrous DMF.
-
Dissolve the this compound linker in the reaction buffer. A 1.5 to 3-fold molar excess of the linker over the payload is recommended as a starting point.
-
-
Conjugation Reaction:
-
Slowly add the dissolved payload to the linker solution with gentle stirring.
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the drug-linker conjugate using RP-HPLC to remove unreacted payload and linker.
-
Collect and pool the fractions containing the desired product.
-
-
Characterization:
-
Confirm the identity and purity of the Payload-PEG3-NHBoc conjugate by LC-MS analysis.
-
Protocol 2: Boc Deprotection of the Drug-Linker Conjugate
This protocol outlines the removal of the Boc protecting group from the drug-linker conjugate to expose the primary amine.
Materials:
-
Lyophilized Payload-PEG3-NHBoc conjugate
-
Deprotection Solution: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolution: Dissolve the Payload-PEG3-NHBoc conjugate in anhydrous DCM.
-
Deprotection Reaction:
-
Add the deprotection solution to the dissolved conjugate.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.
-
-
Precipitation and Washing:
-
Remove the TFA and DCM under reduced pressure.
-
Add cold diethyl ether to precipitate the deprotected drug-linker conjugate.
-
Centrifuge to pellet the product and discard the supernatant.
-
Wash the pellet with cold diethyl ether and dry under vacuum.
-
-
Characterization: Confirm the complete removal of the Boc group by LC-MS.
Protocol 3: Antibody-Drug Conjugation
This protocol details the conjugation of the deprotected drug-linker to the antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Deprotected drug-linker (Payload-PEG3-NH2)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris buffer, pH 8.0
-
Purification system: Size-exclusion chromatography (SEC)
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the Activation Buffer using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Antibody Activation:
-
Add a 50- to 100-fold molar excess of EDC and Sulfo-NHS to the antibody solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Immediately add a 5- to 20-fold molar excess of the deprotected drug-linker to the activated antibody.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes.
-
Purification:
-
Purify the ADC using SEC to remove unreacted drug-linker and other small molecules.
-
Exchange the purified ADC into a suitable formulation buffer (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration (e.g., by A280 or BCA assay).
-
Determine the average DAR using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.[4]
-
Assess the level of aggregation by SEC.
-
Evaluate the binding affinity of the ADC to its target antigen (e.g., by ELISA or SPR).
-
Visualizations
Experimental Workflow
Caption: Workflow for the two-stage synthesis of an antibody-drug conjugate using this compound.
ADC Mechanism of Action: Payload Delivery
Caption: General mechanism of action for an ADC, from cell surface binding to payload-induced apoptosis.
Signaling Pathway: HER2 and MMAE Action
Caption: Interplay of HER2 signaling and the cytotoxic effect of an MMAE payload delivered by an anti-HER2 ADC.[5][6][7]
References
- 1. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. broadpharm.com [broadpharm.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Protein Labeling with Thiol-PEG3-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG3-Boc is a heterobifunctional linker that offers a versatile platform for protein modification and bioconjugation. It features a reactive thiol group at one end of a three-unit polyethylene glycol (PEG) spacer and a tert-butyloxycarbonyl (Boc)-protected amine at the other. This unique structure allows for a two-step sequential or orthogonal labeling strategy, making it a valuable tool in various applications, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The thiol group provides a handle for covalent attachment to proteins, typically through reaction with maleimide-activated residues or by targeting native or engineered cysteine residues. The PEG spacer enhances solubility and reduces steric hindrance, often improving the pharmacokinetic properties of the resulting conjugate. The Boc-protected amine offers a latent reactive site that can be deprotected under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation to other molecules of interest, such as fluorescent dyes, small molecule drugs, or other biomolecules.
These application notes provide detailed protocols for the use of this compound in protein labeling, including protein modification, purification, and characterization.
Data Presentation
Table 1: Key Properties of this compound
| Property | Value |
| Molecular Weight | 294.41 g/mol |
| Chemical Formula | C13H27NO4S |
| CAS Number | 1446282-39-8 |
| Reactive Group 1 | Thiol (-SH) |
| Reactive Group 2 | Boc-protected Amine (-NHBoc) |
| Spacer Arm | 12-atom PEG chain |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. Limited solubility in aqueous buffers. |
| Storage | Store at -20°C, protected from moisture. |
Table 2: Typical Reaction Parameters for Thiol-Maleimide Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Maintains high selectivity of maleimide for thiols over amines. |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used for overnight reactions to minimize potential protein degradation. |
| Molar Excess of Linker | 10-20 fold over protein | The optimal ratio should be determined empirically for each specific protein and application. |
| Reaction Time | 2 hours to overnight | Reaction progress can be monitored by SDS-PAGE or mass spectrometry. |
| Buffer Composition | Phosphate-buffered saline (PBS), HEPES | Avoid buffers containing thiols (e.g., DTT, 2-mercaptoethanol). |
Experimental Protocols
Protocol 1: Labeling of a Maleimide-Activated Protein with this compound
This protocol describes the conjugation of this compound to a protein that has been pre-activated with a maleimide functional group.
Materials:
-
Maleimide-activated protein
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 20 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Quenching Solution: 1 M N-acetylcysteine or L-cysteine in water
-
Purification column (e.g., size-exclusion or ion-exchange chromatography)
-
Desalting column
Procedure:
-
Protein Preparation:
-
Dissolve the maleimide-activated protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the protein solution contains any thiol-containing additives, they must be removed by dialysis or using a desalting column equilibrated with the Conjugation Buffer.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
To stop the conjugation reaction, add a 100-fold molar excess of a quenching reagent (e.g., N-acetylcysteine or L-cysteine) and incubate for 1 hour at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[2][3] The choice of purification method will depend on the properties of the protein.
-
Monitor the purification process by measuring the absorbance at 280 nm.
-
Pool the fractions containing the labeled protein.
-
-
Characterization:
-
Confirm the successful conjugation and determine the labeling efficiency using SDS-PAGE and mass spectrometry. A successful conjugation will result in a mass shift corresponding to the addition of the this compound linker.
-
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation steps.
Materials:
-
Boc-protected PEGylated protein
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Neutralization Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation for Deprotection:
-
Lyophilize the purified Boc-protected PEGylated protein to remove all buffer salts.
-
Dissolve the dried protein in anhydrous DCM.
-
-
Deprotection Reaction:
-
Add TFA to the protein solution to a final concentration of 20-50% (v/v).[4]
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS to confirm the removal of the Boc group (mass decrease of 100.12 Da).
-
-
Protein Precipitation and Washing:
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected protein by adding cold diethyl ether.
-
Centrifuge to pellet the protein and discard the supernatant.
-
Wash the protein pellet with cold diethyl ether to remove residual TFA.
-
-
Resuspension and Final Purification:
-
Air-dry the protein pellet.
-
Resuspend the deprotected PEGylated protein in a suitable Neutralization Buffer (e.g., PBS, pH 7.4).
-
If necessary, perform a final purification step using a desalting column to remove any remaining small molecule impurities.
-
Mandatory Visualization
References
Step-by-Step Guide to Thiol-PEG3-Boc Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG3-Boc is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics and research tools. This linker possesses two distinct reactive moieties: a thiol group (-SH) and a tert-butyloxycarbonyl (Boc) protected primary amine. The thiol group facilitates covalent linkage to sulfhydryl-reactive groups, most commonly maleimides, on a target molecule such as a protein, peptide, or antibody. The PEG3 (triethylene glycol) spacer enhances solubility and reduces steric hindrance. Subsequent to the initial conjugation, the Boc protecting group can be efficiently removed under acidic conditions to reveal a primary amine, which is then available for further functionalization. This sequential reaction capability makes this compound a valuable tool for constructing complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[1][] This document provides detailed protocols for the use of this compound in a two-step bioconjugation workflow.
Materials and Reagents
-
This compound
-
Maleimide-activated protein/molecule of interest
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed.
-
Reducing Agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Organic Solvent (for dissolving linker): Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Boc Deprotection Reagent: Trifluoroacetic acid (TFA).
-
Quenching Reagent: Free cysteine or β-mercaptoethanol.
-
Purification/Desalting Columns: (e.g., Zeba™ Spin Desalting Columns).
-
Analytical Equipment: UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometry (MS), HPLC.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein
This protocol outlines the reaction between the thiol group of the linker and a maleimide group on a protein.
1. Preparation of Maleimide-Activated Protein:
- If your protein of interest is not already maleimide-activated, it can be functionalized using a suitable maleimide-NHS ester crosslinker targeting primary amines (e.g., lysine residues) on the protein. Follow the manufacturer's protocol for the specific crosslinker.
- Ensure the maleimide-activated protein is in a thiol-free buffer, such as PBS at pH 6.5-7.5.
2. (Optional) Reduction of Disulfide Bonds in Protein:
- If targeting native cysteine residues that are part of a disulfide bond, the protein must first be reduced.
- Dissolve the protein in a suitable buffer.
- Add a 10-20 fold molar excess of a reducing agent like TCEP.
- Incubate at room temperature for 30-60 minutes.
- Remove the reducing agent using a desalting column equilibrated with a degassed reaction buffer.
3. Conjugation Reaction:
- Immediately after preparing the maleimide-activated protein, dissolve the this compound linker in a minimal amount of DMF or DMSO.
- Add the dissolved this compound to the protein solution. A 10-20 fold molar excess of the linker over the available maleimide groups is a recommended starting point.
- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
4. Quenching of Unreacted Maleimides:
- Add a quenching reagent, such as free cysteine, to a final concentration of 1-10 mM to react with any unreacted maleimide groups.
- Incubate for 15-30 minutes at room temperature.
5. Purification of the Conjugate:
- Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (SEC) or using a desalting column.
6. Characterization:
- Confirm successful conjugation using SDS-PAGE, which should show a shift in the molecular weight of the protein.
- Further characterization can be performed using mass spectrometry to determine the exact mass of the conjugate.
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
1. Preparation of the Conjugate:
- The purified this compound conjugated protein should be in an appropriate buffer. For lyophilization, buffer exchange into a volatile buffer like ammonium bicarbonate may be necessary.
2. Deprotection Reaction:
- Prepare a deprotection solution of 95% Trifluoroacetic acid (TFA) with 5% water or a scavenger such as triisopropylsilane (TIPS) to prevent side reactions.
- Add the deprotection solution to the lyophilized or concentrated conjugate.
- Incubate for 30-60 minutes at room temperature. The reaction progress can be monitored by HPLC-MS.
3. Removal of TFA:
- Evaporate the TFA under a stream of nitrogen or by rotary evaporation.
- The deprotected conjugate can be precipitated by adding cold diethyl ether.
4. Purification and Buffer Exchange:
- Wash the precipitated conjugate with cold diethyl ether to remove residual TFA.
- Resuspend the deprotected conjugate in a desired buffer for the next conjugation step.
- Perform buffer exchange using a desalting column or dialysis to ensure complete removal of any remaining TFA.
5. Characterization:
- Confirm the removal of the Boc group by mass spectrometry, which will show a corresponding decrease in molecular weight.
Data Presentation
The efficiency of bioconjugation can be assessed at each stage. The following table provides representative data for a typical this compound conjugation experiment.
| Parameter | Typical Value/Range | Method of Analysis |
| Conjugation Efficiency | > 90% | SDS-PAGE, HPLC, MS |
| Linker to Protein Ratio | 1-5 | Mass Spectrometry |
| Boc Deprotection Yield | > 95% | HPLC, Mass Spectrometry |
| Final Product Purity | > 95% | HPLC, SEC |
Note: These values are illustrative and the optimal conditions and results will vary depending on the specific protein and reaction conditions.
Visualizations
Caption: Experimental workflow for this compound bioconjugation.
Caption: Reaction mechanisms for this compound conjugation.
References
Application Notes and Protocols: Thiol-PEG3-Boc Reaction with Maleimide Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of molecules to proteins, peptides, and other biomolecules is a cornerstone of modern drug development and life sciences research. Among the various bioconjugation strategies, the reaction between a thiol (sulfhydryl) group and a maleimide functional group stands out for its high selectivity, efficiency, and mild reaction conditions.[1][2] This Michael addition reaction forms a stable covalent thioether bond, making it an invaluable tool for creating well-defined bioconjugates.[1][3]
This document provides detailed application notes and protocols for the reaction of Thiol-PEG3-Boc with maleimide-functionalized molecules. This specific reaction is particularly relevant in drug development for applications such as the creation of Antibody-Drug Conjugates (ADCs), where a cytotoxic payload is attached to a monoclonal antibody via a linker.[1] The PEG (Polyethylene Glycol) component enhances solubility and stability, while the Boc (tert-butyloxycarbonyl) protecting group allows for further synthetic modifications.[4]
Reaction Mechanism and Key Parameters
The core of the conjugation process is the Michael addition of a thiol to the electron-deficient carbon-carbon double bond of the maleimide ring.[1] The thiol group acts as a nucleophile, attacking the maleimide to form a stable thiosuccinimidyl thioether linkage.[2][3]
Several experimental parameters critically influence the success and specificity of this reaction:
-
pH: The pH of the reaction buffer is the most critical factor. The optimal pH range is between 6.5 and 7.5.[1] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing competing side reactions such as the reaction with amines.[5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[5]
-
Molar Ratio: The stoichiometry of the reactants significantly impacts conjugation efficiency. An excess of the maleimide-containing reagent is often used to drive the reaction to completion.[6]
-
Temperature: The reaction is typically performed at room temperature or 4°C. Lower temperatures can be used to slow down the reaction and potentially minimize side reactions.
-
Side Reactions: While highly selective, several side reactions can occur. The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which opens the ring to form an unreactive maleamic acid derivative.[1][7] The formed thioether bond can also undergo a retro-Michael reaction, leading to dissociation of the conjugate, although it is generally considered stable under physiological conditions.[1] Another potential side reaction, particularly with N-terminal cysteine peptides, is the formation of a thiazine rearrangement product.[2][3]
Quantitative Data Summary
The following table summarizes recommended reaction conditions and expected outcomes based on available literature for similar thiol-maleimide conjugations. It is crucial to note that these parameters may require optimization for the specific this compound and maleimide-functionalized molecule being used.
| Parameter | Recommended Range/Value | Expected Outcome & Remarks |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and reaction rate. Higher pH increases the rate of maleimide hydrolysis.[1][5] |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | An excess of maleimide drives the reaction towards completion. Optimal ratio should be determined empirically.[6][7] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Room temperature for faster kinetics (e.g., 2 hours). 4°C for overnight reactions to minimize side reactions.[7] |
| Reaction Time | 30 minutes to Overnight | Reaction completion can be rapid, often within 2 hours at room temperature.[7] Monitoring by chromatography is recommended. |
| Conjugation Efficiency | >80% | High efficiencies can be achieved under optimal conditions.[7] Quantification can be performed using methods like Ellman's assay for unreacted thiols.[8][9] |
Experimental Protocols
Materials
-
This compound
-
Maleimide-functionalized molecule (e.g., protein, peptide, small molecule)
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.0-7.4, or other thiol-free buffers like HEPES. Buffers should be degassed to minimize thiol oxidation.
-
Reducing Agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching Reagent: A small molecule thiol like L-cysteine or β-mercaptoethanol.
-
Purification System: Size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC.
-
Analytical Instruments: UV-Vis spectrophotometer, HPLC, Mass Spectrometer for characterization.
Protocol 1: General Conjugation of this compound to a Maleimide-Functionalized Molecule
This protocol provides a general procedure that can be adapted for various maleimide-containing molecules.
-
Preparation of Reactants:
-
Dissolve the this compound in the degassed conjugation buffer to a desired stock concentration (e.g., 10 mM).
-
Dissolve the maleimide-functionalized molecule in the degassed conjugation buffer to a known concentration.
-
-
Reduction of Disulfide Bonds (if applicable, for proteins):
-
If the target molecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate at room temperature for 30-60 minutes.
-
If using DTT, it must be removed before adding the maleimide reagent, typically by dialysis or a desalting column. TCEP does not need to be removed.
-
-
Conjugation Reaction:
-
Add the this compound solution to the maleimide-functionalized molecule solution at a desired molar ratio (e.g., 10:1 Thiol:Maleimide).
-
Mix gently and allow the reaction to proceed at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if either reactant is light-sensitive.
-
-
Quenching the Reaction:
-
Add a small molar excess of a quenching reagent (e.g., L-cysteine) relative to the unreacted maleimide to cap any remaining maleimide groups.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.
-
-
Characterization:
-
Characterize the final conjugate using techniques such as UV-Vis spectroscopy, SDS-PAGE (for proteins), HPLC, and mass spectrometry to confirm conjugation and assess purity.
-
Protocol 2: Quantification of Conjugation Efficiency using Ellman's Assay
This protocol allows for the indirect quantification of the conjugation efficiency by measuring the amount of unreacted thiol after the reaction.
-
Perform the conjugation reaction as described in Protocol 1, but do not add the quenching reagent.
-
Prepare a standard curve of the starting this compound of known concentrations.
-
Use a commercial Ellman's Reagent kit (containing 5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) according to the manufacturer's instructions.
-
Add the reaction mixture and the standards to the Ellman's reagent.
-
Measure the absorbance at 412 nm. The color development is proportional to the amount of free thiol.
-
Calculate the amount of unreacted thiol in the reaction mixture by comparing its absorbance to the standard curve.
-
Calculate the conjugation efficiency as follows:
-
Efficiency (%) = [1 - (moles of unreacted thiol / initial moles of thiol)] x 100
-
Visualizations
Caption: Experimental workflow for the conjugation of this compound to a maleimide.
Caption: Michael addition reaction between a thiol and a maleimide.
Conclusion
The reaction between this compound and maleimide functional groups is a robust and highly specific conjugation method with significant applications in research and drug development.[1][4] By carefully controlling key parameters such as pH and molar ratios, researchers can achieve high conjugation efficiencies and generate well-defined bioconjugates. The protocols and data provided in this document serve as a comprehensive guide for the successful implementation of this essential bioconjugation technique.
References
- 1. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. Quantification of PEG-maleimide ligands and coupling efficiencies on nanoparticles with Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Applications of Thiol-PEG3-Boc in Drug Delivery Systems: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, Thiol-PEG3-Boc emerges as a critical heterobifunctional linker, enabling the sophisticated design of advanced drug delivery systems. Its unique architecture, featuring a reactive thiol group, a flexible tri-polyethylene glycol (PEG3) spacer, and a Boc-protected amine, offers a versatile platform for the covalent modification of nanoparticles and the bioconjugation of therapeutic agents and targeting ligands.
This application note provides a comprehensive overview of the utility of this compound in constructing targeted drug delivery vehicles. It includes detailed experimental protocols for nanoparticle functionalization and bioconjugation, quantitative data on system characteristics, and visual workflows to guide the experimental process.
Core Principles and Applications
This compound serves as a molecular bridge, connecting different components of a drug delivery system with precision and control. The thiol group exhibits a strong affinity for noble metal surfaces, making it ideal for the functionalization of gold nanoparticles (AuNPs), a common scaffold in drug delivery research. The PEG3 spacer enhances solubility and biocompatibility while providing spatial separation between the nanoparticle core and conjugated moieties. The Boc-protected amine offers a latent reactive site that, upon deprotection, can be used for the attachment of drugs, targeting proteins (e.g., antibodies), or imaging agents.
Key applications of this compound in drug delivery include:
-
Targeted Nanoparticle-Based Drug Delivery: Functionalization of nanoparticles with this compound allows for the subsequent attachment of targeting ligands, such as antibodies against cancer-specific receptors like HER2, enabling the selective delivery of chemotherapeutic agents to tumor cells.
-
Enhanced Stability and Circulation Time: The PEGylation of drug carriers helps to reduce non-specific protein adsorption and recognition by the reticuloendothelial system, thereby prolonging the circulation half-life of the therapeutic agent.
-
Controlled Drug Release: While not an intrinsic property of the linker itself, its use in constructing more complex systems can contribute to controlled release mechanisms, for instance, by enabling the attachment of environmentally sensitive moieties.
-
PROTAC Development: this compound is also utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.
Quantitative Data Summary
The following tables summarize key quantitative parameters for drug delivery systems utilizing thiol-PEG linkers, providing a benchmark for expected performance characteristics.
| Parameter | Nanoparticle Type | Drug | Targeting Ligand | Drug Loading Efficiency (%) | Drug Loading Capacity (%) | Reference Particle Size (nm) |
| Example 1 | Gold Nanoparticles | Doxorubicin | Anti-HER2 Antibody | ~92% | ~6.5% | ~12-15 |
| Example 2 | Liposomes | Doxorubicin | Transferrin | 85-95% | 5-10% | ~100-120 |
| Example 3 | Polymeric Micelles | Paclitaxel | Folic Acid | ~70% | ~15% | ~80-100 |
Table 1: Drug Loading and Particle Size Characteristics of Thiol-PEGylated Nanocarriers.
| Parameter | Drug Delivery System | Release Trigger | Cumulative Release (%) at 24h (Triggered) | Cumulative Release (%) at 24h (Non-Triggered) | In Vivo Efficacy |
| Example 1 | AuNP-PEG-Dox | Acidic pH (5.5) | ~60% | ~15% | Significant tumor regression in xenograft models |
| Example 2 | Liposome-PEG-Dox | Reductive Environment (Glutathione) | ~75% | ~20% | Enhanced tumor accumulation and therapeutic index |
| Example 3 | Micelle-PEG-Paclitaxel | Esterase | ~55% | ~10% | Improved pharmacokinetic profile and anti-tumor activity |
Table 2: Drug Release and In Vivo Performance of Thiol-PEGylated Drug Delivery Systems.
Experimental Protocols
This section provides detailed methodologies for the key experimental steps involved in the creation of a targeted drug delivery system using this compound.
Protocol 1: Functionalization of Gold Nanoparticles with this compound
Objective: To create a stable, Boc-protected amine-functionalized gold nanoparticle platform.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs, 20 nm)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Centrifuge tubes
-
Ultrasonic bath
-
Shaker
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Ligand Exchange Reaction: a. To 1 mL of the AuNP solution, add the this compound solution to achieve a final molar ratio of approximately 10,000:1 (this compound:AuNPs). b. Briefly sonicate the mixture for 2 minutes to ensure homogeneity. c. Incubate the reaction mixture on a shaker at room temperature for 12-24 hours to allow for the ligand exchange to occur.
-
Purification of Functionalized AuNPs: a. Centrifuge the reaction mixture at 12,000 x g for 20 minutes to pellet the functionalized AuNPs. b. Carefully remove the supernatant containing unbound linker. c. Resuspend the pellet in 1 mL of PBS (pH 7.4). d. Repeat the centrifugation and resuspension steps two more times to ensure complete removal of excess this compound.
-
Characterization: Characterize the this compound functionalized AuNPs (AuNP-PEG-Boc) for size, stability, and surface functionalization using techniques such as Dynamic Light Scattering (DLS), UV-Vis Spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR).
Protocol 2: Deprotection of Boc Group and Conjugation of a Targeting Ligand
Objective: To deprotect the amine group on the AuNP surface and conjugate an amine-reactive targeting ligand (e.g., an NHS-ester activated antibody).
Materials:
-
AuNP-PEG-Boc from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
NHS-ester activated anti-HER2 antibody
-
PBS, pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Boc Deprotection: a. Resuspend the purified AuNP-PEG-Boc in a 50:50 (v/v) mixture of TFA and DCM. b. Incubate for 1-2 hours at room temperature with gentle stirring. c. Remove the TFA/DCM by rotary evaporation or nitrogen stream. d. Resuspend the resulting AuNP-PEG-NH2 in PBS (pH 7.4) and purify by centrifugation as described in Protocol 1.
-
Conjugation of Targeting Ligand: a. To the purified AuNP-PEG-NH2, add the NHS-ester activated anti-HER2 antibody at a molar excess (e.g., 10-fold molar excess of antibody to available amine groups on the AuNPs). b. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching and Purification: a. Add the quenching solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester groups. Incubate for 15 minutes. b. Purify the antibody-conjugated AuNPs (AuNP-PEG-Antibody) by centrifugation to remove excess antibody and quenching agent.
-
Characterization: Confirm successful antibody conjugation using techniques such as SDS-PAGE, and assess the final construct's size and stability.
Protocol 3: Drug Loading and In Vitro Release Study
Objective: To load a chemotherapeutic drug (e.g., Doxorubicin) onto the targeted nanoparticles and evaluate its release profile.
Materials:
-
AuNP-PEG-Antibody from Protocol 2
-
Doxorubicin hydrochloride
-
PBS at pH 7.4 and pH 5.5
-
Dialysis tubing (MWCO 10 kDa)
Procedure:
-
Drug Loading: a. Incubate the AuNP-PEG-Antibody with Doxorubicin hydrochloride in PBS (pH 7.4) at a specific molar ratio (e.g., 1:100 AuNP to Doxorubicin) for 24 hours at room temperature in the dark. The drug can be loaded via non-covalent interactions. b. Purify the drug-loaded nanoparticles (AuNP-PEG-Antibody-Dox) by dialysis against PBS (pH 7.4) for 48 hours to remove unloaded drug.
-
Quantification of Drug Loading: a. Determine the concentration of loaded Doxorubicin by measuring its absorbance at 480 nm after lysing the nanoparticles. b. Calculate the Drug Loading Efficiency (DLE) and Drug Loading Capacity (DLC) using the following formulas:
- DLE (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100
- DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
In Vitro Drug Release: a. Place a known amount of AuNP-PEG-Antibody-Dox into a dialysis bag. b. Immerse the dialysis bag in release media (PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively). c. At predetermined time points, withdraw aliquots from the release media and replace with fresh media. d. Quantify the amount of released Doxorubicin in the aliquots using UV-Vis spectroscopy or fluorescence spectroscopy. e. Plot the cumulative drug release as a function of time.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for creating a targeted drug delivery system.
Application Notes and Protocols for Boc Deprotection of Thiol-PEG3-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Thiol-PEG3-Boc conjugates, yielding the corresponding free amine. This deprotection is a critical step in various bioconjugation and drug development applications where the newly exposed amine group is utilized for subsequent modifications. The presence of a free thiol group necessitates specific precautions to prevent side reactions, which are addressed in this protocol.
The Boc group is a widely used amine protecting group due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[1] The most common method for Boc deprotection is acid-catalyzed hydrolysis using trifluoroacetic acid (TFA). The reaction proceeds through the protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a TFA salt.[2] A critical consideration for thiol-containing molecules is the potential for the reactive tert-butyl cation to alkylate the nucleophilic thiol group, leading to undesired side products.[1][3] To mitigate this, the use of scavengers is essential.[1][4]
Key Experimental Considerations
-
Acid Choice and Concentration: Trifluoroacetic acid (TFA) is the most common and effective reagent for Boc deprotection.[1] Concentrations typically range from 20% to 50% (v/v) in a suitable solvent like dichloromethane (DCM).[4] Higher TFA concentrations generally lead to faster reaction times but may also increase the risk of side reactions if not properly managed.
-
Solvent: Dichloromethane (DCM) is a widely used solvent for Boc deprotection as it provides good solubility for both the protected PEG conjugate and the TFA.[4][5]
-
Scavengers: The inclusion of scavengers is crucial to prevent the alkylation of the free thiol group by the tert-butyl cation generated during the deprotection.[1][3] Common scavengers for this purpose include triisopropylsilane (TIS) and water, often used in a cocktail with TFA (e.g., 95:2.5:2.5 TFA:TIS:H₂O). Ethanedithiol (EDT) is another effective scavenger for protecting cysteine-containing peptides.[1]
-
Reaction Temperature and Time: Boc deprotection is typically performed at room temperature or cooled to 0°C to control the reaction rate and minimize potential side reactions.[4] Reaction times can vary from 30 minutes to a few hours, and progress should be monitored by an appropriate analytical method such as TLC or LC-MS.[4]
-
Work-up and Purification: After the reaction is complete, the excess TFA and solvent are typically removed under reduced pressure. The resulting crude product, often an amine-TFA salt, can be purified. Purification can be achieved by precipitation in a non-polar solvent like diethyl ether, followed by washing.[4] For higher purity, chromatographic techniques such as reverse-phase HPLC are often employed.
Experimental Protocols
Materials
-
This compound conjugate
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether, anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), anhydrous
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
LC-MS for reaction monitoring and product analysis
-
HPLC for purification (optional)
Protocol 1: Standard Boc Deprotection with TFA/TIS/H₂O
This protocol is recommended for the general deprotection of this compound and is designed to minimize side reactions.
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound conjugate in anhydrous DCM to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Deprotection Reagent: Prepare the deprotection cocktail by carefully adding TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. Slowly add the freshly prepared deprotection cocktail to the cooled solution of the PEG conjugate. A typical final TFA concentration in the reaction mixture is 20-50%.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature. Continue stirring and monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is consumed (typically 1-2 hours).
-
Work-up:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
The resulting product is the TFA salt of the deprotected amine.
-
-
Purification (Precipitation):
-
Dissolve the crude residue in a minimal amount of DCM.
-
Add cold diethyl ether to the solution with vigorous stirring to precipitate the product.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether two to three times to remove soluble impurities.
-
Dry the final product, Thiol-PEG3-Amine TFA salt, under vacuum.
-
-
Neutralization (Optional):
-
If the free amine is required, dissolve the TFA salt in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
-
Quantitative Data
The following table summarizes expected outcomes for the Boc deprotection of a this compound conjugate under different conditions. These values are illustrative and may vary depending on the specific substrate and reaction scale.
| Condition | TFA Concentration (v/v) | Scavenger | Reaction Time (hours) | Temperature (°C) | Expected Yield (%) | Notes |
| 1 | 20% in DCM | 2.5% TIS, 2.5% H₂O | 2 | Room Temp | >95% | Mild conditions, good for sensitive substrates. |
| 2 | 50% in DCM | 2.5% TIS, 2.5% H₂O | 1 | Room Temp | >98% | Faster reaction time. |
| 3 | 50% in DCM | 5% EDT | 1 | Room Temp | >98% | Alternative scavenger, effective for thiol protection. |
| 4 | 95% neat TFA | 2.5% TIS, 2.5% H₂O | 0.5 | 0 to Room Temp | >95% | Very fast, but requires careful temperature control. |
Visualization of Experimental Workflow
Caption: Workflow for Boc deprotection of this compound.
Signaling Pathway of Boc Deprotection
Caption: Acid-catalyzed Boc deprotection mechanism.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or TFA concentration. | Increase the reaction time and monitor by TLC/LC-MS. If necessary, increase the TFA concentration. |
| Steric hindrance around the Boc-protected amine. | Use a higher concentration of TFA and/or a longer reaction time. Gentle warming may be considered, but with caution. | |
| Presence of Side Products | Alkylation of the thiol group by the tert-butyl cation. | Ensure an adequate amount of scavenger (TIS, EDT) is used. Perform the reaction at 0°C to minimize side reactions. |
| Oxidation of the thiol group. | Perform the reaction under an inert atmosphere (nitrogen or argon). | |
| Low Product Yield | Incomplete precipitation during work-up. | Ensure the use of a sufficient volume of cold diethyl ether for precipitation. Thoroughly wash the precipitate to remove impurities. |
| Product loss during purification. | Optimize the purification method. For HPLC, ensure appropriate column and solvent system selection. |
Conclusion
The protocol described provides a reliable method for the Boc deprotection of this compound conjugates. The key to a successful and high-yielding deprotection is the careful control of reaction conditions and the effective use of scavengers to prevent side reactions involving the sensitive thiol group. By following these guidelines, researchers can confidently produce high-purity Thiol-PEG3-Amine for their downstream applications in bioconjugation, drug delivery, and materials science.
References
Application Notes and Protocols for Thiol-PEG3-Boc in Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Thiol-PEG3-Boc in the formation of self-assembled monolayers (SAMs). This versatile molecule offers a robust platform for surface functionalization, enabling precise control over interfacial properties for a wide range of applications, including biosensors, studies of cell adhesion, and drug delivery systems. The tert-butyloxycarbonyl (Boc) protecting group allows for a staged functionalization approach, where the underlying SAM can be formed and characterized before exposing a reactive amine group for subsequent conjugation of biomolecules or other ligands.
Introduction to this compound SAMs
This compound is a heterobifunctional molecule featuring a thiol group (-SH) at one end and a Boc-protected amine group at the other, connected by a three-unit polyethylene glycol (PEG) spacer. The thiol group exhibits a strong affinity for gold and other noble metal surfaces, facilitating the spontaneous formation of a dense, well-ordered self-assembled monolayer. The PEG spacer serves to increase the hydrophilicity of the surface and provides a steric barrier that can reduce non-specific protein adsorption. The terminal Boc group provides a stable, protected amine that can be selectively deprotected under acidic conditions to yield a primary amine, which is then available for covalent coupling of various molecules.
Key Applications and Advantages
-
Biosensor Fabrication: The ability to create a well-defined surface with reactive sites makes this compound SAMs ideal for the immobilization of biorecognition elements such as antibodies, enzymes, or nucleic acids.
-
Controlled Cell Adhesion: By patterning the deprotected amine groups on a surface, it is possible to create defined regions for cell attachment, enabling studies of cell behavior and tissue engineering applications.
-
Drug Delivery Systems: Functionalization of nanoparticles with this compound allows for the attachment of targeting ligands or therapeutic agents.
-
Fundamental Surface Science: These SAMs provide a model system for studying protein-surface interactions and the influence of surface chemistry on biological processes.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of this compound SAMs and their deprotected counterparts on gold surfaces. Please note that these values can vary depending on the specific experimental conditions.
| Parameter | This compound SAM on Gold | Thiol-PEG3-Amine SAM on Gold |
| Ellipsometric Thickness | ~1.5 - 2.0 nm | ~1.4 - 1.9 nm |
| Water Contact Angle (Advancing) | 65° - 75° | 40° - 50° |
| XPS Atomic Concentration (N 1s) | ~1-2% | ~1-2% |
| XPS Atomic Concentration (S 2p) | ~1-2% | ~1-2% |
Table 1: Physicochemical Properties of this compound and Thiol-PEG3-Amine SAMs on Gold. The change in water contact angle is a key indicator of successful Boc deprotection, reflecting the exposure of the more hydrophilic amine group.
| Protein | Surface | Adsorbed Protein Amount (ng/cm²) |
| Bovine Serum Albumin (BSA) | This compound SAM | < 20 |
| Thiol-PEG3-Amine SAM | > 100 | |
| Fibronectin | This compound SAM | < 30 |
| Thiol-PEG3-Amine SAM | > 150 |
Table 2: Representative Protein Adsorption Data on this compound and Thiol-PEG3-Amine SAMs. The low protein adsorption on the Boc-protected surface demonstrates the protein-resistant properties of the PEGylated monolayer. Increased adsorption on the amine-terminated surface is expected due to electrostatic and covalent interactions.
Experimental Protocols
Protocol 1: Formation of this compound Self-Assembled Monolayer on Gold
This protocol details the steps for creating a well-ordered SAM of this compound on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound
-
Absolute Ethanol (ACS grade or better)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Deionized (DI) water (18.2 MΩ·cm)
-
Clean glass vials with Teflon-lined caps
-
Tweezers
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning: a. Immerse the gold substrates in Piranha solution for 5-10 minutes. b. Thoroughly rinse the substrates with copious amounts of DI water. c. Rinse with absolute ethanol. d. Dry the substrates under a gentle stream of nitrogen gas.
-
Thiol Solution Preparation: a. Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve the appropriate mass of this compound in 10 mL of ethanol. b. Sonicate the solution for 5 minutes to ensure complete dissolution.
-
SAM Formation: a. Place the cleaned, dry gold substrates in a clean glass vial. b. Immediately cover the substrates with the 1 mM this compound solution. c. Purge the vial with nitrogen gas for 1-2 minutes to displace oxygen, which can oxidize the thiol groups. d. Seal the vial tightly and incubate at room temperature for 18-24 hours in a dark, vibration-free environment.
-
Rinsing and Drying: a. After incubation, remove the substrates from the thiol solution using clean tweezers. b. Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules. c. Dry the substrates under a gentle stream of nitrogen gas. d. Store the functionalized substrates in a clean, dry container until further use.
Protocol 2: Boc Deprotection to Expose Amine Groups
This protocol describes the removal of the Boc protecting group to generate a surface with reactive primary amine groups.
Materials:
-
This compound functionalized gold substrates
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Absolute Ethanol
-
DI water
-
Tweezers
-
Nitrogen gas source
Procedure:
-
Deprotection Solution Preparation: a. Prepare a 50% (v/v) solution of TFA in DCM. For example, add 5 mL of TFA to 5 mL of DCM. Prepare this solution in a fume hood.
-
Deprotection Reaction: a. Immerse the this compound functionalized substrates in the TFA/DCM solution. b. Incubate at room temperature for 30-60 minutes.
-
Rinsing and Neutralization: a. Remove the substrates from the deprotection solution. b. Rinse thoroughly with DCM. c. Rinse with absolute ethanol. d. Rinse with DI water to remove any residual acid.
-
Drying: a. Dry the substrates under a gentle stream of nitrogen gas. b. The surface is now functionalized with primary amine groups (Thiol-PEG3-Amine SAM) and is ready for subsequent conjugation steps.
Protocol 3: Protein Immobilization on Thiol-PEG3-Amine SAMs
This protocol provides a general method for covalently immobilizing proteins to the amine-functionalized surface using EDC/NHS chemistry.
Materials:
-
Thiol-PEG3-Amine functionalized gold substrates
-
Protein to be immobilized
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., 1X PBS, pH 7.4)
-
Blocking Buffer (e.g., 1 M ethanolamine, pH 8.5)
-
Washing Buffer (e.g., 1X PBS with 0.05% Tween-20)
Procedure:
-
Activation of Carboxyl Groups on the Protein: a. Prepare a solution of the protein in Activation Buffer. b. Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer. c. Add the EDC/NHS solution to the protein solution and incubate for 15 minutes at room temperature to activate the carboxyl groups on the protein.
-
Immobilization: a. Immediately apply the activated protein solution to the Thiol-PEG3-Amine functionalized surface. b. Incubate for 1-2 hours at room temperature in a humidified chamber.
-
Blocking: a. Remove the protein solution and rinse the surface with Coupling Buffer. b. Immerse the substrate in Blocking Buffer for 30 minutes to quench any unreacted NHS-esters and block any remaining reactive sites on the surface.
-
Washing: a. Wash the substrate thoroughly with Washing Buffer to remove any non-covalently bound protein. b. Rinse with DI water and dry under a gentle stream of nitrogen.
Visualizations
Caption: Experimental workflow for surface functionalization.
Caption: Principle of a biosensor using a Thiol-PEG3-Amine SAM.
Application Notes and Protocols for Functionalizing Gold Surfaces with Thiol-PEG3-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the functionalization of gold surfaces using Thiol-PEG3-Boc, a heterobifunctional linker. This process is critical for a variety of applications, including the development of biosensors, targeted drug delivery systems, and advanced biomaterials. The protocols outlined below cover the formation of a self-assembled monolayer (SAM), the subsequent deprotection of the Boc group to expose a primary amine, and the characterization of the functionalized surface.
Introduction
This compound is a versatile molecule for surface modification. The thiol group provides a strong anchor to gold surfaces, forming a stable self-assembled monolayer. The polyethylene glycol (PEG) spacer minimizes non-specific binding of proteins and other biomolecules, enhancing the biocompatibility of the surface. The terminal tert-butyloxycarbonyl (Boc) protecting group masks a primary amine, which can be selectively deprotected to allow for the covalent attachment of a wide range of molecules, such as peptides, antibodies, or small molecule drugs. This step-wise functionalization allows for precise control over the surface chemistry.
Data Presentation
The following tables summarize key quantitative data related to the functionalization of gold surfaces with this compound and similar molecules. These values can be used as benchmarks for experimental design and characterization.
Table 1: Self-Assembled Monolayer (SAM) Formation Parameters
| Parameter | Value | Source/Comment |
| Solvent | Ethanol (absolute) | General literature consensus for alkanethiols. |
| Concentration | 0.1 - 1.0 mM | Adapted from general thiol SAM protocols. |
| Immersion Time | 12 - 24 hours | Longer incubation times generally lead to more ordered monolayers. |
| Temperature | Room Temperature | Standard condition for SAM formation. |
Table 2: Characterization of this compound SAM on Gold
| Characterization Technique | Parameter | Expected Value | Source/Comment |
| Contact Angle (Water) | 60° - 70° | Estimated based on similar PEG-terminated SAMs. | |
| Ellipsometry | Thickness | 2 - 4 nm | Calculated estimate for a dense monolayer. |
| X-ray Photoelectron Spectroscopy (XPS) | Au 4f (eV) | ~84.0, ~87.7 | Characteristic binding energies for metallic gold. |
| S 2p (eV) | ~162.0, ~163.2 | Indicative of thiolate bond to gold. | |
| C 1s (eV) | ~285.0 (C-C, C-H), ~286.5 (C-O), ~289.0 (O-C=O) | Peaks corresponding to the PEG and Boc groups. | |
| N 1s (eV) | ~400.0 | From the Boc-protected amine. |
Table 3: Characterization of Thiol-PEG3-NH2 SAM on Gold (after Boc Deprotection)
| Characterization Technique | Parameter | Expected Value | Source/Comment |
| Contact Angle (Water) | 40° - 50° | Decrease in contact angle due to the presence of hydrophilic amine groups. | |
| Ellipsometry | Thickness | 2 - 4 nm | No significant change in thickness expected after deprotection. |
| X-ray Photoelectron Spectroscopy (XPS) | N 1s (eV) | ~399.5 (NH2), ~401.5 (NH3+) | Shift in N 1s binding energy upon deprotection and protonation.[1] |
| Surface Coverage | Molecules/nm² | ~2 - 6 | Based on data for similar amine-terminated PEG-thiols on gold nanoparticles.[1][2] |
Experimental Protocols
Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on Gold
This protocol details the steps for creating a stable and well-ordered monolayer of this compound on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
This compound
-
Absolute Ethanol (200 proof)
-
Dichloromethane (DCM)
-
Nitrogen gas
-
Piranha solution (7:3 mixture of concentrated H₂SO₄: 30% H₂O₂) - EXTREME CAUTION
-
Clean glass vials with caps
-
Tweezers
Procedure:
-
Gold Substrate Cleaning:
-
Immerse the gold substrate in Piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Use the cleaned substrate immediately.
-
-
Preparation of Thiol Solution:
-
Prepare a 0.5 mM solution of this compound in absolute ethanol in a clean glass vial.
-
Sonicate the solution for 5 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Place the cleaned, dry gold substrate in the vial containing the this compound solution.
-
Ensure the entire gold surface is submerged.
-
Purge the vial with nitrogen gas for 1-2 minutes to minimize oxidation.
-
Seal the vial tightly and leave it undisturbed at room temperature for 18-24 hours.
-
-
Rinsing and Drying:
-
After incubation, carefully remove the substrate from the thiol solution using tweezers.
-
Rinse the substrate thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the functionalized substrate under a gentle stream of nitrogen gas.
-
Store the this compound functionalized substrate in a clean, dry environment.
-
Protocol 2: On-Surface Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group from the immobilized this compound to expose the terminal primary amine.
Materials:
-
This compound functionalized gold substrate
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Absolute Ethanol
-
Nitrogen gas
-
Clean glass vials with caps
-
Tweezers
Procedure:
-
Preparation of Deprotection Solution:
-
In a fume hood, prepare a deprotection solution of 20% (v/v) Trifluoroacetic Acid (TFA) in anhydrous Dichloromethane (DCM). (Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment).
-
-
Boc Deprotection:
-
Immerse the this compound functionalized gold substrate in the TFA/DCM solution.
-
Incubate at room temperature for 30-60 minutes with gentle agitation.
-
-
Rinsing and Neutralization:
-
Remove the substrate from the deprotection solution.
-
Rinse the substrate thoroughly with DCM to remove residual TFA and cleaved Boc groups.
-
Rinse with absolute ethanol.
-
To neutralize any remaining TFA, briefly dip the substrate in a solution of 10% diisopropylethylamine (DIPEA) in DCM, followed by another rinse with DCM and ethanol.
-
-
Drying:
-
Dry the amine-terminated substrate (Thiol-PEG3-NH₂) under a gentle stream of nitrogen gas.
-
The surface is now ready for subsequent conjugation reactions.
-
Visualizations
Caption: Experimental workflow for gold surface functionalization.
Caption: Chemical steps in surface functionalization.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Thiol-PEG3-Boc Conjugation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize Thiol-PEG3-Boc conjugation reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the conjugation process, presented in a question-and-answer format.
Question 1: Why am I observing low or no conjugation efficiency?
Answer: Low conjugation efficiency is a common issue that can stem from several factors related to your starting materials and reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Inactive Thiol Groups: The thiol (-SH) group on your molecule of interest may not be available for reaction.
-
Cause: Thiol groups can readily oxidize to form disulfide bonds (-S-S-), which are unreactive towards maleimides.[1][2] This oxidation is often catalyzed by the presence of divalent metal ions.[1]
-
Solution: Before starting the conjugation, reduce any existing disulfide bonds. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent because it is stable, odorless, and does not contain a thiol group itself, meaning it typically doesn't need to be removed before adding the maleimide reagent.[1][3] Dithiothreitol (DTT) is another strong reducing agent, but as it contains thiol groups, any excess must be removed prior to conjugation to prevent it from competing with your target molecule.[1] To prevent re-oxidation, it is advisable to degas your buffers to remove dissolved oxygen and to include a chelating agent like EDTA (1-5 mM) to sequester metal ions.[1]
-
-
Hydrolyzed Maleimide Group: The maleimide group on your this compound linker is susceptible to hydrolysis.
-
Cause: In aqueous solutions, especially at neutral to high pH, the maleimide ring can open, rendering it unreactive to thiols.[4][5]
-
Solution: Always prepare aqueous solutions of maleimide-containing reagents immediately before use.[6] For storage, dissolve the maleimide linker in a dry, biocompatible organic solvent such as DMSO or DMF.[7] If aqueous storage is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short durations.[1]
-
-
Suboptimal Reaction Conditions: The pH and stoichiometry of your reaction are critical for success.
-
Cause: The reaction rate and specificity are highly dependent on these parameters.
-
Solution: Optimize the reaction conditions as detailed in the tables below.
-
Table 1: Recommended Reaction Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | This range ensures chemoselectivity for thiols. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][4] Below pH 6.5, the reaction rate decreases.[1] Above pH 7.5, reactivity with primary amines (e.g., lysine residues) increases.[1][4] |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A molar excess of the maleimide reagent is often used to drive the reaction to completion, especially when labeling proteins.[1][8] However, for smaller peptides or when steric hindrance is a factor, the optimal ratio may be lower (e.g., 2:1 to 5:1) and should be determined empirically.[5] |
| Temperature | 4°C to Room Temperature | The reaction can be incubated at room temperature for 1-2 hours or at 4°C overnight.[1][8] |
| Buffer Composition | Phosphate, HEPES, MOPS | Use buffers that do not contain primary or secondary amines (e.g., Tris) or thiols.[4] |
Question 2: My final product is heterogeneous. What are the potential side reactions?
Answer: Heterogeneity in the final product often points to the occurrence of side reactions. Here are the most common ones and how to mitigate them:
-
Reaction with Amines:
-
Thiazine Rearrangement:
-
Cause: If you are conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can undergo a rearrangement to form a stable six-membered thiazine ring.[6][9][10] This is more prominent at neutral or basic pH.[9][11]
-
Solution: To prevent this, consider performing the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[9][10] Alternatively, if possible, avoid using molecules with an N-terminal cysteine for conjugation or protect the N-terminal amine.[9][10]
-
-
Retro-Michael Reaction (Thiol Exchange):
-
Cause: The thioether bond formed in the thiol-maleimide reaction can be reversible, especially in the presence of other thiols.[6][7] This can lead to the transfer of the PEG linker to other thiol-containing molecules.
-
Solution: After the conjugation reaction is complete, the thiosuccinimide ring can be hydrolyzed by adjusting the pH to 8.5-9.0.[6] This ring-opened product is more stable and less susceptible to the retro-Michael reaction.[4]
-
Frequently Asked Questions (FAQs)
Q1: How can I confirm that my thiol groups are reduced and ready for conjugation? A1: You can quantify the number of free sulfhydryl groups in your sample using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.[1]
Q2: How do I quench the conjugation reaction? A2: To stop the reaction and consume any excess maleimide, you can add a small molecule thiol such as cysteine or 2-mercaptoethanol.[1]
Q3: What is the best method to purify my this compound conjugate? A3: The choice of purification method depends on the properties of your conjugate.
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated conjugate from smaller, unreacted molecules like the PEG linker and quenching agents.[12][13]
-
Ion Exchange Chromatography (IEX): The addition of the PEG chain can alter the surface charge of a protein, which can be exploited for separation from the unmodified protein.[12]
-
Hydrophobic Interaction Chromatography (HIC): This can be a useful polishing step after initial purification by IEX or SEC.[12]
-
Reverse Phase Chromatography (RPC/RP-HPLC): This is often used for the purification of PEGylated peptides and small proteins.[12]
Q4: How do I remove the Boc protecting group after conjugation? A4: The tert-butyloxycarbonyl (Boc) group is an amine-protecting group that is readily removed under acidic conditions.[4] A common method is to treat the conjugate with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][4]
Experimental Protocols
Note: The following are generalized protocols and may require optimization for your specific application.
Protocol 1: Thiol-Maleimide Conjugation
-
Preparation of the Thiol-Containing Molecule:
-
Dissolve your protein or peptide in a degassed reaction buffer (e.g., PBS, pH 7.2, with 1 mM EDTA).[1]
-
If disulfide bonds are present, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce them.[2][6] If using DTT, the excess must be removed using a desalting column.[1]
-
-
Conjugation Reaction:
-
Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to prepare a stock solution.[1][2]
-
Add the desired molar excess (e.g., 10-20 fold) of the this compound solution to the prepared thiol-containing molecule solution.[1]
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle mixing.[1][8]
-
-
Quenching and Purification:
Protocol 2: Boc Deprotection
-
Reaction Setup:
-
Dissolve the purified and dried Boc-protected conjugate in anhydrous dichloromethane (DCM).[4]
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
-
Deprotection Reaction:
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS) until the starting material is consumed (typically 1-2 hours).
-
-
Work-up and Isolation:
-
Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.[12]
-
To remove residual TFA, you can co-evaporate with toluene.
-
The resulting deprotected conjugate (as a TFA salt) can be precipitated by adding cold diethyl ether.[12]
-
Alternatively, for a non-water-soluble product, an aqueous workup can be performed by diluting with an organic solvent and washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.
-
Resuspend the final deprotected conjugate in a suitable buffer for your downstream application.[12]
-
Visualizations
Caption: Experimental workflow for this compound conjugation and subsequent Boc deprotection.
Caption: Troubleshooting logic for low conjugation yield in Thiol-Maleimide reactions.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
troubleshooting low yield in Thiol-PEG3-Boc reactions
Welcome to the technical support center for Thiol-PEG3-Boc reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker that contains a thiol group (-SH) at one end and a Boc-protected amine at the other, connected by a 3-unit polyethylene glycol (PEG) spacer.[1][][3] The thiol group allows for covalent conjugation to molecules with thiol-reactive groups, such as maleimides or pyridyl disulfides, commonly found on proteins, peptides, or other small molecules.[] The Boc (tert-butyloxycarbonyl) protecting group on the amine can be removed under acidic conditions, revealing a primary amine that can be used for subsequent conjugation reactions.[5][6] This linker is frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][][7]
Q2: I am observing a very low yield in my this compound conjugation reaction. What are the potential causes?
Low yield in a this compound conjugation reaction can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include the integrity of the starting materials, the reaction conditions, and potential side reactions. It is crucial to first confirm the purity and reactivity of your this compound linker and the substrate to which you are conjugating it.
Q3: How can I assess the quality of my this compound linker?
The quality of the this compound linker is critical for a successful conjugation. The free thiol group is susceptible to oxidation, leading to the formation of disulfide-linked dimers which are unreactive in the desired conjugation.
-
Mass Spectrometry (MS): Use MS to confirm the correct mass of the linker and to check for the presence of the disulfide dimer, which will have a mass approximately double that of the monomer.
-
NMR Spectroscopy: Proton (¹H) NMR can be used to verify the structure of the linker.
-
Quantification of Free Thiols: A colorimetric assay using Ellman's reagent (DTNB) can be used to quantify the concentration of free thiols in your linker solution, ensuring that it has not significantly oxidized.[8]
Q4: What are the optimal reaction conditions for the thiol conjugation step?
The optimal conditions depend on the nature of the thiol-reactive group on your substrate.
-
For Maleimide Substrates: The reaction between a thiol and a maleimide is most efficient at a pH between 6.5 and 7.5.[] At this pH, the reaction with thiols is significantly faster than with amines.[]
-
For Pyridyl Disulfide Substrates: Thiol-disulfide exchange reactions generally proceed efficiently over a broader pH range, typically between pH 7 and 8.[1] Some protocols suggest an optimal pH of 4-5 for thiol-disulfide exchange.[9]
It is important to use a buffer that does not contain competing thiols and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the this compound linker.[8]
Q5: What are common side reactions that can lead to low yield?
Several side reactions can compete with the desired conjugation and reduce your yield.
-
Thiol Oxidation: The most common side reaction is the oxidation of the thiol group on the linker to form a disulfide dimer. This can be minimized by working under an inert atmosphere and using degassed solvents.
-
Reaction with Amines: If using a maleimide-functionalized substrate, the maleimide group can react with primary amines at pH values above 7.5.[]
-
Hydrolysis of the Linker: Depending on the other functional groups present on your molecules, hydrolysis of ester or other labile groups could be a concern under certain pH conditions.
-
Retro-Michael Reaction: The thioether bond formed between a thiol and a maleimide can undergo a retro-Michael reaction, leading to deconjugation.[10]
Q6: I am having trouble with the Boc deprotection step. What could be the issue?
Incomplete Boc deprotection or side reactions during this step can also lead to low overall yield.
-
Insufficient Acid Strength or Time: Boc deprotection is an acid-catalyzed reaction. Insufficient acid concentration or reaction time will result in incomplete deprotection.[5][11] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common reagent for this step.[5]
-
Alkylation of the Thiol: The tert-butyl cation generated during Boc deprotection is highly reactive and can alkylate the nucleophilic thiol group, leading to an undesired S-tert-butylated byproduct.[11][12]
-
Steric Hindrance: Steric bulk around the Boc-protected amine can slow down the deprotection reaction, requiring longer reaction times or stronger acidic conditions.[13]
Q7: How can I prevent side reactions during Boc deprotection?
The use of "scavengers" in the deprotection cocktail is crucial to trap the reactive tert-butyl cations.[11] Common scavengers include triisopropylsilane (TIS) or water.[11] Performing the reaction at a lower temperature (e.g., 0 °C) can also help to minimize side reactions.[5]
Q8: My reaction seems to be complete by LC-MS, but I have a low isolated yield after purification. Why?
PEGylated molecules can be challenging to purify due to their increased polarity.
-
Poor Recovery from Silica Gel: PEG-containing compounds often adhere strongly to normal-phase silica gel, leading to streaking and low recovery.[8]
-
Product Instability: The conjugate may be unstable on silica gel.
It is recommended to use reverse-phase HPLC for the purification of this compound conjugates.[8][14]
Troubleshooting Guides
Low Conjugation Yield
| Symptom | Possible Cause | Recommended Solution |
| No or very little product formation by LC-MS. | Degraded this compound linker: The thiol group has oxidized to a disulfide. | 1. Confirm the mass of the linker by MS. A peak at ~2x the expected mass indicates dimerization. 2. Quantify the free thiol content using Ellman's reagent. 3. Use fresh, high-quality linker. Store the linker under an inert atmosphere at the recommended temperature. |
| Inactive substrate: The thiol-reactive group (e.g., maleimide) on the substrate has degraded. | 1. Confirm the identity and purity of the substrate by NMR and MS. 2. For maleimide-containing substrates, be aware of their susceptibility to hydrolysis. | |
| Suboptimal reaction pH: The pH of the reaction mixture is not optimal for the specific thiol-reactive chemistry. | 1. For thiol-maleimide reactions, maintain the pH between 6.5 and 7.5.[] 2. For thiol-disulfide exchange, a pH of 7-8 is generally effective.[1] | |
| Insufficient molar excess of linker: Not enough this compound is present to drive the reaction to completion. | 1. Increase the molar excess of the this compound linker. A 1.5 to 5-fold excess is a common starting point. For protein conjugations, a 5-10 fold molar excess may be used.[9] | |
| Presence of competing nucleophiles: Other nucleophiles in the reaction mixture are reacting with the substrate. | 1. Ensure the buffer does not contain primary amines if reacting with a maleimide at a pH > 7.5. 2. Purify the substrate to remove any nucleophilic impurities. | |
| Steric hindrance: The conjugation site is sterically hindered, preventing efficient reaction. | 1. Consider a linker with a longer PEG chain to increase the distance between the reactive groups. 2. If possible, explore alternative conjugation sites on the substrate. |
Low Yield After Boc Deprotection
| Symptom | Possible Cause | Recommended Solution |
| Incomplete removal of the Boc group, as seen by LC-MS or NMR. | Insufficient acid strength or concentration: The acidic conditions are not strong enough to completely cleave the Boc group. | 1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[5] 2. Consider using a stronger acid system, such as 4M HCl in dioxane.[5] |
| Inadequate reaction time or temperature: The reaction has not been allowed to proceed for a sufficient amount of time. | 1. Increase the reaction time and monitor the progress by TLC or LC-MS.[5][11] 2. While most deprotections are done at room temperature, gentle heating may be required for very hindered substrates. | |
| Presence of a byproduct with a mass increase of 56 Da. | S-tert-butylation of the thiol: The deprotected thiol has been alkylated by the tert-butyl cation generated during the reaction. | 1. Add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v) or water to the deprotection cocktail to trap the tert-butyl cation.[5][11] |
| Low recovery of the final product after work-up. | Product loss during work-up: The deprotected product may be lost during the neutralization or extraction steps. | 1. If the product is an amine salt, consider using it directly in the next step without neutralization. 2. For water-soluble amines, consider using ion-exchange chromatography for purification. |
Experimental Protocols
General Protocol for this compound Conjugation to a Maleimide-Containing Peptide
-
Preparation of Reactants:
-
Dissolve the maleimide-containing peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.0. The buffer should be degassed to remove dissolved oxygen.
-
Dissolve the this compound linker in the same degassed buffer. A slight molar excess (e.g., 1.5 equivalents) of the linker is recommended.
-
-
Conjugation Reaction:
-
Add the this compound solution to the peptide solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 1-4 hours).
-
-
Purification:
-
Upon completion, purify the conjugate by reverse-phase HPLC.
-
General Protocol for Boc Deprotection
-
Reaction Setup:
-
Deprotection Reaction:
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with a solvent like toluene (3 times) to ensure complete removal of residual TFA.[5]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate to obtain the free amine.[5]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
common side reactions with Thiol-PEG3-Boc and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiol-PEG3-Boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker containing a thiol group, a three-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine.[1][][3] The thiol group allows for conjugation to maleimides, iodoacetamides, or metal surfaces, while the Boc-protected amine provides a latent reactive site that can be deprotected for subsequent modification.[3] This structure makes it a versatile tool in bioconjugation, drug delivery, proteomics, and the development of PROTACs (Proteolysis Targeting Chimeras).[1][]
Q2: What are the most common side reactions observed when using this compound?
A2: The most common side reactions involve the two primary functional groups: the thiol and the Boc-protected amine.
-
Thiol Group: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers of the PEG linker.[4][5] In the context of protein modification, this can also lead to undesirable disulfide scrambling.[4]
-
Boc Protecting Group: During the deprotection of the Boc group, which is typically achieved under acidic conditions (e.g., with trifluoroacetic acid - TFA), the resulting tert-butyl cation is a reactive intermediate.[6][7] This cation can alkylate nucleophilic residues on your molecule of interest, with thiols being particularly susceptible.[6]
Q3: How can I minimize the oxidation of the thiol group?
A3: To minimize oxidation, it is crucial to work under anaerobic or low-oxygen conditions. This can be achieved by using degassed buffers and solvents and by performing reactions under an inert atmosphere (e.g., nitrogen or argon). The addition of a small amount of a reducing agent, such as TCEP (Tris(2-carboxyethyl)phosphine), can also help to maintain the thiol in its reduced state.[8] However, the reducing agent must be removed before proceeding with conjugation reactions that target the thiol group.[8]
Q4: What strategies can be employed to prevent side reactions during Boc deprotection?
A4: To prevent the alkylation of nucleophilic residues by the tert-butyl cation during Boc deprotection, the use of "scavengers" is highly recommended.[6] Scavengers are nucleophilic species that are added to the reaction mixture to quench the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, and thioanisole. The choice of scavenger will depend on the specific substrate and reaction conditions.
Troubleshooting Guides
Low Yield of PEGylated Product
| Potential Cause | Recommended Solution |
| Oxidation of this compound | Work with degassed buffers and solvents under an inert atmosphere. Consider adding a small amount of TCEP during storage and handling, but ensure its removal before conjugation.[8] |
| Incomplete Boc Deprotection | Ensure sufficient reaction time and an adequate concentration of the deprotecting acid (e.g., TFA). Monitor the reaction progress by a suitable analytical method like TLC or LC-MS. |
| Hydrolysis of Maleimide (if used as a conjugation partner) | Prepare maleimide solutions fresh and use them promptly. Maintain the pH of the reaction buffer between 6.5 and 7.5 to ensure the stability of the maleimide and the reactivity of the thiol.[9] |
| Steric Hindrance | If conjugating to a large biomolecule, steric hindrance may be a factor.[8] Consider using a longer PEG linker to increase the distance between the reactive groups. |
| Suboptimal Reaction pH | The optimal pH for thiol-maleimide conjugation is typically between 6.5 and 7.5.[9] For other thiol-reactive groups, consult the relevant literature for optimal pH conditions. |
Presence of Unwanted Byproducts
| Observed Byproduct | Potential Cause | Recommended Solution |
| Disulfide-linked Dimer of this compound | Oxidation of the thiol group. | Follow the recommendations for minimizing thiol oxidation (degassed buffers, inert atmosphere). Purify the final product using size-exclusion or reverse-phase chromatography to remove the dimer.[] |
| Alkylated Substrate | Boc deprotection in the absence of scavengers. | Add a scavenger such as triisopropylsilane (TIS) or water to the deprotection reaction mixture to quench the tert-butyl cation.[6] |
| Multiple PEGylation Sites | Non-specific reaction of the thiol-reactive group. | Ensure that the reaction conditions are optimized for the specific thiol-reactive chemistry being used. If modifying a protein, ensure that only the desired cysteine residue is available for reaction. |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
-
Preparation of the Thiol-Containing Molecule: Dissolve the this compound in a degassed buffer (e.g., phosphate-buffered saline, pH 7.2, containing 1 mM EDTA).
-
Preparation of the Maleimide-Containing Molecule: Immediately before use, dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO or DMF) and then dilute it into the reaction buffer.
-
Conjugation Reaction: Add the maleimide solution to the thiol solution. A 1.5 to 2-fold molar excess of the maleimide is often used to ensure complete reaction of the thiol.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.
-
Quenching: Quench any unreacted maleimide by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, in a 5 to 10-fold molar excess over the initial amount of maleimide.
-
Purification: Purify the conjugate using an appropriate chromatographic technique, such as size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC), to remove unreacted starting materials and byproducts.[]
Protocol 2: Boc Deprotection with Scavengers
-
Reaction Setup: Dissolve the Boc-protected substrate in a suitable anhydrous solvent (e.g., dichloromethane - DCM).
-
Addition of Scavengers: Add the scavenger(s) to the solution. A common scavenger cocktail is a mixture of triisopropylsilane (TIS) and water.
-
Deprotection: Cool the reaction mixture to 0°C and add trifluoroacetic acid (TFA) dropwise. A typical reaction mixture might consist of 95% TFA, 2.5% water, and 2.5% TIS.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Work-up: Remove the TFA and other volatile components under reduced pressure. The crude product can then be purified by an appropriate method.
Visualizations
Caption: Workflow for Thiol-Maleimide Conjugation.
Caption: Workflow for Boc Deprotection with Scavengers.
Caption: Common Side Reaction Pathways for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. polysciences.com [polysciences.com]
- 4. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Purification of Thiol-PEG3-Boc Conjugates
Welcome to the technical support center for the purification of Thiol-PEG3-Boc conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the purification of this versatile linker from unreacted reagents and byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities and unreacted reagents I might encounter after synthesizing this compound?
A1: The synthesis of this compound typically involves the reaction of a Boc-protected amino-PEG alcohol with a thiol source, often requiring protection of the thiol group (e.g., with a trityl group) followed by deprotection. Consequently, the crude product may contain a variety of impurities, including:
-
Unreacted Starting Materials: Boc-NH-PEG3-OH, S-Trityl-thiol source (e.g., S-Trityl mercaptoethanol).
-
Reagents from Intermediate Steps: Triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate (e.g., diethyl hydrazinedicarboxylate) if a Mitsunobu reaction is employed for thiol introduction.[1][2]
-
Byproducts of Deprotection: Triphenylmethane (trityl cation scavenger adducts) from the deprotection of an S-trityl group.
-
Side Products: Disulfide-linked dimers of the final product or intermediates.
Q2: Which chromatographic technique is most suitable for purifying this compound?
A2: Both flash column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) are effective for purifying this compound.
-
Flash Column Chromatography (Normal Phase): This is a good initial purification step to remove the bulk of non-polar impurities like triphenylphosphine oxide and triphenylmethane. Due to the polar nature of the PEG chain, a relatively polar mobile phase is required.
-
Reverse-Phase HPLC (RP-HPLC): For achieving high purity, RP-HPLC is the preferred method. It separates molecules based on hydrophobicity and can effectively resolve the desired product from closely related impurities.[3]
Q3: How can I monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. For visualizing the spots, a combination of UV light (for aromatic impurities like trityl-containing compounds) and a potassium permanganate stain (for the oxidizable thiol group) is recommended.[4] An iodine chamber can also be useful for visualizing thiols.[5]
Q4: What are the challenges associated with the Boc protecting group during purification?
A4: The Boc (tert-butyloxycarbonyl) group is generally stable under neutral and basic conditions. However, it can be labile under acidic conditions. Care should be taken to avoid prolonged exposure to strong acids during workup or chromatography if the Boc group needs to remain intact. While typically removed with strong acids like TFA, some studies have noted potential removal under basic aqueous conditions, for instance during anion-exchange HPLC with ammonium bicarbonate.[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound conjugates.
Problem 1: Product streaks on the TLC plate and elutes over many fractions during column chromatography.
| Possible Cause | Solution |
| Polarity of the PEG chain | PEG compounds are known to streak on silica gel. Try using a more polar solvent system, such as a gradient of methanol in dichloromethane (DCM) or chloroform. Adding a small amount of a polar co-solvent like isopropanol or ethanol can sometimes improve peak shape. |
| Interaction of the free thiol with silica | The acidic nature of silica gel can sometimes interact with the thiol group, leading to tailing. Consider pre-treating the silica with a small amount of triethylamine in the slurry or adding a small percentage (e.g., 0.1-1%) of triethylamine to the mobile phase to neutralize active sites. |
| Sample overload | Overloading the column can lead to poor separation and band broadening. Ensure you are using an appropriate amount of crude material for the column size. |
Problem 2: Incomplete removal of triphenylphosphine oxide (TPPO) after a Mitsunobu reaction.
| Possible Cause | Solution |
| Similar polarity to the product in some solvent systems | TPPO can be challenging to separate from polar products. A multi-step purification approach is often necessary. Start with a liquid-liquid extraction. TPPO is more soluble in less polar organic solvents. Washing the organic layer with a dilute acid solution can sometimes help by protonating any basic impurities, making them more water-soluble. |
| Co-elution during flash chromatography | Optimize the mobile phase gradient for flash chromatography. A shallow gradient of methanol in DCM may improve resolution. If co-elution persists, a subsequent purification by RP-HPLC is recommended. |
Problem 3: Low yield after purification.
| Possible Cause | Solution |
| Product loss during liquid-liquid extractions | This compound has some water solubility due to the PEG chain. To minimize loss to the aqueous phase during extractions, saturate the aqueous layer with sodium chloride (brine wash). This will decrease the solubility of the organic product in the aqueous phase. |
| Incomplete elution from the chromatography column | Ensure the mobile phase is sufficiently polar to elute the product completely. After the main product fractions have been collected, flush the column with a highly polar solvent (e.g., 10-20% methanol in DCM) to check for any remaining product. |
| Product degradation | Thiols can be susceptible to oxidation, especially in the presence of trace metals or at basic pH, leading to disulfide formation. Keep solutions degassed and consider working under an inert atmosphere (e.g., nitrogen or argon). Adding a small amount of a reducing agent like dithiothreitol (DTT) to purification buffers (for aqueous-based chromatography) can prevent oxidation, but it will need to be removed in a subsequent step. |
Data Presentation
Table 1: Typical TLC and HPLC Parameters for this compound and Related Compounds
| Compound | Typical TLC Rf * | Typical RP-HPLC Retention Time (minutes) ** |
| S-Trityl-PEG3-Boc | 0.6 - 0.7 | 15 - 18 |
| This compound | 0.4 - 0.5 | 10 - 12 |
| Boc-NH-PEG3-OH | 0.2 - 0.3 | 5 - 7 |
| Triphenylmethane | > 0.8 | > 20 |
| Triphenylphosphine oxide | 0.5 - 0.6 | 12 - 15 |
*Typical Rf values on silica gel with a mobile phase of 5% methanol in dichloromethane. Actual values may vary based on specific conditions. **Typical retention times on a C18 column with a water/acetonitrile gradient containing 0.1% TFA. Actual times will depend on the specific gradient, flow rate, and column dimensions.
Table 2: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Flash Chromatography | 85-95% | 60-80% | Good for large scale, removes non-polar impurities effectively. | May not resolve closely related impurities. |
| Reverse-Phase HPLC | >98% | 70-90% (of chromatographed material) | High resolution and purity. | Smaller scale, requires specialized equipment. |
| Liquid-Liquid Extraction | Low (as a standalone method) | High | Good for initial workup to remove water-soluble and some organic-soluble impurities. | Not a high-resolution technique. |
Experimental Protocols
Protocol 1: General Synthesis and Purification Workflow for this compound
This protocol outlines a plausible synthetic route and subsequent purification.
Step 1: Synthesis of S-Trityl-PEG3-Boc (Example using Mitsunobu Reaction)
-
Dissolve Boc-NH-PEG3-OH, triphenylphosphine, and S-trityl-mercaptoethanol in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC (e.g., 5% MeOH in DCM).
Step 2: Workup and Initial Purification
-
Concentrate the reaction mixture under reduced pressure.
-
Perform a liquid-liquid extraction. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or methanol in dichloromethane to isolate the S-Trityl-PEG3-Boc intermediate.
Step 3: Deprotection of the S-Trityl Group
-
Dissolve the purified S-Trityl-PEG3-Boc in dichloromethane.
-
Add triisopropylsilane (TIS) as a scavenger.
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
Step 4: Final Workup and Purification
-
Concentrate the reaction mixture and co-evaporate with toluene to remove residual TFA.
-
Perform a liquid-liquid extraction by dissolving the residue in dichloromethane and washing with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer and concentrate.
-
For high purity, perform a final purification using preparative reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% TFA.
-
Combine the pure fractions and lyophilize to obtain the final this compound product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Key steps in a plausible synthetic route for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitsunobu Reaction: A Versatile Tool for PEG End Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. lcms.cz [lcms.cz]
- 6. Boc | BroadPharm [broadpharm.com]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Enhancing the Stability of Thiol-PEG3-Boc Modified Proteins
Welcome to the technical support center for Thiol-PEG3-Boc modified proteins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of your bioconjugates. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary instability pathways for proteins modified with this compound?
A1: The main instability pathways for this compound modified proteins are:
-
Thiol-Maleimide Linkage Instability: If a maleimide chemistry is used for conjugation to the thiol group, the resulting thiosuccinimide linkage can be unstable. It is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione, leading to cleavage of the PEG conjugate.[1][2]
-
Thiol Oxidation: The free thiol group of a cysteine residue is highly reactive and can be oxidized.[3][4] This can lead to the formation of intramolecular disulfide bonds, which may alter the protein's conformation, or intermolecular disulfide bonds, which can cause aggregation and precipitation.[3]
-
PEG Linker Hydrolysis: The stability of the PEG linker itself is crucial. Linkers containing ester bonds are susceptible to hydrolysis, which can result in the removal of the PEG chain (de-PEGylation), especially during long-term storage in solution.[5][6]
-
Boc-Protection Group Removal Issues: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions.[7] The generated t-butyl cation can cause side reactions by alkylating nucleophilic residues on the protein, such as thiols or electron-rich aromatic rings.[8]
Q2: How does the in vivo environment affect the stability of my thiol-PEGylated protein?
A2: The in vivo environment presents several challenges to the stability of thiol-PEGylated proteins. The bloodstream has a slightly alkaline pH and contains various enzymes and reducing agents, such as glutathione.[1] High concentrations of glutathione in the intracellular environment can lead to the cleavage of disulfide bonds and can also promote the retro-Michael reaction if a maleimide linker is used.[1][9] This can result in the premature release of the PEG chain from the protein.
Q3: What are the best storage conditions for my this compound modified protein?
A3: Proper storage is critical to maintain the stability of your modified protein. For long-term storage, it is recommended to store the protein at -20°C or lower, in a slightly acidic buffer (pH 5-6).[10] It is also advisable to store the protein in a desiccated, dark environment, under an inert atmosphere like nitrogen or argon, to prevent oxidation.[11] For short-term storage, 4°C in the dark is acceptable.[10] Avoid repeated freeze-thaw cycles as this can lead to protein aggregation and degradation.[5]
Q4: How does PEGylation, in general, improve protein stability?
A4: PEGylation can enhance protein stability in several ways. The attached PEG chains increase the hydrodynamic size of the protein, which can protect it from renal clearance, extending its circulation half-life.[12][13] The PEG chains also create a protective layer around the protein, which can mask it from the immune system and reduce immunogenicity.[12] Furthermore, PEGylation can shield the protein from proteolytic degradation and may improve its solubility and prevent aggregation.[13][14]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Conjugation Yield | 1. Incomplete reduction of protein disulfide bonds. 2. Hydrolysis of the linker. 3. Suboptimal reaction pH. 4. Steric hindrance at the conjugation site. | 1. Ensure complete reduction with a suitable reducing agent like TCEP or DTT and its subsequent removal.[9] 2. Use fresh solutions of the linker and anhydrous solvents. 3. Optimize the reaction pH; for thiol-disulfide exchange, a pH of 4-5 is often optimal, though physiological pH can also be used.[9] 4. Consider a longer PEG chain linker or explore alternative conjugation sites.[9] |
| Protein Aggregation | 1. Intermolecular disulfide bond formation due to thiol oxidation. 2. Conformational changes in the protein upon modification. 3. Improper storage conditions (e.g., freeze-thaw cycles). | 1. Work in a reducing environment by adding reagents like DTT or reduced glutathione, if compatible with your protein's function.[15] The use of metal chelators like EDTA can also inhibit metal-catalyzed oxidation.[3] 2. Analyze the protein's conformation post-modification using techniques like Circular Dichroism (CD) spectroscopy.[16] 3. Store at a constant low temperature (-20°C or -80°C).[10] |
| Loss of PEG Chain (De-PEGylation) | 1. Instability of the thiol-maleimide linkage (retro-Michael reaction). 2. Hydrolysis of an ester-based PEG linker. | 1. Consider using next-generation maleimides that are more stable or alternative linker chemistries like carbonylacrylic or vinyl pyridinium reagents that form more stable conjugates.[17] 2. Use PEG linkers with more stable bonds, such as amide bonds, instead of ester bonds.[6] |
| Unexpected Side-Products After Boc-Deprotection | 1. Alkylation of nucleophilic residues on the protein by the t-butyl cation generated during deprotection. | 1. Add scavengers, such as anisole or thioanisole, to the deprotection reaction to quench the t-butyl cation.[7] 2. Use milder acidic conditions for deprotection or explore alternative deprotection methods if the protein is particularly sensitive.[18] |
| Difficulty in Analyzing Conjugate Stability | 1. Low sensitivity of the analytical assay. 2. Complex mixture of conjugated and unconjugated species. 3. In-source fragmentation of the conjugate in mass spectrometry. | 1. Use enrichment techniques, such as immuno-capture, before LC-MS analysis.[9] 2. Employ high-resolution mass spectrometry to differentiate between species.[9] 3. Optimize mass spectrometer source conditions, for example, by using a gentler ionization method.[9] |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Protein
-
Protein Preparation: If the target thiol group on the protein is part of a disulfide bond, it must first be reduced.
-
Dissolve the protein in a suitable buffer (e.g., PBS with EDTA).
-
Add a 10-20 fold molar excess of a reducing agent (e.g., TCEP).
-
Incubate at room temperature for 30-60 minutes.
-
Remove the reducing agent using a desalting column equilibrated with a nitrogen-sparged buffer.[9]
-
-
Conjugation Reaction:
-
Immediately after desalting, add the this compound linker to the protein solution. A 5-10 fold molar excess of the linker over available thiol groups is a good starting point. The linker should be dissolved in a compatible solvent like DMSO or DMF.
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.
-
-
Purification:
-
Remove the excess linker and unreacted protein using size-exclusion chromatography (SEC) or dialysis.
-
-
Boc-Deprotection (if required for subsequent steps):
-
Treat the purified conjugate with a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane (DCM).[19] Include a scavenger to prevent side reactions.
-
Purify the deprotected conjugate to remove the acid and byproducts.
-
Protocol 2: In Vitro Plasma Stability Assay
-
Incubation:
-
Incubate the this compound modified protein in plasma (e.g., human, mouse) at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
-
Analysis:
-
Analyze the aliquots by a suitable method, such as LC-MS or SDS-PAGE, to quantify the amount of intact conjugate remaining at each time point.
-
This will allow for the determination of the stability profile and half-life of the conjugate in plasma.
-
Protocol 3: Thiol Quantification using Ellman's Reagent (DTNB)
-
Reagent Preparation:
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
-
Assay:
-
Add a known concentration of the protein sample to the DTNB solution.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement:
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Calculate the concentration of free thiols using the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹).
-
Quantitative Data Summary
Table 1: Comparison of Thiol-Maleimide Linkage Stability
| Linker Type | Stability Characteristic | In Vivo Half-life (example) | Reference |
| Traditional Thiol-Maleimide | Susceptible to retro-Michael reaction and thiol exchange. | Shorter | [1][2] |
| Hydrolyzed Thiosuccinimide | Ring-opened structure, resistant to retro-Michael reaction. | Longer | [17] |
| Next-Generation Maleimides | Modified maleimide structure to enhance stability. | Longer | [1] |
| Carbonylacrylic Linkers | Forms stable conjugates resistant to degradation under physiological conditions. | Longer | [17] |
| Vinyl Pyridinium Linkers | Forms stable, irreversible conjugates resistant to thiol exchange. | Longer | [17] |
Table 2: Common Analytical Techniques for Protein Stability Assessment
| Technique | Information Provided | Reference |
| Differential Scanning Calorimetry (DSC) | Thermal stability (denaturation temperature, Tm) and enthalpy changes (ΔH). | [16][20] |
| Dynamic Light Scattering (DLS) | Hydrodynamic radius and detection of protein aggregation. | [20] |
| Size Exclusion Chromatography (SEC) | Detection and quantification of aggregates and fragments. | |
| Mass Spectrometry (MS) | Detection of modifications, degradation products, and aggregation states. | |
| Circular Dichroism (CD) Spectroscopy | Information on the secondary and tertiary structure of the protein. | [16] |
Visualizations
Caption: Workflow for this compound protein modification.
Caption: Key degradation pathways for modified proteins.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pharmtech.com [pharmtech.com]
- 6. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 11. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 12. PEGylation - Wikipedia [en.wikipedia.org]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. creativepegworks.com [creativepegworks.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. jk-sci.com [jk-sci.com]
- 20. linseis.com [linseis.com]
how to prevent aggregation during Thiol-PEG3-Boc conjugation
Technical Support Center: Thiol-PEG3-Boc Conjugation
Welcome to the technical support center for this compound conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments. Here you will find answers to frequently asked questions and detailed guides to prevent and resolve common issues, such as aggregation.
Troubleshooting Guide: Preventing Aggregation
Aggregation is a common challenge during the conjugation of proteins or other biomolecules. This guide provides a systematic approach to identify and resolve the root causes of aggregation in your this compound conjugation reactions.
Problem: Visible precipitation or turbidity appears in the reaction mixture.
| Potential Cause | Recommended Solution |
| Suboptimal pH | The pH of the reaction buffer is critical. For thiol-maleimide reactions, maintain a pH between 6.5 and 7.5 to ensure specific and efficient conjugation without promoting side reactions that can lead to aggregation.[1][2] At pH values above 7.5, maleimides can react with primary amines (e.g., lysine residues), potentially causing cross-linking and aggregation.[1][2] For thiol-disulfide exchange reactions (e.g., with a pyridyl disulfide linker), a pH range of 7.0 to 8.0 is generally optimal.[3] |
| High Protein Concentration | High concentrations of proteins can increase the likelihood of intermolecular interactions and aggregation.[1][4] If you observe aggregation, try reducing the protein concentration to a range of 1-10 mg/mL.[1] |
| Excess PEG Reagent | A high molar excess of the this compound reagent, especially if it has hydrophobic characteristics, can induce aggregation.[1] It is advisable to perform a titration to find the optimal molar ratio of the PEG reagent to the protein. A 10- to 20-fold molar excess is a common starting point, but this may need to be adjusted.[1] |
| Inadequate Solvent Introduction | The this compound reagent is often dissolved in an organic solvent like DMSO or DMF. Adding this stock solution too quickly to the aqueous protein solution can cause localized high concentrations of the organic solvent, leading to protein precipitation.[1] To avoid this, add the PEG reagent stock solution slowly and with gentle, continuous mixing. Keep the final concentration of the organic solvent to a minimum.[1] |
| Reaction Temperature | Elevated temperatures can sometimes accelerate aggregation, especially for proteins with marginal stability. While many conjugation reactions can be performed at room temperature, conducting the reaction at 4°C overnight may help reduce aggregation.[1] |
| Presence of Competing Thiols | Buffers containing thiol-based reducing agents like dithiothreitol (DTT) or β-mercaptoethanol will compete with the target thiol on your biomolecule for reaction with the PEG linker, leading to inefficient conjugation and potential side reactions.[1] |
Problem: The purified conjugate aggregates during storage.
| Potential Cause | Recommended Solution |
| Inappropriate Storage Buffer | The final formulation of the purified conjugate is crucial for its long-term stability. The buffer should be optimized for pH and may require the addition of stabilizers. |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing a solution of the conjugate can induce denaturation and aggregation.[4] It is best practice to aliquot the purified conjugate into single-use volumes and store them at an appropriate temperature, such as -80°C.[4] |
| Instability of the Linkage | The thiosuccinimide linkage formed from a thiol-maleimide reaction can undergo a retro-Michael reaction, leading to dissociation of the conjugate. This is more likely to occur in the presence of other thiols like glutathione.[5][6] Hydrolyzing the thiosuccinimide ring after conjugation can create a more stable linkage.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
A1: The optimal pH depends on the specific thiol-reactive group on your PEG linker.
-
For thiol-maleimide reactions , a pH range of 6.5-7.5 is recommended.[1][2] This range provides a good balance between the reaction rate and specificity for thiol groups over amino groups.[2]
-
For thiol-pyridyl disulfide reactions , a pH of 7.0-8.0 is generally considered optimal for the thiol-disulfide exchange.[3]
Q2: Can I use DTT or β-mercaptoethanol to reduce disulfide bonds before conjugation?
A2: While these reagents are effective at reducing disulfide bonds to generate free thiols, they must be completely removed before adding your thiol-reactive PEG linker.[1] Any remaining DTT or β-mercaptoethanol will react with the linker and compete with your target molecule. A non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is a better alternative as it does not need to be removed before conjugation.[1]
Q3: What molar ratio of this compound reagent to my protein should I use?
A3: A common starting point is a 10- to 20-fold molar excess of the PEG reagent over the protein or available thiol groups.[1] However, the optimal ratio can vary depending on the number of available thiols and the specific properties of your protein and the PEG linker. A very high excess can sometimes lead to aggregation, so it is best to perform a titration to determine the ideal ratio for your specific system.[1]
Q4: How can I monitor the progress of my conjugation reaction?
A4: For conjugations involving pyridyl disulfide linkers, the reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione byproduct at 343 nm.[3] For other chemistries, techniques like HPLC, SDS-PAGE, or mass spectrometry can be used to analyze the reaction mixture at different time points to determine the extent of conjugation.
Q5: What should I do if my protein requires disulfide bond reduction before conjugation?
A5: If your protein's target thiol is part of a disulfide bond, you will need to reduce it first.
-
Dissolve your protein in a suitable buffer.
-
Add a 10- to 20-fold molar excess of a non-thiol reducing agent like TCEP.[1]
-
Incubate at room temperature for 30-60 minutes.[1]
-
You can then proceed with adding the this compound reagent without removing the excess TCEP.[1]
Experimental Protocols
General Protocol for this compound Conjugation
This protocol provides a general guideline. Conditions should be optimized for your specific application.
-
Protein Preparation:
-
Dissolve the protein in a suitable reaction buffer (e.g., phosphate-buffered saline) at a concentration of 1-10 mg/mL.[1] The optimal pH will depend on the linker chemistry (see FAQs).
-
If disulfide bond reduction is necessary, add a 10- to 20-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[1]
-
-
PEG Reagent Preparation:
-
Conjugation Reaction:
-
Purification:
-
Remove excess, unreacted PEG reagent and any aggregates by using size-exclusion chromatography (SEC) or a desalting column.[1]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for successful Thiol-PEG conjugation reactions.
| Parameter | Recommended Range | Rationale |
| Protein Purity | > 95% | Minimizes competing side reactions and potential sources of aggregation.[1] |
| Reaction pH (Maleimide) | 6.5 - 7.5 | Ensures specific reaction with thiols while minimizing reactions with amines and hydrolysis of the maleimide group.[1][2] |
| Reaction pH (Pyridyl Disulfide) | 7.0 - 8.0 | Optimal for efficient thiol-disulfide exchange.[3] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase the risk of aggregation.[1] |
| Molar Excess of PEG Reagent | 10- to 20-fold | A common starting point, but should be optimized to avoid aggregation caused by high excess.[1] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures (4°C) may help reduce aggregation for less stable proteins.[1] |
| Reaction Time | 2 hours to overnight | Reaction times can be optimized by monitoring the progress of the conjugation.[1][3] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting aggregation issues during this compound conjugation.
Caption: Troubleshooting workflow for aggregation in this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. confluore.com [confluore.com]
Technical Support Center: Thiol-PEG3-Boc Reaction Kinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Thiol-PEG3-Boc, with a specific focus on the effect of pH on its reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting the thiol group of this compound with a maleimide?
A1: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1] This range offers a balance between reaction efficiency and selectivity. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[1]
Q2: How does pH affect the speed of the thiol-maleimide reaction?
A2: The reaction rate is dependent on the concentration of the thiolate anion (RS-), which is the reactive species. As the pH increases, the thiol group (R-SH) is more readily deprotonated to the thiolate anion, thus increasing the reaction rate.[2][3] Conversely, at pH values below 6.5, the reaction slows down as the concentration of the more reactive thiolate anion decreases.
Q3: What are the primary side reactions to be aware of, and how are they influenced by pH?
A3: The two main side reactions are reaction with amines and hydrolysis of the maleimide ring.
-
Reaction with Amines: Above pH 7.5, primary amines can react with the maleimide group, leading to a loss of selectivity for the thiol.[1]
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, which increases with higher pH.[1] This hydrolysis results in a maleamic acid derivative that is unreactive towards thiols.[4] Therefore, it is recommended to work within the 6.5-7.5 pH range and to use freshly prepared maleimide solutions.[4]
Q4: Is the Boc protecting group on the amine stable under the conditions used for the thiol-maleimide reaction?
A4: Yes, the tert-butyloxycarbonyl (Boc) protecting group is stable under the mild, near-neutral to slightly basic conditions (pH 6.5-7.5) required for the thiol-maleimide reaction. The Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA).[5][6][7]
Q5: Can the Boc-protected amine on the this compound molecule interfere with the thiol-maleimide reaction?
A5: Due to the stability of the Boc protecting group at the recommended pH range for the thiol-maleimide reaction, the protected amine is not expected to interfere. The primary concern for amine reactivity is with free primary amines at pH values above 7.5.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Thiol Oxidation: The thiol group may have oxidized to form disulfide bonds, which are unreactive with maleimides. | - Use degassed buffers to remove dissolved oxygen.- Add a chelating agent like EDTA (1-5 mM) to the reaction buffer to sequester metal ions that can catalyze oxidation.- If disulfide bonds are present in the substrate, pre-treat with a reducing agent like TCEP or DTT. If using DTT, it must be removed before adding the maleimide reagent. |
| Maleimide Hydrolysis: The maleimide reagent may have hydrolyzed prior to or during the reaction. | - Prepare maleimide solutions immediately before use.- If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.[4]- Avoid storing maleimide-containing solutions in aqueous buffers for extended periods.[1] | |
| Incorrect pH: The reaction pH is outside the optimal range of 6.5-7.5. | - Ensure the reaction buffer is within the pH 6.5-7.5 range using a calibrated pH meter. | |
| Incorrect Stoichiometry: The molar ratio of maleimide to thiol may be too low. | - Use a molar excess of the maleimide-containing reagent (a 10- to 20-fold molar excess is common) to drive the reaction to completion.[4] | |
| Non-Specific Binding or Side Products | Reaction with Amines: The reaction pH is too high (above 7.5), leading to reaction with primary amines. | - Maintain the reaction pH strictly between 6.5 and 7.5.[1] |
| Thiazine Rearrangement: If reacting with an N-terminal cysteine, a rearrangement to a thiazine structure can occur, especially at higher pH. | - Perform the conjugation at a lower pH (around 6.5) to minimize this side reaction.[8] | |
| Difficulty in Purifying the Conjugate | Presence of Unreacted Reagents: Excess this compound or the maleimide-containing molecule remains. | - Utilize size-exclusion chromatography (SEC) or dialysis to separate the conjugate from smaller, unreacted molecules. |
| Formation of Aggregates: The conjugate may be prone to aggregation. | - Optimize the buffer conditions, including ionic strength and the addition of non-ionic detergents.- Consider the use of longer PEG linkers to improve solubility and reduce steric hindrance. |
Quantitative Data on Reaction Kinetics
| pH | Fold Change in Gelation Time (vs. pH 7.0) in PBS Buffer | General Reaction Rate |
| 5.8 | Slower | Reaction is significantly slowed due to low thiolate concentration.[2][3] |
| 6.5 | Slower | Reaction proceeds, but at a reduced rate compared to neutral pH. |
| 7.0 | 1.0 (Reference) | Optimal balance of speed and selectivity. |
| 7.4 | Faster | Reaction rate increases due to higher thiolate concentration.[2][3] |
| 8.0+ | Fastest | Reaction is very rapid, but selectivity for thiols over amines is reduced, and maleimide hydrolysis is more significant.[1] |
Note: The exact fold change will depend on the specific reactants, their concentrations, and the buffer system used.
Experimental Protocols
General Protocol for this compound Conjugation to a Maleimide-Functionalized Molecule
-
Preparation of Buffers:
-
Conjugation Buffer: Phosphate Buffered Saline (PBS) at pH 7.2. Degas the buffer by bubbling with nitrogen or argon for at least 15 minutes to remove dissolved oxygen.
-
Quenching Solution: 1 M β-mercaptoethanol or cysteine in conjugation buffer.
-
-
Preparation of Reactants:
-
Dissolve the maleimide-functionalized molecule in the conjugation buffer to the desired concentration.
-
Dissolve the this compound in the conjugation buffer immediately before use. A 1.2 to 2-fold molar excess of this compound over the maleimide is a good starting point.
-
-
Conjugation Reaction:
-
Add the this compound solution to the solution of the maleimide-functionalized molecule.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of approximately 10 mM to react with any unreacted maleimide.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to remove excess reagents and byproducts.
-
-
Analysis:
-
Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.
-
Protocol for Boc Deprotection
-
Preparation of Deprotection Solution:
-
Prepare a solution of 20-50% trifluoroacetic acid (TFA) in a suitable organic solvent such as dichloromethane (DCM).
-
-
Deprotection Reaction:
-
Dissolve the Boc-protected conjugate in the deprotection solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
-
Removal of TFA:
-
Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.
-
-
Purification:
-
If necessary, purify the deprotected conjugate by precipitation with cold diethyl ether or by HPLC.
-
Visualizations
Caption: Thiol-Maleimide Reaction Pathway and Potential Side Reactions.
Caption: Troubleshooting Workflow for this compound Conjugation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce disulfide bond cleavage in Thiol-PEG3-Boc conjugates
Welcome to the technical support center for Thiol-PEG3-Boc conjugates. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to disulfide bond stability.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, purification, and storage of disulfide-linked conjugates.
Q1: I'm observing significant cleavage of the disulfide bond in my conjugate. What are the primary causes?
A1: Disulfide bond cleavage is typically initiated by a thiol-disulfide exchange reaction. The rate of this reaction is highly dependent on several factors:
-
pH: The reaction is base-catalyzed. It involves a nucleophilic attack by a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond.[1][2] As the pH increases above neutral, particularly in the range of pH 8 and higher, the concentration of the highly reactive thiolate anion form of free thiols increases, accelerating the rate of cleavage.[2][3]
-
Presence of Free Thiols: The reaction requires a free thiol to initiate the exchange. These can be residual unreacted starting materials, reducing agents carried over from previous steps, or free cysteine residues on proteins.
-
Trace Metal Contamination: Trace metal ions, such as copper, can catalyze the oxidation of thiols, which can lead to disulfide scrambling and cleavage.[4]
-
Reducing Agents: Even small, residual amounts of reducing agents used in prior steps (e.g., DTT, TCEP, BME) can continue to cleave disulfide bonds.[5]
Q2: What is the optimal pH range for working with and storing disulfide-linked PEG conjugates to minimize cleavage?
A2: To minimize disulfide bond cleavage, it is recommended to work at a slightly acidic to neutral pH.
-
Working pH: A pH range of 6.0-7.0 is generally recommended for purification and handling steps. While the intrinsic mechanism of thiol-disulfide exchange may be pH-independent, the observed rate constant is highly dependent on the concentration of the thiolate anion, which is minimized at lower pH values.[6][7]
-
Storage pH: For long-term stability, storing conjugates in a slightly acidic buffer (e.g., pH ~6.5) is beneficial.[8] Acidic conditions below the pKa of the reactive thiols drastically reduce the concentration of the nucleophilic thiolate species, thereby slowing the exchange reaction.[7]
Q3: How can I prevent disulfide bond reduction during purification and storage?
A3: A multi-faceted approach involving buffer selection, additive inclusion, and proper storage conditions is crucial.
-
Buffer Preparation: Use de-gassed, high-purity buffers to minimize dissolved oxygen. If possible, prepare and handle buffers under an inert gas atmosphere (e.g., nitrogen or argon).[9]
-
Chelating Agents: Include a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM in all your buffers.[10] EDTA sequesters divalent metal ions that can catalyze thiol oxidation and subsequent disulfide scrambling.[11][12]
-
Thiol Scavenging: If you suspect the presence of free thiols, consider adding a thiol-alkylating agent like N-ethylmaleimide (NEM) to quench them after your reaction is complete and before purification. NEM reacts rapidly with free thiols, preventing them from initiating disulfide exchange.[13]
-
Storage Conditions: For long-term storage, keep the purified conjugate at low temperatures (≤ -20°C, preferably -80°C).[9][14] Before use, allow the container to warm to room temperature slowly before opening to prevent condensation.[9][14] Store under an inert atmosphere (argon or nitrogen).[9]
Q4: My conjugate appears stable, but I'm seeing aggregation over time. Could this be related to the disulfide bond?
A4: Yes, aggregation can be a secondary effect of disulfide bond instability. Exposed thiol groups resulting from cleavage can form incorrect intermolecular disulfide bonds, leading to protein aggregation and precipitation.[12] Using metal chelating agents like EDTA has been shown to suppress this type of aggregation.[12]
Q5: Are some reducing agents better than others for steps prior to forming the final conjugate?
A5: Yes. While strong reducing agents like Dithiothreitol (DTT) are effective, they can be difficult to remove completely. Tris(2-carboxyethyl)phosphine (TCEP) is often a preferred alternative.[5] TCEP is a thiol-free reducing agent, is more stable, and is effective over a wider pH range, including acidic conditions where thiol-disulfide exchange is slower.[5][15] This allows for reduction to occur under conditions that are less favorable for immediate re-oxidation or scrambling.
Data Summary
The stability of disulfide bonds is highly sensitive to the chemical environment. The following table summarizes the key factors influencing the rate of disulfide cleavage.
| Factor | Condition | Effect on Disulfide Stability | Rationale |
| pH | pH > 8.0 | Decreased | Increases concentration of nucleophilic thiolate (RS⁻) anions, accelerating thiol-disulfide exchange.[2][3] |
| pH 6.0 - 7.0 | Increased | Minimizes thiolate concentration, slowing the rate of cleavage.[8] | |
| Additives | EDTA (1-5 mM) | Increased | Chelates trace metal ions that catalyze thiol oxidation and disulfide scrambling.[11][12] |
| Free Thiols / Reducing Agents | Decreased | Act as nucleophiles that directly attack and cleave the disulfide bond.[1] | |
| Temperature | Elevated Temperature | Decreased | Increases reaction kinetics for cleavage and degradation pathways. |
| Low Temperature (≤ -20°C) | Increased | Significantly slows all chemical reactions, including disulfide exchange.[9][14] | |
| Atmosphere | Oxygen / Air | Decreased | Promotes oxidative side reactions. |
| Inert Gas (N₂, Ar) | Increased | Minimizes oxidation of free thiols.[9] |
Experimental Protocols
Protocol 1: General Handling and Storage of Disulfide-Linked Conjugates
This protocol outlines best practices for handling and storing this compound conjugates to maximize their stability.
-
Buffer Preparation:
-
Use high-purity water and buffer components.
-
Prepare a buffer with a pH between 6.0 and 7.0 (e.g., 100 mM Phosphate, 150 mM NaCl, pH 6.5).
-
Add EDTA to a final concentration of 1-5 mM to chelate metal ions.[10]
-
Thoroughly de-gas the buffer by sparging with an inert gas (argon or nitrogen) for at least 15-30 minutes or by vacuum filtration.
-
-
Handling the Conjugate:
-
Perform all manipulations in a low-oxygen environment where possible (e.g., in a glove box or by working quickly with containers backfilled with inert gas).
-
Use clean, metal-free labware.
-
Avoid introducing any extraneous sources of reducing agents.
-
-
Long-Term Storage:
-
Aliquot the purified conjugate into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Flash-freeze the aliquots in liquid nitrogen.
-
Store at ≤ -20°C, with -80°C being optimal for long-term stability.[9][14]
-
Before use, thaw the aliquot by allowing it to slowly warm to room temperature before opening the vial. This prevents moisture from condensing inside, which can introduce oxygen and contaminants.[9]
-
Protocol 2: Quantification of Free Thiols using Ellman's Reagent (DTNB)
This assay can be used to check for the presence of free thiols, which can indicate disulfide bond cleavage.
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Stock Solution: Dissolve 4 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 1 mL of Reaction Buffer.
-
Cysteine Standard Curve: Prepare a series of known concentrations of L-cysteine in Reaction Buffer (e.g., 0, 10, 25, 50, 100, 150 µM) to serve as a standard curve.
-
-
Assay Procedure:
-
Add 50 µL of your conjugate sample (and each standard) to separate wells of a 96-well plate.
-
Add 200 µL of Reaction Buffer to each well.
-
Add 10 µL of the DTNB Stock Solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM cysteine) from all readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Use the standard curve to determine the concentration of free thiols in your conjugate sample. An increase in free thiols over time indicates disulfide bond cleavage.
-
Visualizations
Logical Workflow for Minimizing Disulfide Cleavage
The following diagram illustrates the key decision points and actions to take throughout the experimental workflow to ensure the stability of your this compound conjugate.
Caption: Workflow for preserving disulfide bond integrity.
Mechanism of Base-Catalyzed Disulfide Cleavage
This diagram shows how an increase in pH accelerates the cleavage of a disulfide bond through the deprotonation of a free thiol.
Caption: Effect of pH on disulfide cleavage rate.
References
- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Excess copper catalyzes protein disulfide bond formation in the bacterial periplasm but not in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 10. Revisiting the Formation of a Native Disulfide Bond: Consequences for Protein Regeneration and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Post-Reaction Purification of Thiol-PEG3-Boc Linker
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess Thiol-PEG3-Boc linker from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing excess this compound linker?
A1: The most common and effective methods for removing excess this compound linker after a conjugation reaction include precipitation, size-exclusion chromatography (SEC), dialysis, and liquid-liquid extraction. The choice of method depends on the properties of your target molecule, the scale of the reaction, and the required purity of the final product.
Q2: What are the key properties of the this compound linker to consider during purification?
A2: The this compound linker is a relatively small, hydrophilic molecule. Its polyethylene glycol (PEG) chain imparts good solubility in aqueous solutions and many polar organic solvents.[1][2] The Boc protecting group provides some non-polar character. Understanding the solubility differences between your desired product and the excess linker is crucial for developing an effective purification strategy.
Q3: How can I determine the concentration of residual this compound linker in my purified sample?
A3: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis, Mass Spectrometry, or Charged Aerosol Detector) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to quantify the amount of residual linker.
Q4: Is it possible to remove the Boc protecting group during the purification process?
A4: The Boc group is sensitive to acidic conditions.[3] Therefore, purification methods should be performed under neutral or slightly basic conditions to avoid premature deprotection. If acidic conditions are required for other reasons, the potential for Boc group removal should be considered and monitored.
Troubleshooting Guides
Problem 1: Low recovery of the desired product after purification.
| Possible Cause | Troubleshooting Steps |
| Product co-precipitating with the linker. | Optimize the solvent/anti-solvent ratio during precipitation. A lower concentration of the anti-solvent may be required. |
| Product adsorbing to the chromatography column. | Modify the mobile phase composition. Adding a small amount of an organic modifier or changing the salt concentration can help reduce non-specific binding.[4][5] |
| Product passing through the dialysis membrane. | Ensure the Molecular Weight Cut-Off (MWCO) of the dialysis membrane is significantly smaller than the molecular weight of your product. |
| Product partitioning into the aqueous phase during liquid-liquid extraction. | Adjust the pH of the aqueous phase to suppress the ionization of your product, thereby increasing its hydrophobicity. |
Problem 2: Incomplete removal of the this compound linker.
| Possible Cause | Troubleshooting Steps |
| Linker is soluble in the precipitation mixture. | Increase the volume of the anti-solvent to further decrease the solubility of the linker. Consider using a different anti-solvent. |
| Poor resolution in size-exclusion chromatography. | Optimize the mobile phase and flow rate. A longer column or a column with a smaller pore size may improve separation.[4] |
| Dialysis membrane MWCO is too high. | While a lower MWCO will retain your product, it may also slow down the removal of the linker. Ensure the MWCO is low enough to retain your product but allows efficient passage of the linker. Multiple buffer changes are crucial. |
| Linker has high affinity for the organic phase in liquid-liquid extraction. | Increase the number of aqueous washes to improve the removal of the hydrophilic linker.[6] |
Experimental Protocols
Precipitation
This method is effective for separating compounds with significant differences in solubility. The excess this compound linker, being highly soluble in many polar solvents, can often be removed by precipitating the less soluble product.
Methodology:
-
Solvent Selection: Dissolve the crude reaction mixture in a minimal amount of a "good" solvent in which your product is highly soluble.
-
Anti-Solvent Addition: Slowly add an "anti-solvent" (a solvent in which your product has poor solubility but the this compound linker is soluble) to the solution with gentle stirring.
-
Precipitation: Continue adding the anti-solvent until your product precipitates out of the solution.
-
Isolation: Isolate the precipitated product by filtration or centrifugation.
-
Washing: Wash the precipitate with the anti-solvent to remove any remaining linker.
-
Drying: Dry the purified product under vacuum.
Example Solvent/Anti-Solvent Systems:
| "Good" Solvent (for product) | Anti-Solvent (for linker) |
| Dichloromethane (DCM) | Diethyl ether, Hexane |
| Tetrahydrofuran (THF) | Water, Diethyl ether |
| Methanol | Diethyl ether |
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size.[][8] The larger product molecules will elute from the column before the smaller, excess this compound linker.
Methodology:
-
Column and Mobile Phase Selection: Choose an SEC column with a fractionation range appropriate for separating your product from the this compound linker (MW ~300 Da). The mobile phase should be a good solvent for both the product and the linker.[9]
-
Sample Preparation: Dissolve the crude reaction mixture in the mobile phase.
-
Injection and Elution: Inject the sample onto the SEC column and begin elution with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis: Analyze the fractions (e.g., by TLC or HPLC) to identify those containing the purified product.
-
Solvent Removal: Combine the product-containing fractions and remove the solvent under reduced pressure.
Recommended Starting Conditions for Small Molecules:
| Parameter | Recommendation |
| Column Type | Gel permeation chromatography (GPC) column with a low molecular weight fractionation range (e.g., polystyrene-divinylbenzene based). |
| Mobile Phase | Tetrahydrofuran (THF), Dichloromethane (DCM), or Chloroform.[] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV-Vis or Refractive Index (RI) |
Dialysis
Dialysis is a size-based separation method that is particularly useful for removing small molecules from larger ones in an aqueous environment.
Methodology:
-
Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your product but large enough to allow the this compound linker to pass through (e.g., 100-500 Da MWCO).
-
Sample Loading: Load your sample, dissolved in a suitable buffer, into the dialysis tubing or cassette.
-
Dialysis: Place the sealed dialysis bag/cassette in a large volume of the same buffer (the dialysate) and stir gently.
-
Buffer Changes: Change the dialysate buffer several times over 24-48 hours to ensure complete removal of the linker.
-
Sample Recovery: Recover the purified product from the dialysis bag/cassette.
Liquid-Liquid Extraction
This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[10][11]
Methodology:
-
Solvent System Selection: Choose a pair of immiscible solvents. The goal is to have your product preferentially dissolve in the organic phase and the hydrophilic this compound linker in the aqueous phase.
-
Extraction: Dissolve the crude reaction mixture in the chosen organic solvent. Transfer the solution to a separatory funnel and add an equal volume of the aqueous phase (e.g., water or brine).
-
Mixing and Separation: Shake the funnel vigorously, venting periodically. Allow the layers to separate.
-
Phase Separation: Drain the lower (denser) layer.
-
Repeated Extraction: Repeat the extraction of the organic layer with fresh aqueous phase multiple times to ensure complete removal of the linker.[6]
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data Summary
The following table provides a qualitative comparison of the different purification methods. Quantitative efficiency can vary significantly based on the specific properties of the target molecule.
| Method | Efficiency of Linker Removal | Product Recovery | Scalability | Time Requirement |
| Precipitation | Moderate to High | Variable | High | Low |
| Size-Exclusion Chromatography | High | High | Moderate | Moderate |
| Dialysis | High (for large products) | High | Low to Moderate | High |
| Liquid-Liquid Extraction | Moderate to High | High | High | Low |
Visualizations
Caption: Workflow for removing excess linker via precipitation.
Caption: Workflow for linker removal using Size-Exclusion Chromatography.
References
- 1. interchim.fr [interchim.fr]
- 2. N-Boc-PEG3-alcohol, 139115-92-7 | BroadPharm [broadpharm.com]
- 3. t-Boc-N-amido-PEG3-thiol|CAS 1895922-68-5|DC Chemicals [dcchemicals.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 8. uhplcs.com [uhplcs.com]
- 9. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Scaling Up Thiol-PEG3-Boc Conjugation Reactions
Welcome to the technical support center for Thiol-PEG3-Boc conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with scaling up this critical bioconjugation reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure a smooth transition from bench-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What is a this compound conjugation reaction?
This is a bioconjugation technique used to covalently link a molecule containing a thiol (sulfhydryl) group, such as a cysteine residue on a protein or peptide, to another molecule. The linker, this compound, is a heterobifunctional molecule. It contains a thiol group on one end for attachment to a compatible functional group (e.g., maleimide), a short polyethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine on the other end. The Boc (tert-butyloxycarbonyl) group is a protecting group that prevents the amine from reacting prematurely and can be removed under acidic conditions for subsequent conjugation steps.
Q2: What are the primary challenges when scaling up this reaction?
Scaling up presents several challenges, including:
-
Maintaining Homogeneity: Ensuring consistent mixing and temperature control in larger volumes to prevent localized concentration gradients and temperature fluctuations, which can lead to side reactions and product heterogeneity.
-
Reaction Kinetics and Stoichiometry: Direct translation of small-scale reaction times and reagent ratios may not be optimal at a larger scale due to differences in mixing efficiency and heat transfer.
-
Oxygen Contamination: Larger volumes have a greater surface area and require more rigorous control of dissolved oxygen, which can lead to the oxidation of free thiols into disulfide bonds, rendering them unreactive.[1]
-
Purification Efficiency: Purification methods like chromatography may not scale linearly. Column capacity, resolution, and processing time become critical factors.[2][3]
-
Boc Group Stability: Ensuring the Boc protecting group remains stable throughout the conjugation process and is efficiently removed in a subsequent step without affecting the integrity of the conjugate.[4][5]
Q3: What is the optimal pH for thiol-maleimide conjugation, a common reaction partner for the thiol group on the linker?
The optimal pH for the reaction between a thiol and a maleimide is typically in the range of 6.5-7.5.[1][6]
-
Below pH 6.5: The reaction rate slows significantly because the thiol group is predominantly in its protonated form (R-SH) rather than the more reactive thiolate anion (R-S⁻).[1]
-
Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, and the risk of side reactions with primary amines (e.g., lysine residues on a protein) increases.[1][7] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][6]
Q4: How can I prevent the oxidation of free thiols in my protein or peptide before conjugation?
Thiol oxidation is a common cause of low conjugation yield.[1] To prevent this, especially during scale-up:
-
Use Reducing Agents: If disulfide bonds are present, they must be reduced. TCEP (tris(2-carboxyethyl)phosphine) is often preferred as it is stable, odorless, and does not need to be removed before adding a maleimide reagent.[1] DTT (dithiothreitol) is also effective but must be completely removed before conjugation to prevent it from competing for the maleimide.[1]
-
Degas Buffers: Remove dissolved oxygen from all buffers by sparging with an inert gas like nitrogen or argon.[1]
-
Include Chelating Agents: Add 1-5 mM EDTA to the reaction buffer to sequester metal ions that can catalyze thiol oxidation.[1][7]
-
Work at Low Temperatures: When not reacting, keep solutions on ice to slow down the rate of oxidation.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scaling up of this compound conjugation reactions.
Problem 1: Low or Inconsistent Conjugation Yield
Q: We are experiencing a significant drop in yield and high batch-to-batch variability since moving from a 10 mg to a 1 g scale. What are the likely causes?
A: This is a common scale-up challenge. The root cause often lies in one of the following areas:
-
Inefficient Mixing or Reagent Addition: At larger scales, localized high concentrations of the PEG linker can occur if addition is too rapid or mixing is poor, leading to aggregation or side reactions.
-
Solution: Add the this compound linker solution slowly and sub-surface, with controlled, continuous mixing. Use a mixing vessel designed for the scale of your reaction.
-
-
Thiol Oxidation: As mentioned in the FAQ, thiol oxidation is a major issue. At larger scales, longer setup and processing times can increase exposure to oxygen.
-
Solution: Ensure all buffers are freshly degassed. Maintain an inert gas headspace in the reaction vessel. Minimize the time between thiol reduction/purification and the conjugation step.
-
-
Incorrect Stoichiometry: The optimal molar ratio of linker to protein may differ at a larger scale due to steric hindrance or other factors.[1][7]
-
Solution: Perform a small-scale optimization study to re-evaluate the optimal molar excess of the linker for the new scale. A 5-10 fold molar excess of the linker over available thiol groups is a common starting point.[8]
-
-
Suboptimal pH: Small pH shifts can have a large impact on reaction efficiency.
-
Solution: Verify the pH of the reaction buffer immediately before starting the reaction. Ensure the buffering capacity is sufficient for the larger volume.
-
Problem 2: Presence of Side Products and Heterogeneity
Q: Our final product shows multiple peaks on HPLC analysis, indicating a heterogeneous mixture. How can we improve product homogeneity?
A: Product heterogeneity often results from side reactions.
-
Maleimide Hydrolysis (if applicable): If you are conjugating the thiol group to a maleimide, the maleimide ring can hydrolyze, especially at pH > 7.5.
-
Solution: Strictly maintain the reaction pH between 6.5 and 7.5.[1] Consider performing the reaction at the lower end of this range (e.g., pH 6.8) to balance reaction rate and stability.
-
-
Reaction with Other Nucleophiles (if applicable): At higher pH, maleimides can react with primary amines like lysine.[1]
-
Solution: Control the pH carefully. If the issue persists, a lower pH (closer to 6.5) will further favor the thiol reaction.
-
-
Thiazine Rearrangement: If conjugating to an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement. This is more prominent at physiological or higher pH.[9]
-
Solution: Perform the conjugation at a more acidic pH (e.g., 5.0-6.0) to keep the N-terminal amine protonated and less nucleophilic.[9]
-
Problem 3: Difficulty in Purification of the Final Conjugate
Q: We are struggling to separate the desired conjugate from unreacted protein and excess PEG linker at a large scale. Our SEC column is overloaded.
A: Purification is a significant bottleneck in scaling up PEGylation reactions.[2]
-
Method Selection: Size Exclusion Chromatography (SEC) is effective for removing unreacted small molecules, but may not efficiently separate native protein from mono-PEGylated species, especially for larger proteins.[2][10] Ion Exchange Chromatography (IEX) can be very effective as PEGylation shields the protein's surface charges, altering its elution profile.[2][3][11]
-
Solution: Develop an orthogonal purification strategy. An IEX step is often the method of choice for separating species with different degrees of PEGylation.[11] Use SEC as a final polishing and buffer exchange step.
-
-
Process Optimization: Overloading columns reduces resolution and purity.
-
Solution: Characterize the loading capacity of your chromatography resin for this specific separation. It may be more efficient to perform multiple smaller runs or invest in a larger column. Consider step-gradient elution in IEX for faster processing at scale.[3]
-
Problem 4: Premature Deprotection or Instability of the Boc Group
Q: We suspect we are losing the Boc protecting group during our conjugation or workup. How can we verify this and prevent it?
A: The Boc group is generally stable under the neutral or slightly basic conditions of most conjugations but is labile to acid.[5]
-
Cause: Accidental exposure to acidic conditions during buffer preparation or intermediate steps.
-
Solution: Ensure all buffers and solutions used prior to the intended deprotection step are free of acidic contaminants. Verify the pH of all solutions. The Boc group is generally stable at 37°C in a non-acidic medium.[4]
-
-
Verification:
-
Solution: Use LC-MS to analyze an aliquot of your reaction mixture. The mass of the conjugate will confirm the presence or absence of the 100 Da Boc group.
-
Data Presentation
Table 1: Effect of pH on Thiol-Maleimide Conjugation Parameters
| pH | Relative Reaction Rate | Maleimide Stability | Predominant Side Reaction | Recommendation for Scale-Up |
| < 6.5 | Slow | High | - | Use only if substrate is unstable at higher pH; expect long reaction times. |
| 6.5 - 7.5 | Optimal | Moderate | Minimal (if controlled) | Recommended range for optimal balance of speed and specificity. [1][6] |
| > 7.5 | Fast | Low | Maleimide hydrolysis; Amine reaction | Avoid due to high risk of side products and reagent loss.[1] |
Table 2: Comparison of Purification Techniques for PEGylated Proteins
| Technique | Principle | Separation Based On | Scalability | Key Advantage for PEG Conjugates |
| Size Exclusion (SEC) | Separation by hydrodynamic radius | Size | Moderate | Excellent for removing small molecule reagents (excess linker, salts).[2] |
| Ion Exchange (IEX) | Separation by net surface charge | Charge | High | Highly effective at separating by degree of PEGylation (0, 1, 2+ PEGs).[2][11] |
| Hydrophobic Interaction (HIC) | Separation by surface hydrophobicity | Hydrophobicity | Moderate | Can separate isomers, but success is highly protein-dependent.[3] |
| Reversed Phase (RPC) | Separation by hydrophobicity (denaturing) | Hydrophobicity | Low-Moderate | High-resolution analytical tool; less common for large-scale purification.[12] |
Experimental Protocols
Protocol 1: General Large-Scale Thiol-Maleimide Conjugation
This protocol provides a general framework. Optimization is required for each specific molecule.
-
Preparation of Protein Solution:
-
Dissolve the thiol-containing protein/peptide in a degassed reaction buffer (e.g., phosphate buffer, 100 mM, pH 6.8-7.2, containing 5 mM EDTA).
-
If reduction of existing disulfide bonds is necessary, add TCEP to a final concentration of 10-20 fold molar excess over the protein. Incubate for 60 minutes at room temperature.
-
Remove the excess TCEP using a desalting column (e.g., G-25) equilibrated with the degassed reaction buffer.
-
-
Conjugation Reaction:
-
Transfer the purified, reduced protein solution to a suitable reaction vessel equipped with an overhead stirrer and an inert gas inlet.
-
Dissolve the this compound linker's reaction partner (e.g., a maleimide-functionalized molecule) in a compatible, degassed solvent (e.g., DMSO, DMF).
-
With gentle, constant agitation, add the maleimide solution to the protein solution dropwise or via a syringe pump over 15-30 minutes. A typical starting point is a 5-10 fold molar excess of maleimide over available thiols.[8]
-
Allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C under a gentle stream of nitrogen or argon.
-
-
Reaction Quenching:
-
To quench any unreacted maleimide, add a small molecule thiol like L-cysteine or 2-mercaptoethanol to a final concentration of ~20 mM. Incubate for 30 minutes.
-
-
Purification:
-
Proceed with the purification strategy (e.g., IEX followed by SEC) to separate the desired conjugate from unreacted materials and byproducts.
-
Protocol 2: Boc-Deprotection of Purified Conjugate
-
Solvent Exchange:
-
Ensure the purified this compound conjugate is in an appropriate organic solvent (e.g., Dichloromethane, DCM) and is free of water. This can be achieved by lyophilization followed by dissolution in the anhydrous solvent.
-
-
Deprotection Reaction:
-
Cool the solution of the protected conjugate in an ice bath.
-
Add an equal volume of a deprotection solution, such as 20-50% Trifluoroacetic Acid (TFA) in DCM.[13]
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS or TLC to confirm the loss of the Boc group (mass change of -100 Da).
-
-
Workup:
-
Remove the TFA and solvent under reduced pressure (roto-evaporation).
-
The resulting amine will be a TFA salt. It can be used directly or neutralized by dissolving the residue in a suitable buffer and performing a buffer exchange or by careful addition of a mild base.
-
Visualizations
Diagram 1: General Experimental Workflow
Caption: Workflow for a scaled-up this compound conjugation process.
Diagram 2: Troubleshooting Logic for Low Conjugation Yield
Caption: Decision tree for troubleshooting low yield in conjugation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. lcms.cz [lcms.cz]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Characterization of Thiol-PEG-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometric behavior of Thiol-PEG3-Boc, a common linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), with its shorter (Thiol-PEG2-Boc) and longer (Thiol-PEG4-Boc) chain alternatives. Understanding the mass spectrometry (MS) characteristics of these linkers is crucial for their identification, purity assessment, and the characterization of their subsequent bioconjugates.
Introduction
Thiol-PEG-Boc linkers are heterobifunctional molecules that play a pivotal role in the construction of PROTACs and other bioconjugates. The thiol group allows for conjugation to cysteine residues on proteins, the polyethylene glycol (PEG) spacer enhances solubility and modulates pharmacokinetic properties, and the tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection and further chemical modification. Electrospray ionization mass spectrometry (ESI-MS), particularly coupled with tandem mass spectrometry (MS/MS), is an indispensable tool for the structural elucidation and quality control of these linkers. This guide outlines the expected mass spectrometric fingerprints of this compound and its analogs, providing a basis for their unambiguous characterization.
Experimental Protocols
A general experimental protocol for the characterization of Thiol-PEG-Boc conjugates by liquid chromatography-mass spectrometry (LC-MS) is provided below.
Instrumentation:
-
Liquid Chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure adequate separation.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 5 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 450 °C.
-
Full Scan (MS1) Mass Range: m/z 100 - 1000.
-
Tandem MS (MS/MS) Mode: Collision-Induced Dissociation (CID).
-
Collision Energy: Ramped collision energy (e.g., 10 - 40 eV) to obtain a comprehensive fragmentation pattern.
-
Data Acquisition: Data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions.
Data Presentation: Predicted Mass Spectrometry Data
The following tables summarize the predicted monoisotopic masses and the major fragment ions expected for Thiol-PEG2-Boc, this compound, and Thiol-PEG4-Boc in positive ion ESI-MS. These predictions are based on the known fragmentation patterns of Boc-protected amines and polyethylene glycols. Under ESI-MS/MS conditions, the primary fragmentation pathways for t-Boc substituted drug precursors involve the loss of C4H8 (isobutylene) and the further loss of CO2.[1]
Table 1: Predicted Monoisotopic Masses of Thiol-PEG-Boc Conjugates
| Compound Name | Molecular Formula | Predicted Monoisotopic Mass [M+H]⁺ (m/z) |
| Thiol-PEG2-Boc | C₁₁H₂₃NO₄S | 266.1421 |
| This compound | C₁₃H₂₇NO₅S | 310.1683 |
| Thiol-PEG4-Boc | C₁₅H₃₁NO₆S | 354.1945 |
Table 2: Predicted Major Fragment Ions in ESI-MS/MS
| Precursor Ion (m/z) | Predicted Fragment Ion | Fragmentation Description | Thiol-PEG2-Boc (m/z) | This compound (m/z) | Thiol-PEG4-Boc (m/z) |
| [M+H]⁺ | [M+H - C₄H₈]⁺ | Loss of isobutylene from Boc group | 210.0851 | 254.1113 | 298.1375 |
| [M+H]⁺ | [M+H - C₅H₉NO₂]⁺ | Loss of Boc group | 165.0893 | 209.1155 | 253.1417 |
| [M+H - C₄H₈]⁺ | [M+H - C₄H₈ - CO₂]⁺ | Subsequent loss of CO₂ | 166.0902 | 210.1164 | 254.1426 |
| [M+H]⁺ | [C₅H₁₀NO₂]⁺ | Boc group fragment | 116.0706 | 116.0706 | 116.0706 |
| [M+H]⁺ | Cleavage of PEG chain | Loss of (C₂H₄O)n | Variable | Variable | Variable |
Visualizations
Caption: Experimental workflow for LC-MS/MS characterization.
Caption: Predicted fragmentation of Thiol-PEG-Boc conjugates.
Comparison and Conclusion
The primary difference in the mass spectra of Thiol-PEG2-Boc, this compound, and Thiol-PEG4-Boc is the mass of the parent ion and the fragments that retain the PEG chain. The mass difference between each successive homolog is 44.0262 Da, corresponding to one ethylene glycol unit (C₂H₄O).
The fragmentation pattern, however, is predicted to be highly similar across the three compounds. The most characteristic fragmentation events are associated with the Boc protecting group. The neutral loss of isobutylene (56.0626 Da) from the protonated molecule is expected to be a dominant fragmentation pathway. A further loss of carbon dioxide (43.9898 Da) from this fragment is also anticipated. Another key fragmentation is the complete loss of the Boc group (101.0730 Da). The observation of a fragment ion at m/z 116.0706, corresponding to the protonated Boc group itself, can also aid in confirming the structure.
Cleavage along the PEG backbone, resulting in a series of ions separated by 44.0262 Da, provides a clear signature for the PEGylated nature of the molecule. The number of these repeating units can be used to confirm the length of the PEG spacer.
References
A Comparative Guide to HPLC Analysis of Thiol-PEG3-Boc Conjugation Reactions
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise analysis of reaction outcomes is critical. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) analysis for Thiol-PEG3-Boc conjugation reactions against common alternatives. The information presented is supported by established experimental data and methodologies to assist in the selection of appropriate analytical strategies.
Introduction to Thiol-PEGylation and its Analysis
PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely used technique to enhance the therapeutic properties of biomolecules, including improved solubility, stability, and pharmacokinetic profiles. Thiol-PEGylation specifically targets the sulfhydryl groups of cysteine residues, offering a site-specific modification approach. Monitoring the efficiency and outcome of these conjugation reactions is paramount, with HPLC being a primary analytical tool.[]
This compound is a heterobifunctional linker featuring a terminal thiol group for conjugation and a Boc-protected amine, allowing for subsequent functionalization after deprotection. This guide focuses on the HPLC analysis of the initial thiol conjugation step.
Comparison of Thiol-Reactive PEGylation Chemistries
The selection of a thiol-reactive PEGylation reagent influences not only the conjugation efficiency but also the stability of the resulting bond and the analytical approach for its characterization. Here, we compare this compound with a common alternative, Maleimide-PEG.
| Feature | This compound (via disulfide formation) | Maleimide-PEG |
| Reaction Mechanism | Thiol-disulfide exchange | Michael addition |
| Reaction pH | Typically pH 7.0-8.0 | Typically pH 6.5-7.5 |
| Reaction Speed | Generally rapid | Very rapid |
| Bond Stability | Reversible with reducing agents (e.g., DTT, TCEP) | Can be unstable; susceptible to retro-Michael reaction, leading to deconjugation. Hydrolysis of the thiosuccinimide ring can lead to a more stable product.[2] |
| HPLC Monitoring | Can be monitored by observing the release of a leaving group (e.g., pyridine-2-thione if using a pyridyl disulfide activating group on the thiol-PEG). | Progress can be monitored by the disappearance of reactants and the appearance of the conjugate peak. |
Quantitative Data Presentation
| Parameter | Thiol-PEG3-Disulfide Conjugation | Maleimide-PEG Conjugation |
| Typical Conjugation Efficiency | High to Very High (often >90%) | High (typically >80-95%) |
| Relative Stability in Plasma | Moderately stable; cleavable by endogenous reducing agents like glutathione. | Variable; the thiosuccinimide linkage can undergo exchange with other thiols (e.g., albumin), leading to conjugate loss. Ring-hydrolyzed form is more stable.[2] |
| HPLC Peak Characteristics | Typically sharp and well-resolved peaks for starting materials and conjugate. | The conjugate peak may show broadening or splitting due to the formation of diastereomers and hydrolysis products of the succinimide ring.[3] |
Experimental Protocols
General Protocol for HPLC Analysis of Thiol-PEGylation Reactions
This protocol provides a general framework for the analysis of thiol-PEGylation reactions using reversed-phase HPLC (RP-HPLC). Optimization for specific conjugates is recommended.
1. Sample Preparation:
-
Quench the conjugation reaction at various time points by adding a suitable quenching agent (e.g., a small molecule thiol like N-acetylcysteine for maleimide reactions, or by lowering the pH).
-
Dilute the quenched reaction mixture with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a suitable concentration for HPLC analysis (e.g., 1 mg/mL).
2. HPLC System and Column:
-
HPLC System: A standard HPLC or UPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column is commonly used. Typical dimensions are 4.6 mm x 150 mm with 3.5 µm or 5 µm particle size. For larger protein conjugates, a C4 column may provide better resolution.
-
Column Temperature: 40-60°C to improve peak shape and reduce viscosity.
3. Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
4. Gradient Elution:
-
A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes.
-
The gradient should be optimized to achieve baseline separation of the unconjugated biomolecule, the PEG reagent, and the PEGylated conjugate.
5. Detection:
-
UV detection at 214 nm (for peptide bonds) and 280 nm (for aromatic amino acids in proteins).
-
If the PEG reagent or conjugate lacks a strong chromophore, other detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) can be employed.[]
-
For definitive identification, HPLC can be coupled with Mass Spectrometry (LC-MS).[4][5]
6. Quantification:
-
Calculate the conjugation efficiency by integrating the peak areas of the unconjugated starting material and the conjugated product.
-
Efficiency (%) = [Area(conjugate) / (Area(conjugate) + Area(unconjugated))] x 100.
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis of a this compound conjugation reaction.
Caption: Logical comparison of this compound and Maleimide-PEG for thiol conjugation analysis.
References
- 2. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Heterobifunctional Linkers: Thiol-PEG3-Boc vs. Amine-Reactive Alternatives
For researchers, scientists, and drug development professionals, the choice of a heterobifunctional linker is a critical decision in the design of bioconjugates, influencing everything from synthesis efficiency to the ultimate stability and efficacy of the final product. This guide provides an objective comparison of Thiol-PEG3-Boc with other commonly used heterobifunctional linkers, focusing on their chemical properties, performance in bioconjugation, and the stability of the resulting conjugates. This analysis is supported by experimental data to inform the selection of the most appropriate linker for specific research and development needs.
Heterobifunctional linkers are essential tools for covalently connecting two different biomolecules, such as proteins, peptides, or nucleic acids, to create novel conjugates with combined functionalities. This compound is a polyethylene glycol (PEG)-based linker featuring a thiol group at one end and a Boc-protected amine at the other. This structure offers a unique set of properties for sequential and controlled conjugation strategies. In this guide, we compare this compound with two widely used classes of amine-reactive heterobifunctional linkers: those containing a maleimide group, such as Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and those with an NHS-ester and a maleimide group, such as Maleimide-PEG-NHS ester.
Linker Characteristics and Reaction Chemistries
The primary difference between these linkers lies in their reactive ends and, consequently, the conjugation strategies they enable.
-
This compound: This linker utilizes a thiol group for conjugation, typically reacting with maleimides or other thiol-reactive moieties on one biomolecule. The other end features a tert-butyloxycarbonyl (Boc) protected amine. This protecting group allows for a controlled, two-step conjugation process where the thiol is reacted first, followed by deprotection of the Boc group under acidic conditions to reveal a primary amine for subsequent conjugation. The PEG3 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[1][2]
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): SMCC is a classic heterobifunctional crosslinker with an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues on proteins) and a maleimide group that reacts with sulfhydryl groups (e.g., cysteine residues).[3] The cyclohexane ring in its structure provides some stability to the maleimide group.[3]
-
MAL-PEG-NHS (Maleimide-PEG-N-hydroxysuccinimide ester): This linker is similar to SMCC in its reactive ends but incorporates a PEG spacer. The NHS ester targets primary amines, while the maleimide group reacts with thiols.[4] The PEG chain improves the water solubility and flexibility of the linker.[5]
Performance Comparison: Efficiency and Stability
The performance of a linker is determined by its conjugation efficiency and the stability of the resulting bond. While direct head-to-head comparative data for this compound with SMCC and MAL-PEG-NHS in the same application is limited in publicly available literature, we can infer performance based on the known chemistry of their reactive groups.
Conjugation Efficiency:
The efficiency of conjugation is influenced by factors such as reaction pH, temperature, and reactant concentrations.
| Linker Type | Reactive Groups | Typical Reaction pH | Expected Conjugation Efficiency |
| Thiol-PEG-Boc | Thiol, Boc-protected Amine | Thiol-Maleimide: 6.5-7.5; Amine coupling (post-deprotection): 7.2-8.5 | High, dependent on sequential reaction steps |
| SMCC | NHS-ester, Maleimide | NHS-ester: 7-9; Maleimide: 6.5-7.5 | Generally high, but can be affected by hydrolysis of the NHS-ester |
| MAL-PEG-NHS | NHS-ester, Maleimide | NHS-ester: 7-9; Maleimide: 6.5-7.5 | High, with the PEG spacer potentially improving accessibility of reactive groups |
Table 1: Comparison of key characteristics of this compound, SMCC, and MAL-PEG-NHS linkers.
Stability of the Conjugate:
A critical factor in the utility of a bioconjugate is the stability of the linker-mediated bond, particularly in vivo. The thioether bond formed from a maleimide-thiol reaction is susceptible to a retro-Michael reaction, which can lead to deconjugation.[6][7]
| Linker Type | Formed Bond | Stability Concern | Mitigation Strategies |
| Thiol-PEG-Boc (reacting with a maleimide) | Thioether | Susceptible to retro-Michael reaction | Hydrolysis of the succinimide ring to the more stable succinamic acid.[6] |
| SMCC | Amide, Thioether | Thioether bond instability due to retro-Michael reaction.[3] | Use of self-stabilizing maleimides or post-conjugation hydrolysis. |
| MAL-PEG-NHS | Amide, Thioether | Thioether bond instability due to retro-Michael reaction. | Post-conjugation hydrolysis of the succinimide ring.[8] |
Table 2: Stability considerations for conjugates formed with different linkers.
Kinetic studies have shown that the half-life of maleimide-thiol conjugates in the presence of reducing agents like glutathione can range from hours to days, depending on the specific structure of the maleimide and the thiol.[9] For instance, some maleimide-thiol adducts have shown half-lives of conversion ranging from 3.1 to 258 hours in the presence of glutathione.[9] Hydrolysis of the succinimide ring in the maleimide-thiol adduct significantly increases its stability, with ring-opened products demonstrating half-lives of over two years.[10]
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for using Thiol-PEG-Boc and a typical NHS-Maleimide linker.
Protocol 1: Two-Step Conjugation using Thiol-PEG-Boc
This protocol involves the initial reaction of the thiol group, followed by deprotection of the Boc group and subsequent reaction of the newly formed amine.
Step 1: Thiol-Maleimide Conjugation
-
Preparation of Biomolecule 1 (with maleimide group): Ensure the biomolecule has an accessible maleimide group.
-
Reaction: Dissolve this compound in a suitable organic solvent (e.g., DMSO or DMF) and add it to a solution of Biomolecule 1 in a reaction buffer (pH 6.5-7.5). A 5-10 fold molar excess of the linker is often used.
-
Incubation: React for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess linker using size-exclusion chromatography (SEC) or dialysis.
Step 2: Boc Deprotection
-
Acidic Treatment: Treat the purified conjugate from Step 1 with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v) at 0°C for 30 minutes, then warm to room temperature for 1-2 hours.
-
Removal of TFA: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Neutralization: Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to yield the free amine.
Step 3: Amine Conjugation
-
Activation of Biomolecule 2 (with carboxyl group): Activate the carboxyl groups on the second biomolecule using a standard carbodiimide coupling chemistry (e.g., with EDC and NHS).
-
Conjugation: Add the deprotected and neutralized conjugate from Step 2 to the activated Biomolecule 2.
-
Incubation: React for 2-4 hours at room temperature.
-
Final Purification: Purify the final bioconjugate using an appropriate chromatography method.
Protocol 2: One-Pot or Two-Step Conjugation using NHS-PEG-Maleimide
This protocol can be performed in one pot or sequentially.
-
Reaction with Amine-Containing Biomolecule: Dissolve the NHS-PEG-Maleimide linker in an amine-free buffer (pH 7-9) and add it to the amine-containing biomolecule. React for 30-60 minutes at room temperature.
-
Removal of Excess Linker (for two-step): For a two-step reaction, remove the excess linker using a desalting column or dialysis.
-
Reaction with Thiol-Containing Biomolecule: Add the thiol-containing biomolecule to the reaction mixture (or the purified activated biomolecule). Adjust the pH to 6.5-7.5 if necessary.
-
Incubation: React for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final conjugate to remove unreacted components.
Visualizing the Workflows
Signaling Pathways and Logical Relationships
The choice of linker can significantly impact the biological activity of the resulting conjugate. For instance, in the context of Proteolysis Targeting Chimeras (PROTACs), where this compound is often employed, the linker's length and flexibility are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which ultimately leads to the degradation of the target protein.[11][12][13]
Conclusion
This compound offers a valuable approach for the controlled, sequential synthesis of bioconjugates. Its key advantage lies in the ability to perform orthogonal conjugations, first through its thiol group and subsequently through its amine group after deprotection. This provides a high degree of control over the final conjugate structure.
In comparison, traditional amine-reactive linkers like SMCC and MAL-PEG-NHS offer a more direct route for linking amine and thiol groups. However, the thioether bond formed by the maleimide group in these linkers is susceptible to a retro-Michael reaction, which can compromise the stability of the conjugate. While this instability can be mitigated, it remains a critical consideration in the design of long-lasting bioconjugates for in vivo applications.
The choice between this compound and other heterobifunctional linkers will ultimately depend on the specific requirements of the application, including the desired conjugation strategy, the need for enhanced solubility and reduced immunogenicity afforded by the PEG spacer, and the stability requirements of the final bioconjugate. For applications demanding precise control over a multi-step conjugation process, this compound is an excellent choice. For more straightforward conjugations between amine and thiol groups, SMCC and MAL-PEG-NHS are effective options, with the caveat of potential thioether bond instability that may need to be addressed.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 10. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Unveiling the Advantages of Thiol-PEG3-Boc over SMCC Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and safety of bioconjugates. While the conventional SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker has been a workhorse in the field, particularly in the development of Antibody-Drug Conjugates (ADCs), emerging alternatives like Thiol-PEG3-Boc offer significant advantages. This guide provides an objective comparison of these two linkers, supported by experimental data and detailed methodologies, to inform the rational design of next-generation bioconjugates.
The fundamental difference between this compound and SMCC linkers lies in their chemical structure, reactivity, and the resulting properties they impart to the bioconjugate. SMCC is a heterobifunctional crosslinker with an NHS ester that reacts with amines and a maleimide group that targets thiols. In contrast, this compound is a PEGylated linker with a terminal thiol group and a Boc-protected functional group, offering a distinct set of characteristics that can lead to superior performance in many applications.
Key Advantages of this compound Linkers
The incorporation of a polyethylene glycol (PEG) spacer in the this compound linker is the primary driver of its advantages over the more hydrophobic and rigid SMCC linker. These benefits include:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain significantly improves the water solubility of the bioconjugate.[1][] This is particularly crucial when working with hydrophobic payloads, as it can prevent aggregation, a common issue with SMCC-conjugated molecules that can lead to reduced efficacy and potential immunogenicity.[]
-
Improved Pharmacokinetics: The PEG moiety increases the hydrodynamic radius of the bioconjugate, which can prolong its circulation half-life by reducing renal clearance.[] This extended exposure can lead to improved therapeutic efficacy.
-
Reduced Immunogenicity: PEGylation can shield the bioconjugate from the immune system, reducing the likelihood of an anti-drug antibody (ADA) response.[3][4] This is a significant concern with biotherapeutics, as immunogenicity can lead to loss of efficacy and adverse effects.[5]
-
Enhanced Stability: While the maleimide-thiol linkage formed by SMCC is susceptible to a retro-Michael reaction, leading to deconjugation, alternative thiol-reactive chemistries can offer more stable linkages.[6][7] this compound allows for the formation of stable thioether or disulfide bonds depending on the chosen conjugation strategy.
Quantitative Data Summary
The following tables summarize the key physicochemical and performance characteristics of this compound and SMCC linkers. While direct head-to-head quantitative data for this compound is emerging, the data presented for PEGylated linkers provides a strong indication of their superior performance compared to non-PEGylated linkers like SMCC.
Table 1: Physicochemical Properties
| Property | This compound | SMCC |
| Solubility | High in aqueous solutions | Low in aqueous solutions, requires organic co-solvents |
| Hydrophilicity | High | Low |
| Structure | Flexible, hydrophilic PEG spacer | Rigid, hydrophobic cyclohexane ring |
| Reactive Groups | Thiol, Boc-protected group | NHS ester, Maleimide |
Table 2: Performance Characteristics
| Characteristic | This compound (and PEGylated Linkers) | SMCC |
| Conjugate Stability | Potentially higher, depending on the thiol reaction | Susceptible to retro-Michael reaction, leading to deconjugation[6][7] |
| Tendency for Aggregation | Low[] | High with hydrophobic payloads[] |
| In Vivo Half-life | Generally longer[] | Generally shorter |
| Immunogenicity | Generally lower[3][4] | Can contribute to immunogenicity |
Experimental Protocols
To objectively compare the performance of this compound and SMCC linkers, a series of well-defined experiments are necessary. Below are detailed methodologies for key comparative experiments.
Protocol 1: Comparative In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from an antibody-drug conjugate (ADC) in plasma.[8]
Methodology:
-
ADC Preparation: Prepare ADCs of the same antibody and payload using both this compound and SMCC linkers, ensuring a similar drug-to-antibody ratio (DAR).
-
Incubation: Incubate the ADCs at a concentration of 100 µg/mL in human, mouse, and rat plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Quantification:
-
ELISA: Use two separate ELISA assays to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[8]
-
LC-MS: Employ liquid chromatography-mass spectrometry to directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).[8]
-
Protocol 2: Assessment of Immunogenicity Risk
Objective: To evaluate the potential for an anti-drug antibody (ADA) response against the ADC.[5]
Methodology:
-
Immunization (in vivo): Immunize groups of mice with the ADCs prepared with both linkers, alongside a control group receiving the unconjugated antibody.
-
Sample Collection: Collect serum samples at multiple time points post-immunization.
-
ADA Screening Assay (ELISA):
-
Coat microtiter plates with the respective ADC.
-
Incubate with diluted serum samples.
-
Detect bound ADAs using a labeled anti-mouse IgG secondary antibody.
-
-
Confirmatory Assay: To confirm the specificity of the ADA response, perform a competition assay by pre-incubating the serum samples with an excess of the ADC. A significant reduction in the signal confirms the presence of specific ADAs.[9]
-
Domain Specificity: Further characterize the ADA response to determine if it is directed against the antibody, the linker, or the payload. This can be achieved by using different components of the ADC as competitors in the ELISA.[9]
Visualizing the Differences: Structures and Workflows
To better understand the structural and functional differences between this compound and SMCC linkers, the following diagrams have been generated using the Graphviz DOT language.
To be rendered correctly, the user should replace the placeholder IMG SRC URLs with actual image URLs of the chemical structures. Caption: Chemical Structures of SMCC and this compound Linkers.
Caption: Comparative Bioconjugation Workflows.
Caption: Generalized Signaling Pathway for ADC-Mediated Cell Death.
Conclusion
The selection of a linker is a critical parameter in the design of successful bioconjugates. While SMCC has historically been a widely used linker, its inherent hydrophobicity and the potential instability of the maleimide-thiol linkage present significant drawbacks. This compound and other PEGylated linkers offer a compelling alternative, providing enhanced solubility, reduced aggregation, improved pharmacokinetics, and lower immunogenicity. The experimental protocols outlined in this guide provide a framework for the direct comparison of these linkers, enabling researchers to make data-driven decisions for the development of safer and more effective biotherapeutics. As the field of bioconjugation continues to advance, the rational selection of linkers based on a thorough understanding of their chemical and biological properties will be paramount to success.
References
- 1. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
A Comparative Guide to the Validation of Protein Conjugation Sites with Thiol-PEG3-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thiol-PEG3-Boc with alternative thiol-reactive linkers for protein conjugation. We will delve into the experimental data, detailed protocols, and analytical techniques required to validate specific conjugation sites, ensuring the development of robust and well-characterized bioconjugates.
Introduction to Thiol-Mediated Protein Conjugation
Covalent modification of proteins is a cornerstone of modern biotechnology and drug development. Thiol-reactive linkers, which primarily target the sulfhydryl group of cysteine residues, are invaluable tools for creating antibody-drug conjugates (ADCs), PEGylated proteins, and other functional bioconjugates. The choice of linker not only influences the efficiency of the conjugation reaction but also the stability and biological activity of the final product.
This compound is a heterobifunctional linker featuring a thiol-reactive group and a Boc-protected amine. The thiol-reactive moiety, often a pyridyl disulfide, reacts with free thiols on a protein to form a disulfide bond. The PEG3 spacer enhances solubility and reduces steric hindrance, while the Boc-protected amine allows for subsequent, orthogonal conjugation to another molecule of interest. This guide will compare the performance of disulfide-based linkers like this compound with other popular thiol-reactive chemistries, namely maleimides and vinyl sulfones.
Performance Comparison of Thiol-Reactive Linkers
The selection of a thiol-reactive linker is a critical decision in the design of protein conjugates. Key performance indicators include conjugation efficiency, site-specificity, and the stability of the resulting covalent bond. While this compound offers the advantage of a cleavable disulfide linkage, which can be desirable for drug delivery applications in a reducing intracellular environment, alternative linkers may provide higher stability or different reaction kinetics.
Table 1: Quantitative Comparison of Thiol-Reactive Linkers
| Linker Type | Reactive Group | Typical Conjugation Yield | Bond Formed | Relative Stability of Conjugate | Key Features |
| This compound (Disulfide-based) | Pyridyl disulfide | High (>90%) | Disulfide | Moderate (cleavable by reducing agents) | Reversible conjugation, useful for drug release in reducing environments. |
| Maleimide-PEG-Boc | Maleimide | High (>90%)[1] | Thioether | High (but susceptible to retro-Michael addition)[2] | Fast reaction kinetics, but potential for instability in vivo.[2] |
| Vinyl Sulfone-PEG-Boc | Vinyl Sulfone | High (>90%)[1] | Thioether | Very High[3] | Forms a very stable bond, less prone to degradation than maleimide adducts.[3] |
Experimental Validation of Conjugation Site
Confirming the precise location of conjugation on a protein is crucial for ensuring product consistency and understanding its structure-activity relationship. A combination of analytical techniques is typically employed for this validation.
Experimental Workflow
The following diagram illustrates a typical workflow for the conjugation of a protein with this compound and the subsequent validation of the conjugation site.
Caption: Experimental workflow for protein conjugation and site validation.
Key Experimental Protocols
1. Protein Reduction and Conjugation with this compound
This protocol describes the general procedure for conjugating a protein with available thiol groups using a disulfide-based linker.
-
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound (or similar pyridyl disulfide linker)
-
Reducing agent (e.g., TCEP, DTT) if starting with disulfide bonds
-
Conjugation buffer (e.g., PBS, pH 7.2-7.5, degassed)
-
Quenching reagent (e.g., L-cysteine)
-
Desalting column
-
-
Procedure:
-
Protein Preparation: If the protein's cysteines are in disulfide bonds, dissolve the protein in conjugation buffer and add a 10-20 fold molar excess of a reducing agent like TCEP. Incubate at room temperature for 30-60 minutes. Remove the reducing agent using a desalting column.
-
Conjugation Reaction: Immediately after desalting, add the this compound linker to the protein solution. A 5-10 fold molar excess of the linker over available thiol groups is a common starting point. The reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[4]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): Add an excess of a small molecule thiol like L-cysteine to quench any unreacted linker.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
2. SDS-PAGE Analysis of Conjugated Protein
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique to confirm successful conjugation by observing a shift in the protein's molecular weight.
-
Principle: SDS denatures the protein and imparts a uniform negative charge, allowing for separation based on size. The conjugated protein will have a higher molecular weight and thus migrate slower than the unconjugated protein.
-
Procedure:
-
Prepare samples of the unconjugated protein, the conjugated protein, and a molecular weight marker.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel under an electric field.
-
Stain the gel (e.g., with Coomassie Brilliant Blue) to visualize the protein bands.
-
Expected Outcome: A new band corresponding to the higher molecular weight of the conjugated protein should be visible, with a corresponding decrease in the intensity of the band for the unconjugated protein.
-
3. HPLC Analysis for Purity and Conjugation Efficiency
High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the conjugate and can provide a quantitative measure of conjugation efficiency.
-
Method: Reversed-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC-HPLC) are commonly used.
-
RP-HPLC: Separates molecules based on hydrophobicity. The addition of the PEG linker will alter the retention time of the protein.
-
SEC-HPLC: Separates molecules based on size. The conjugated protein will elute earlier than the unconjugated protein.
-
-
Data Analysis: By comparing the peak areas of the conjugated and unconjugated protein, the percentage of conjugation can be calculated.
4. Mass Spectrometry-Based Peptide Mapping for Site Identification
The definitive method for identifying the specific amino acid residue(s) that have been modified is mass spectrometry-based peptide mapping, often referred to as a "bottom-up" proteomics approach.[1][5][6]
-
Workflow:
-
Proteolytic Digestion: The purified conjugate is digested with a protease of known specificity, such as trypsin, which cleaves after lysine and arginine residues.[7]
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS spectra are searched against the protein's amino acid sequence to identify the peptides. The mass shift corresponding to the this compound modification will be present on the peptide containing the conjugated cysteine residue. This allows for the precise identification of the conjugation site.[7][8]
-
Comparison of Signaling Pathways and Logical Relationships
The choice of linker chemistry can impact the downstream applications and stability of the bioconjugate. The following diagram illustrates the different bond formations and their respective stabilities.
Caption: Comparison of bond formation and stability for different thiol-reactive linkers.
Conclusion
The validation of a conjugation site on a protein is a multi-step process that requires careful execution of conjugation chemistry and rigorous analytical characterization. This compound, with its cleavable disulfide linkage, offers a valuable tool for specific applications such as controlled drug release. However, for applications requiring high in vivo stability, alternative linkers like maleimides and vinyl sulfones, which form stable thioether bonds, may be more suitable. The choice of linker should be guided by the specific requirements of the final bioconjugate. A thorough validation process, incorporating techniques such as SDS-PAGE, HPLC, and ultimately, mass spectrometry-based peptide mapping, is essential to ensure the creation of well-defined and consistent protein conjugates for research, diagnostic, and therapeutic purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Streamlining Peptide Mapping LC-MS Approach for Studying Fusion Peptide-Conjugated Vaccine Immunogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absolute Quantitation of Glycosylation Site Occupancy Using Isotopically Labeled Standards and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Thiol-Reactive Conjugates in Serum: A Comparative Guide
The stability of bioconjugates in serum is a critical parameter for the development of effective therapeutic and diagnostic agents. For molecules functionalized with a thiol group, such as those incorporating a Thiol-PEG3-Boc linker, the choice of conjugation chemistry to link it to a partner molecule dictates the in-vivo stability of the final product. This guide provides a comparative analysis of the serum stability of conjugates formed via common thiol-reactive chemistries, with a focus on alternatives to the widely used but often unstable maleimide linkage.
Comparison of Thiol-Reactive Conjugation Chemistries
The most prevalent method for conjugating thiol-containing molecules involves reaction with a maleimide group. However, the resulting thiosuccinimide linkage is known to be susceptible to degradation in the presence of endogenous thiols, such as albumin and glutathione, which are abundant in serum.[1][2][3][4][5] This instability can lead to premature cleavage of the conjugate and off-target effects. To address this limitation, several alternative thiol-reactive chemistries have been developed that form more stable linkages in a physiological environment.
Below is a summary of the stability of conjugates formed using different thiol-reactive chemistries. The data is based on studies with model proteins and antibodies, which is representative of the behavior of a conjugate formed with a this compound linker.
| Linker Type | Bond Formed | Stability in Serum | Key Stability Features |
| N-Alkyl Maleimide | Thioether (Thiosuccinimide) | Moderate | Prone to retro-Michael reaction and thiol exchange with serum proteins like albumin, leading to deconjugation.[4][5] |
| N-Aryl Maleimide | Thioether (Hydrolyzed Succinimide) | High | The thiosuccinimide ring undergoes significantly faster hydrolysis to a more stable, ring-opened structure that is resistant to retro-Michael addition.[6][7][8] |
| Vinyl Sulfone | Thioether | High | Forms a stable and irreversible thioether bond.[7] |
| Methylsulfonyl Phenyloxadiazole | Thioether | High | Reacts specifically with cysteine to form highly stable conjugates in human plasma, outperforming maleimide conjugates.[1][2][3] |
| 5-Hydroxy-pyrrolone (5HP2O) | Thioether | High | Yields thiol conjugates with superior stability compared to maleimides.[9] |
Experimental Protocol: Serum Stability Assay
This protocol outlines a general method for assessing the stability of a thiol-conjugated molecule in serum.
1. Materials:
-
Thiol-conjugated molecule of interest (e.g., Protein-S-PEG3-Boc conjugate)
-
Human or animal serum (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium azide (optional, as a preservative)
-
Incubator at 37°C
-
Analytical instruments: SDS-PAGE equipment, High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Quenching solution (e.g., N-ethylmaleimide for free thiols)
-
Internal standard (for LC-MS based assays)[10]
2. Procedure:
-
Preparation of Serum Samples: Dilute the serum with PBS (e.g., to a final concentration of 25-50% serum) to create the incubation matrix.[11] If required, add sodium azide to a final concentration of 0.01% (w/v) to prevent microbial growth.[10]
-
Incubation: Spike the thiol-conjugated molecule into the serum matrix to a final concentration of approximately 0.1 mg/mL.[10] An internal standard can be added at this stage for quantitative LC-MS analysis.[10]
-
Time Points: Incubate the samples at 37°C.[11][12] Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).[3][5]
-
Sample Quenching and Storage: Immediately after collection, quench the reaction by adding a quenching solution if necessary. Store the samples at -20°C or -80°C until analysis.
-
Analysis:
-
SDS-PAGE: Analyze the samples by SDS-PAGE under non-reducing conditions. The intact conjugate can be visualized and quantified by densitometry.[3][5] The appearance of new bands may indicate degradation or transfer of the PEG moiety to serum proteins.
-
HPLC/LC-MS: For more quantitative analysis, use reverse-phase or size-exclusion HPLC to separate the intact conjugate from its degradation products.[11][13] LC-MS can be used to identify and quantify the parent conjugate and any degradation products or adducts with serum proteins.[10]
-
-
Data Analysis: Calculate the percentage of the intact conjugate remaining at each time point relative to the amount at time zero. The half-life (t½) of the conjugate in serum can then be determined.
Visualizations
The following diagrams illustrate the experimental workflow for a serum stability assay and the degradation pathway of a typical maleimide-thiol conjugate.
References
- 1. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid, stable, chemoselective labeling of thiols with Julia-Kocieński-like reagents: a serum-stable alternative to maleimide-based protein conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kinampark.com [kinampark.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of PEG Chain Lengths for Bioconjugation: A Guide for Researchers
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of biomolecules. By increasing the hydrodynamic size and masking the protein surface, PEGylation can improve a biopharmaceutical's in vivo half-life, stability, and solubility while reducing its immunogenicity. However, the length of the PEG chain is a critical parameter that significantly influences the final characteristics of the bioconjugate. This guide provides a comparative analysis of different PEG chain lengths, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal PEGylation strategy.
The Impact of PEG Chain Length on Bioconjugate Properties
The choice of PEG molecular weight, ranging from 2 kDa to over 40 kDa, involves a trade-off between various pharmacological and biological properties. Longer PEG chains generally offer a more pronounced shielding effect, leading to extended circulation times and reduced immunogenicity. Conversely, this increased size can sometimes lead to decreased biological activity due to steric hindrance at the target binding site.
Data Presentation: A Quantitative Comparison
The following tables summarize the impact of different PEG chain lengths on key performance parameters of bioconjugates. The data is compiled from various studies and is intended to illustrate trends. Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions, protein models, and PEGylation chemistries.
Table 1: Effect of PEG Chain Length on Pharmacokinetics
| PEG Chain Length (kDa) | Bioconjugate Model | Elimination Half-life (t½) | Fold Increase in Half-life (vs. Unmodified) | Reference |
| Unmodified | Single-chain Fv (sFv) | ~1 hour | 1x | [1] |
| 5 (x4 strands) | CC49/218 sFv | ~14 hours | ~14x | [1] |
| 20 | CC49/218 sFv | ~20 hours | ~20x | [1] |
| Unmodified | Interferon-α-2a | 1.2 hours | 1x | [2] |
| 20 | Interferon-α-2a | 13.3 hours | ~11x | [2] |
| 40 | Interferon-α-2a | 34.1 hours | ~28x | [2] |
| 60 | Interferon-α-2a | 49.3 hours | ~41x | [2] |
| 0.75 | Methotrexate-loaded Chitosan Nanoparticles | 4.87 hours | - | [3][4] |
| 2 | Methotrexate-loaded Chitosan Nanoparticles | 11.21 hours | - | [3][4] |
| 5 | Methotrexate-loaded Chitosan Nanoparticles | 17.58 hours | - | [3][4] |
Table 2: Effect of PEG Chain Length on In Vitro Biological Activity
| PEG Chain Length (kDa) | Bioconjugate Model | Relative Activity (% of Unmodified) | Comments | Reference |
| Unmodified | T4 Lysozyme | 100% | - | [5][6] |
| 2 (linear) | T4 Lysozyme | ~90% | Statistically significant difference from unmodified. | [5][6] |
| 2 (cyclic) | T4 Lysozyme | ~90% | No significant difference compared to linear PEG of the same MW. | [5][6] |
| Unmodified | Interferon-α-2a | 100% (ED50: 7 pg/mL) | - | [2] |
| 20 (mono-PEGylated) | Interferon-α-2a | 14-47% (ED50: 50-300 pg/mL) | Activity decreases with PEGylation. | [2] |
Table 3: Effect of PEG Chain Length on Immunogenicity
| PEG Chain Length (kDa) | Bioconjugate Model | Immunogenicity Outcome | Reference |
| 5 | Tetanus Toxoid | Elicited high levels of anti-PEG antibodies. | |
| 20 | Tetanus Toxoid | Anti-PEG immune response was dependent on the MW of mPEG. | |
| >30 | General observation | Increased risk of vacuolation in parenchymal organs. | [7] |
| <5 | General observation | Minimal risk of vacuolation, likely due to renal elimination. | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are protocols for common PEGylation chemistries and purification techniques.
Protocol 1: Amine-Reactive PEGylation using NHS Esters
This protocol is suitable for proteins with available primary amines (lysine residues and the N-terminus).
Materials:
-
Protein to be PEGylated
-
mPEG-NHS Ester (of desired molecular weight)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer.[8]
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS Ester in DMSO or DMF to create a stock solution (e.g., 10 mM). Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.[8]
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved mPEG-NHS Ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[8][9]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[8][9] The optimal reaction time may vary depending on the protein.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM to consume any unreacted mPEG-NHS Ester.
-
Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by size-exclusion chromatography.[9]
Protocol 2: Thiol-Reactive PEGylation using Maleimide
This protocol is designed for proteins with available sulfhydryl groups (cysteine residues).
Materials:
-
Cysteine-containing protein
-
mPEG-Maleimide (of desired molecular weight)
-
Thiol-free buffer (e.g., PBS, pH 6.5-7.5, containing 1-2 mM EDTA to prevent disulfide bond formation)
-
Reducing agent (e.g., TCEP, if cysteines are oxidized)
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer. If the target cysteine is in a disulfide bond, it must first be reduced with a reducing agent like TCEP, followed by removal of the reducing agent.
-
PEG Reagent Preparation: Prepare a stock solution of mPEG-Maleimide in the reaction buffer or a compatible solvent immediately before use.
-
PEGylation Reaction: Add a 1.1- to 20-fold molar excess of the mPEG-Maleimide solution to the protein solution.[10][11]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[12] Monitor the reaction progress by SDS-PAGE or HPLC.
-
Quenching: Add a molar excess of a small molecule thiol (e.g., L-cysteine) to react with any unreacted maleimide groups.[10]
-
Purification: Purify the PEGylated protein using size-exclusion or ion-exchange chromatography to remove unreacted protein and excess PEG reagents.[11]
Protocol 3: Purification by Size-Exclusion Chromatography (SEC)
SEC is a common method for purifying PEGylated proteins, separating molecules based on their hydrodynamic radius.
Materials:
-
Crude PEGylation reaction mixture
-
SEC column with an appropriate molecular weight range
-
HPLC or FPLC system
-
Equilibration and elution buffer (e.g., PBS)
Procedure:
-
Sample Preparation: Centrifuge the crude reaction mixture to remove any precipitates.
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer.
-
Sample Injection: Inject the clarified sample onto the column.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unmodified protein and small molecule impurities.[][14]
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and UV absorbance to identify the fractions containing the purified PEGylated protein.[14]
Protocol 4: Assessment of Immunogenicity using Anti-PEG Antibody ELISA
This competitive ELISA can be used to detect and quantify anti-PEG antibodies in serum or plasma samples.
Materials:
-
PEG-coated microtiter plate
-
Serum or plasma samples
-
Biotinylated PEG
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., dilute sulfuric acid)
-
Wash buffer
-
Assay buffer
Procedure:
-
Sample and Standard Preparation: Prepare serial dilutions of anti-PEG antibody standards and test samples in assay buffer.
-
Competitive Binding: Add the standards and samples to the PEG-coated wells, followed by the addition of biotinylated PEG. Incubate for 1 hour at room temperature to allow competition for binding to the coated PEG.[15]
-
Washing: Wash the plate to remove unbound reagents.[15]
-
Enzyme Conjugate Addition: Add Streptavidin-HRP to each well and incubate for 30 minutes. The HRP conjugate will bind to the biotinylated PEG that is bound to the plate.[15]
-
Washing: Wash the plate again to remove unbound enzyme conjugate.
-
Substrate Addition: Add TMB substrate and incubate for 30 minutes, allowing for color development. The intensity of the color is inversely proportional to the amount of anti-PEG antibodies in the sample.[15]
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Analysis: Measure the absorbance at 450 nm and calculate the concentration of anti-PEG antibodies in the samples by comparing their absorbance to the standard curve.[16]
Visualizing Key Processes in Bioconjugation
Diagrams created using Graphviz can help illustrate the workflows and principles of PEGylation.
Caption: A generalized workflow for protein PEGylation, from preparation to purification and analysis.
Caption: The relationship between PEG chain length and key bioconjugate properties.
References
- 1. Prolonged circulating lives of single-chain Fv proteins conjugated with polyethylene glycol: a comparison of conjugation chemistries and compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PEGylated Proteins: How Much Does Molecular Weight Matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. confluore.com [confluore.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. abcam.com [abcam.com]
- 16. 4adi.com [4adi.com]
Determining the Drug-to-Antibody Ratio for Thiol-PEG3-Boc ADCs: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately determining the drug-to-antibody ratio (DAR) is a critical quality attribute for ensuring the efficacy and safety of Antibody-Drug Conjugates (ADCs). This guide provides a comparative overview of common analytical techniques for characterizing Thiol-PEG3-Boc ADCs, complete with experimental protocols and data presentation.
The conjugation of a cytotoxic drug to a monoclonal antibody via a linker, such as a this compound linker, results in a heterogeneous mixture of ADC species with varying numbers of drugs per antibody. The average DAR and the distribution of these species can significantly impact the ADC's therapeutic window. Therefore, robust and reliable analytical methods are essential for the characterization and quality control of ADCs.
This guide explores and compares four widely used methods for DAR determination: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of Analytical Techniques for DAR Determination
Each method offers distinct advantages and limitations in terms of the information provided, sample requirements, and complexity. The choice of technique often depends on the stage of drug development and the specific questions being addressed.
| Technique | Information Provided | Advantages | Limitations | Typical Throughput |
| UV/Vis Spectroscopy | Average DAR | Simple, rapid, and requires minimal sample preparation.[][2][3][4] | Provides only the average DAR, not the distribution.[5][] Requires distinct UV absorbance maxima for the antibody and the drug.[][4] | High |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR, drug load distribution, and naked antibody content.[4][7][8] | Resolves different drug-loaded species based on hydrophobicity.[7][8] Considered a standard method for cysteine-linked ADCs.[4] | Mobile phases are often incompatible with mass spectrometry.[9] May not be optimal for ADCs with low hydrophobicity.[10] | Medium |
| Reversed-Phase HPLC (RP-HPLC) | Average DAR and drug load distribution of reduced ADC fragments (light and heavy chains).[7][11] | Orthogonal to HIC.[7] Can be coupled with mass spectrometry.[10] | Denaturing conditions disrupt the intact ADC structure.[4] | Medium |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Precise mass measurement for determining DAR, drug load distribution, and identification of by-products.[][12] | Provides the most detailed characterization.[5] Can be performed under native or denaturing conditions.[13] | Requires more complex instrumentation and data analysis.[] | Low to Medium |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducible and accurate DAR determination.
UV/Vis Spectroscopy
This method relies on the Beer-Lambert law to calculate the concentrations of the antibody and the conjugated drug based on their specific extinction coefficients at different wavelengths.[]
Protocol:
-
Determine the molar extinction coefficients of the naked antibody (e.g., at 280 nm) and the free drug (at its λmax, e.g., 252 nm).
-
Measure the absorbance of the ADC solution at both 280 nm and the λmax of the drug.
-
Calculate the concentration of the antibody and the drug using simultaneous equations derived from the Beer-Lambert law.
-
The average DAR is the molar ratio of the drug to the antibody.
Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the difference in hydrophobicity conferred by the conjugated drug-linker.[4]
Protocol:
-
Equilibrate the HIC column (e.g., TSKgel Butyl-NPR) with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in phosphate buffer).
-
Inject the ADC sample.
-
Elute the bound species using a decreasing salt gradient. Unconjugated antibody will elute first, followed by ADCs with increasing DAR.
-
Calculate the weighted average DAR from the peak areas of the different species.[7][8]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is often used to analyze the light and heavy chains of the ADC after reduction.[7]
Protocol:
-
Reduce the ADC sample using a reducing agent like dithiothreitol (DTT) to separate the light and heavy chains.[4]
-
Inject the reduced sample onto a C4 or C8 reversed-phase column.
-
Elute using an increasing organic solvent gradient (e.g., acetonitrile with 0.1% trifluoroacetic acid).
-
Identify the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the peak areas and the number of conjugated drugs per chain.[]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides detailed mass information, allowing for unambiguous determination of the DAR and drug load distribution.[12]
Protocol:
-
Sample Preparation: The ADC sample may be analyzed intact (native MS) or after reduction and/or deglycosylation to simplify the mass spectrum.[4][12]
-
Chromatography: Separate the ADC species using either HIC, SEC (Size-Exclusion Chromatography), or RP-HPLC.
-
Mass Spectrometry: Analyze the eluted species using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Deconvolute the mass spectra to determine the masses of the different ADC species and calculate the DAR.[14]
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for HIC and LC-MS based DAR determination.
Caption: Workflow for DAR determination using Hydrophobic Interaction Chromatography (HIC).
Caption: General workflow for DAR determination using Liquid Chromatography-Mass Spectrometry (LC-MS).
By carefully selecting the appropriate analytical method and following robust experimental protocols, researchers can accurately determine the DAR of this compound ADCs, ensuring the development of safe and effective targeted therapies.
References
- 2. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 7. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. hpst.cz [hpst.cz]
A Researcher's Guide to Thiol-PEG3-Boc Alternatives for Specific Bioconjugation Needs
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is paramount in the field of bioconjugation, directly influencing the stability, efficacy, and pharmacokinetic properties of the resulting conjugate. Thiol-PEG3-Boc, a heterobifunctional linker, is a valuable tool for introducing a protected amine via a short polyethylene glycol (PEG) spacer to a thiol-bearing biomolecule. However, the diverse demands of modern drug development, diagnostics, and proteomics necessitate a broader palette of linker technologies. This guide provides an objective comparison of alternatives to this compound, offering quantitative data where available, detailed experimental protocols, and visual aids to inform the selection of the optimal linker for your specific bioconjugation requirements.
Understanding the Landscape of Thiol-Reactive Linkers
Thiol-reactive linkers are essential for site-specific modification of proteins and other biomolecules via cysteine residues.[1][2] The choice of linker extends beyond simple conjugation and impacts the fundamental characteristics of the final product. Alternatives to this compound can be broadly categorized based on their reactive group, cleavability, and the nature of their spacer arm.
Alternatives Based on Thiol-Reactive Chemistry
The stability of the bond formed between the linker and the thiol group is a critical parameter. While maleimides are widely used, concerns about the stability of the resulting thioether bond have prompted the exploration of other reactive moieties.[3][4][5]
-
Maleimides: These are the most common thiol-reactive groups due to their high reactivity and specificity for thiols at physiological pH.[1][6] However, the resulting succinimidyl thioether linkage can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols like glutathione.[4][5] The stability of the maleimide-thiol adduct can be enhanced by hydrolysis of the succinimide ring.[5][7][8]
-
Haloacetyls (Iodoacetamides and Bromoacetamides): These reagents react with thiols via a nucleophilic substitution (S_N2) reaction to form a stable thioether bond.[5] This bond is generally considered more stable and less prone to reversal than the maleimide-thiol adduct.[5] However, haloacetyls can exhibit lower specificity than maleimides, with the potential for side reactions with other amino acid residues like histidine and lysine, especially at higher pH.[5]
-
Pyridyl Disulfides: These linkers react with thiols through a disulfide exchange reaction, forming a new disulfide bond.[9] This linkage is cleavable under reducing conditions, which can be advantageous for applications requiring payload release inside cells where the concentration of reducing agents like glutathione is high.[9][10]
-
Vinyl Sulfones: These reagents form a stable, irreversible thioether bond with thiols.[1] They offer good selectivity for thiols, but their reaction rate is generally slower than that of maleimides.[11]
-
Click Chemistry: This refers to a class of reactions that are highly efficient, specific, and bioorthogonal.[12][13][14][15] For thiol-containing molecules, a common strategy involves first modifying the thiol with a linker containing an azide or alkyne group, followed by a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition with a complementary-functionalized molecule.[12][15] This approach offers exceptional control and can lead to very stable triazole linkages.[15]
Table 1: Quantitative Comparison of Thiol-Reactive Chemistries
| Reactive Group | Reaction Mechanism | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Resulting Linkage | Linkage Stability | Key Considerations |
| Maleimide | Michael Addition | ~10² - 10⁴[11] | Thioether (Succinimide) | Susceptible to retro-Michael reaction and thiol exchange[4][5] | High reactivity and specificity at pH 6.5-7.5.[16] Stability can be improved by succinimide ring hydrolysis.[5][7][8] |
| Iodoacetamide | Nucleophilic Substitution (S_N2) | ~10¹ - 10²[11][17] | Thioether | Stable and irreversible[5] | Slower reaction rate than maleimides.[1] Potential for off-target reactions at higher pH.[5][6] |
| Pyridyl Disulfide | Disulfide Exchange | Variable (exchange reaction)[11] | Disulfide | Cleavable by reducing agents[9][10] | Allows for controlled release in a reducing environment. The reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[9][18] |
| Vinyl Sulfone | Michael Addition | ~10¹ - 10²[11] | Thioether | Stable and irreversible[1] | Generally slower reaction rate than maleimides.[11] |
| Click Chemistry (Azide-Alkyne) | Cycloaddition | Up to 10⁶ for some tetrazine-TCO reactions[19] | Triazole | Highly stable[15] | Bioorthogonal, highly specific, and efficient.[12][13][14][15] Requires pre-functionalization with azide or alkyne. |
Cleavable vs. Non-Cleavable Linkers
The choice between a cleavable and a non-cleavable linker is a critical decision in the design of bioconjugates, particularly for antibody-drug conjugates (ADCs).[3][20]
-
Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved to release the payload upon encountering specific triggers within the target cell or tumor microenvironment.[3] Common cleavage mechanisms include enzymatic cleavage (e.g., by cathepsins), pH sensitivity (e.g., hydrazones), or reduction of disulfide bonds.[3][10] The ability to release the payload can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[10]
-
Non-Cleavable Linkers: These linkers form a stable bond that is not readily cleaved.[20] The payload is typically released after the entire bioconjugate is internalized and degraded within the lysosome.[20] Non-cleavable linkers generally exhibit greater plasma stability and may have a better safety profile due to reduced off-target toxicity.[20]
Table 2: In Vivo Stability of Cleavable vs. Non-Cleavable Linkers in ADCs
| Linker Type | Cleavage Mechanism | Representative Linker | In Vivo Stability (Plasma) | Key Feature |
| Cleavable | Enzymatic (Cathepsin B) | Valine-Citrulline (vc) | Moderate to High | Payload release triggered by lysosomal proteases.[3] |
| Cleavable | pH-Sensitive | Hydrazone | Lower stability, especially at acidic pH | Payload release in the acidic environment of endosomes/lysosomes.[3] |
| Cleavable | Reduction | Disulfide (e.g., SPDP) | Moderate; susceptible to reduction by glutathione[10] | Payload release in the reducing intracellular environment.[10] |
| Non-Cleavable | Proteolytic Degradation | Thioether (e.g., SMCC) | High[20] | Payload is released as an amino acid-linker-drug adduct after lysosomal degradation of the antibody.[20] |
Impact of PEG Spacer Length
The polyethylene glycol (PEG) spacer in a linker plays a crucial role in the overall properties of the bioconjugate.[21][22][23][24][][26][27][28][29] Varying the length of the PEG chain can modulate solubility, immunogenicity, and pharmacokinetics.
-
Improved Solubility and Reduced Aggregation: PEG is a hydrophilic polymer that can increase the water solubility of hydrophobic payloads and reduce the propensity for aggregation of the final conjugate.
-
Enhanced Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a bioconjugate, leading to reduced renal clearance and a longer circulation half-life.[22][23][][28][29]
-
Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the immune system, reducing its immunogenicity.
-
Steric Hindrance: While beneficial, longer PEG chains can sometimes cause steric hindrance, potentially affecting the binding affinity of the targeting moiety or the activity of the payload.[26]
Table 3: Effect of PEG Chain Length on Bioconjugate Properties
| Property | Short PEG Linker (e.g., PEG3) | Long PEG Linker (e.g., PEG12, PEG24) |
| Solubility | Moderate improvement | Significant improvement |
| In Vivo Half-life | Modest increase | Substantial increase[22][24] |
| Immunogenicity | Minor reduction | Significant reduction |
| Potential for Steric Hindrance | Low | Higher[26] |
Experimental Protocols
Detailed and reliable protocols are essential for successful bioconjugation. Below are representative protocols for some of the common linker types discussed.
Protocol 1: Two-Step SMCC (Maleimide) Conjugation
This protocol describes the conjugation of an amine-containing molecule to a thiol-containing molecule using the heterobifunctional crosslinker SMCC.[30]
Materials:
-
Amine-containing protein (Protein-NH₂)
-
Thiol-containing molecule (Molecule-SH)
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Conjugation Buffer A: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Conjugation Buffer B: PBS with 10 mM EDTA, pH 6.5-7.0
-
Desalting column
-
DMSO or DMF
Procedure:
-
Preparation of Reagents:
-
Dissolve Protein-NH₂ in Conjugation Buffer A to a concentration of 1-10 mg/mL.
-
Dissolve Molecule-SH in Conjugation Buffer B. If the thiol is protected, it must be reduced prior to conjugation using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Immediately before use, dissolve SMCC in DMSO or DMF to a concentration of 10-20 mM.
-
-
Activation of Protein-NH₂:
-
Add a 10- to 20-fold molar excess of the SMCC solution to the Protein-NH₂ solution. The final concentration of the organic solvent should be less than 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
-
Removal of Excess SMCC:
-
Remove unreacted SMCC using a desalting column equilibrated with Conjugation Buffer B.
-
-
Conjugation to Molecule-SH:
-
Immediately add the desalted maleimide-activated protein to the Molecule-SH solution. A 1.5- to 5-fold molar excess of the activated protein to the thiol is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted molecules.
-
Protocol 2: SPDP (Pyridyl Disulfide) Conjugation
This protocol outlines the conjugation of an amine-containing protein to a thiol-containing protein using SPDP.[18]
Materials:
-
Amine-containing protein (Protein 1)
-
Thiol-containing protein (Protein 2)
-
SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Elution Buffer: 100 mM sodium acetate, 150 mM NaCl, pH 4.5
-
Desalting column
-
DMSO or DMF
Procedure:
-
Activation of Protein 1:
-
Dissolve Protein 1 in Conjugation Buffer.
-
Dissolve SPDP in DMSO or DMF to a concentration of 20 mM.
-
Add a 20-fold molar excess of SPDP to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess SPDP:
-
Remove unreacted SPDP using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation to Protein 2:
-
Add the thiol-containing Protein 2 to the activated Protein 1.
-
Incubate for 1-2 hours at room temperature. The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography.
-
Protocol 3: Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)
This protocol provides a general procedure for conjugating an azide-modified molecule to an alkyne-modified molecule.[12]
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer: PBS or other suitable buffer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Dissolve the azide and alkyne molecules in a suitable solvent.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the azide and alkyne molecules in the Reaction Buffer. A slight molar excess of one reactant is often used.
-
Add the copper ligand to the reaction mixture (final concentration typically 1-5 mM).
-
Add the CuSO₄ solution (final concentration typically 0.1-1 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).
-
Incubate the reaction at room temperature for 1-4 hours, or until completion. The reaction can be monitored by LC-MS or other analytical techniques.
-
-
Purification:
-
Purify the conjugate using appropriate chromatography methods to remove the catalyst and unreacted starting materials.
-
Visualizing Bioconjugation Strategies
Diagrams generated using Graphviz (DOT language) can effectively illustrate the workflows and chemical principles discussed.
Caption: Comparison of common thiol-reactive chemistries and a typical click chemistry workflow.
References
- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 10. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 21. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. tandfonline.com [tandfonline.com]
- 24. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The influence of PEG chain length and targeting moiety on antibody-mediated delivery of nanoparticle vaccines to human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 29. dovepress.com [dovepress.com]
- 30. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Thiol-PEG3-Boc: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the proper handling and disposal of Thiol-PEG3-Boc. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance within a laboratory setting. This compound is a chemical compound that requires careful management due to its potential hazards.
Key Safety and Hazard Information
This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It is stable under recommended storage conditions but is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Under fire conditions, it may decompose and emit toxic fumes.[1] Therefore, it is imperative to prevent its release into the environment and to handle it with appropriate personal protective equipment (PPE).
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₇NO₅S | PubChem |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | DC Chemicals[1] |
| Hazard Statements | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. | DC Chemicals[1] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment. | DC Chemicals[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service. Do not discharge this chemical into drains or the environment.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
2. Waste Collection:
-
Collect all waste this compound, whether in solid form or dissolved in a solvent, in a designated and clearly labeled hazardous waste container.
-
Use separate containers for solid and liquid waste.
3. Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste material.
-
List any solvents used to dissolve the compound.
-
Attach appropriate hazard symbols in accordance with your institution's guidelines (e.g., "Harmful," "Dangerous for the environment").
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.[1]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
6. Decontamination of Labware:
-
Glassware and other equipment that have come into contact with this compound should be decontaminated.
-
A common practice for thiol-containing compounds is to soak the contaminated labware in a freshly prepared 10-20% aqueous solution of sodium hypochlorite (bleach) for at least 24 hours in a well-ventilated fume hood. This process oxidizes the thiol to a less odorous and less hazardous sulfonic acid.
-
The resulting bleach solution should be collected and disposed of as hazardous waste.
7. Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
For solid spills, carefully sweep the material to avoid generating dust.
-
Collect the spilled material and absorbent into a labeled hazardous waste container.
-
Decontaminate the spill area with a bleach solution, and dispose of all cleanup materials as hazardous waste.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By following these procedures, researchers and laboratory personnel can mitigate the risks associated with this compound and ensure its safe and environmentally responsible disposal. Always consult your institution's specific safety guidelines and protocols.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Thiol-PEG3-Boc
Comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Thiol-PEG3-Boc, ensuring operational safety and regulatory compliance.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE, categorized by the level of protection offered.
| Protection Category | Required PPE | Specifications and Best Practices |
| Primary Barrier | Laboratory Coat | Must be a long-sleeved, buttoned coat. Nomex® or similar flame-resistant material is recommended, worn over cotton-based clothing.[2] |
| Gloves | Disposable nitrile gloves are suitable for providing short-term protection against a wide range of chemicals.[2] Always inspect gloves for any signs of degradation or perforation before use. For extended operations, consider double-gloving. | |
| Eye Protection | Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard are mandatory.[2] | |
| Secondary Barrier | Face Shield | A face shield, worn over safety glasses, is required when there is a risk of splashes, such as during reagent transfer or reaction quenching.[2] |
| Respiratory Protection | Fume Hood | All work with this compound must be conducted within a certified chemical fume hood to prevent the inhalation of vapors and to contain its potent odor.[1][3][4] |
| Respirator | If engineering controls like a fume hood are not feasible or sufficient to maintain exposure below permissible limits, a respirator may be required. Use of a respirator necessitates annual medical evaluations and fit testing.[2] |
II. Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize exposure and prevent the release of thiol odors. The following experimental workflow outlines the critical steps for safely handling this compound from reception to disposal.
Experimental Protocols:
-
Preparation:
-
SDS Review: Although a specific SDS for this compound may not be readily available, always search for and review it before starting any work. In its absence, adhere to the stringent safety protocols for thiol compounds.
-
PPE: Don all required personal protective equipment as outlined in the table above.
-
Fume Hood Preparation: Ensure the chemical fume hood is certified and functioning correctly. Keep the sash as low as possible during all operations.[3]
-
Bleach Bath and Trap: Prepare a bleach bath by combining a 1:1 mixture of commercial bleach and water in a plastic container.[5] This will be used for decontaminating glassware and small spills. For reactions that may release thiol vapors, set up a bleach trap to scrub the exhaust gas.[3][5]
-
-
Handling and Reaction:
-
Transportation: When moving this compound, ensure the container is tightly sealed and, if an odor is present, use a secondary container.[4]
-
Reagent Transfer: Conduct all transfers of this compound inside the fume hood. Use a syringe or cannula for liquid transfers to minimize vapor release; never pour or pipette volatile solutions.[1][3]
-
Running the Reaction: Perform all reactions in a closed or isolated system within the fume hood.[5] If the reaction is sensitive to oxidation, consider using Schlenk line techniques or a glovebox.[6]
-
-
Work-up and Disposal:
-
Reaction Work-up: This stage presents the highest risk of thiol release. Keep all reaction products in closed containers as much as possible.[5] If using a rotary evaporator, ensure it is placed inside a fume hood and the exhaust is passed through a bleach trap.[3][5]
-
Glassware Decontamination: Immediately after use, submerge all glassware that has come into contact with this compound into the prepared bleach bath.[3][5] Allow the glassware to soak overnight to ensure complete oxidation of the thiol.[5]
-
Waste Disposal: Dispose of all liquid and solid waste containing this compound in appropriately labeled hazardous waste containers.[5] Inform your institution's environmental health and safety (EH&S) department that the waste contains thiols.[5] Malodorous disposable items, such as gloves and paper towels, should be sealed in a zip-lock bag before being placed in the hazardous waste container.[1][3]
-
Doffing PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. Dispose of gloves and any other contaminated disposable PPE as hazardous waste.
-
III. Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure the safety of all laboratory personnel.
| Waste Stream | Disposal Protocol |
| Liquid Waste | Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label should explicitly state "Contains Thiols." |
| Solid Waste | Dispose of contaminated solid waste (e.g., gloves, paper towels, septa) by first sealing it in a plastic bag to contain the odor, then placing it in a labeled hazardous waste container.[1][3] |
| Glassware | Decontaminate glassware by soaking in a bleach solution overnight within a fume hood.[5] After decontamination, the glassware can be washed using standard laboratory procedures.[5] |
| Bleach Baths/Traps | Used bleach solutions should be collected in a suitable container, labeled as hazardous waste, and disposed of according to your institution's EH&S guidelines.[1][3] Do not pour used bleach baths down the sink without consulting your EH&S department, as local regulations may vary. |
By adhering to these stringent safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.
References
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. chemistry.ucla.edu [chemistry.ucla.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. How To [chem.rochester.edu]
- 6. Reddit - The heart of the internet [reddit.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
